molecular formula C18H20N2O2 B179491 (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate CAS No. 166742-98-9

(R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate

Cat. No.: B179491
CAS No.: 166742-98-9
M. Wt: 296.4 g/mol
InChI Key: CNRFRMQVMVEMAF-MRXNPFEDSA-N
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Description

(R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate (CAS: 166742-98-9) is a chiral tetrahydroquinoline derivative of high interest in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic building block for the development of novel chiral ligands and catalysts, as demonstrated in applications such as transfer hydrogenation and other asymmetric transformations . The tetrahydroquinoline scaffold is a recognized privileged structure in pharmacology, present in numerous bioactive molecules and pharmaceutical agents . Specifically, substituted tetrahydroquinoline carbamates have been investigated as potential acetylcholinesterase (AChE) inhibitors for the treatment of neurodegenerative conditions like Alzheimer's disease . The (R)-enantiomer provided here allows for stereoselective research and development, enabling the exploration of structure-activity relationships. With a molecular formula of C18H20N2O2 and a molecular weight of 296.36, it is supplied with a purity of >98% . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and note the associated hazard codes (H302, H315, H319, H335) which indicate potential health risks .

Properties

IUPAC Name

benzyl N-methyl-N-[(3R)-1,2,3,4-tetrahydroquinolin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-20(18(21)22-13-14-7-3-2-4-8-14)16-11-15-9-5-6-10-17(15)19-12-16/h2-10,16,19H,11-13H2,1H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRFRMQVMVEMAF-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC2=CC=CC=C2NC1)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1CC2=CC=CC=C2NC1)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80445511
Record name (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166742-98-9
Record name (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80445511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate

Introduction

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer to anti-inflammatory agents.[1][2] The precise stereochemical orientation of substituents on the THQ ring is often critical for therapeutic efficacy. This guide provides a comprehensive, in-depth overview of a robust synthetic pathway for this compound, a chiral intermediate valuable for the development of complex pharmaceutical molecules.[]

This document is structured to provide not just a series of steps, but a causal narrative explaining the strategic decisions behind the chosen pathway. We will emphasize a practical and scalable approach centered on chiral resolution, a time-tested method for obtaining enantiomerically pure compounds in drug development.[4] The guide will cover the synthesis of the racemic precursor, its stereochemical resolution, and the final functionalization steps to yield the target molecule.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound (I) can be logically deconstructed into three primary stages. The final step involves the N-methylation of the carbamate nitrogen. This logically leads back to the precursor (R)-Benzyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate (II). This precursor is formed by the protection of the chiral amine, (R)-3-amino-1,2,3,4-tetrahydroquinoline (III), with a benzyl chloroformate reagent.

The central challenge of this synthesis is the stereoselective installation of the chiral center at the C3 position. Two primary strategies exist: direct asymmetric synthesis or the resolution of a racemic mixture. While asymmetric synthesis offers an elegant solution, chiral resolution of a racemic precursor often provides a more pragmatic, scalable, and cost-effective route in a development setting.[5] Therefore, this guide will focus on the synthesis of racemic 3-amino-1,2,3,4-tetrahydroquinoline (IV) followed by a classical diastereomeric salt resolution to isolate the desired (R)-enantiomer (III).

G cluster_main Retrosynthetic Pathway target (R)-Benzyl methyl(1,2,3,4-tetrahydro quinolin-3-yl)carbamate (I) precursor1 (R)-Benzyl (1,2,3,4-tetrahydro quinolin-3-yl)carbamate (II) target->precursor1 N-Methylation chiral_amine (R)-3-Amino-1,2,3,4-tetrahydro quinoline (III) precursor1->chiral_amine Carbamate Formation racemic_amine Racemic 3-Amino-1,2,3,4-tetrahydro quinoline (IV) chiral_amine->racemic_amine Chiral Resolution starting_material Quinolin-3-amine racemic_amine->starting_material Reduction G cluster_workflow Synthesis Workflow A Quinolin-3-amine B Racemic Amine (IV) A->B PtO₂, H₂ (Reduction) C Diastereomeric Salt B->C Di-p-toluoyl- D-tartaric acid D (R)-Amine (III) C->D Base work-up (Resolution) E (R)-Benzyl Carbamate (II) D->E Benzyl Chloroformate (Carbamate Formation) F Target Molecule (I) E->F NaH, MeI (N-Methylation)

Sources

An In-depth Technical Guide on the Physicochemical Properties of (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate. The carbamate group is a crucial structural element in numerous approved drugs and prodrugs.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering insights into the characterization, stability, and handling of this and structurally related compounds. The tetrahydroquinoline scaffold is a versatile feature in medicinal chemistry, known for a wide range of biological activities, including anticancer effects.[3]

Introduction

This compound is a chiral molecule incorporating a tetrahydroquinoline nucleus and a carbamate functional group. Carbamates are recognized for their chemical stability and their capacity to permeate cell membranes, making them valuable in medicinal chemistry.[1] The tetrahydroquinoline moiety is a key component in a variety of bioactive compounds.[4] Given the increasing interest in carbamates and tetrahydroquinoline derivatives in drug design, a thorough understanding of their physicochemical properties is essential for the development of new therapeutic agents.[5][3]

Physicochemical Properties

The physical and chemical properties of a compound are fundamental to its behavior in biological systems and its development as a pharmaceutical agent.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for determining the compound's solubility, absorption, and overall suitability for formulation.

PropertyValueSource
Molecular Formula C18H20N2O2[]
Molecular Weight 296.4 g/mol []
Appearance Predicted to be a solid at room temperature.N/A
Melting Point Not available.N/A
Boiling Point Not available.N/A
Solubility Predicted to be soluble in organic solvents.N/A
Chemical Properties

The chemical properties of this compound are largely defined by the reactivity of the carbamate and the tetrahydroquinoline functional groups.

  • Carbamate Group: The carbamate functionality is an amide-ester hybrid that generally exhibits good chemical and proteolytic stability.[5][1] It can participate in hydrogen bonding through its carbonyl group and the NH group of the tetrahydroquinoline ring.[5] The carbamate linkage can be susceptible to hydrolysis under strong acidic or basic conditions, although it is generally more stable than a typical ester.

  • Tetrahydroquinoline Ring: The secondary amine within the tetrahydroquinoline ring is a key site for chemical modification. It can be further alkylated or acylated. The aromatic portion of the tetrahydroquinoline ring can undergo electrophilic substitution reactions.

  • Chirality: The presence of a stereocenter at the 3-position of the tetrahydroquinoline ring means the compound is chiral and will exhibit optical activity. The "(R)" designation specifies the absolute configuration at this center. Maintaining chiral purity is often critical for therapeutic efficacy and safety.

Experimental Protocols for Characterization

A comprehensive characterization of this compound is essential to confirm its identity, purity, and structure.

Analytical Workflow

The following diagram illustrates a typical workflow for the characterization of a novel chiral small molecule like the topic compound.

Analytical workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure of the molecule by identifying the connectivity of atoms.

Methodology:

  • Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Acquire 1H NMR, 13C NMR, COSY, and HSQC spectra on a 400 MHz or higher field NMR spectrometer.

  • Process the data using appropriate software.

  • Expected 1H NMR signals: Resonances corresponding to the aromatic protons of the tetrahydroquinoline and benzyl groups, the benzylic CH2, the protons of the tetrahydroquinoline ring, and the N-methyl group.

  • Expected 13C NMR signals: Resonances for all unique carbon atoms in the molecule, including the carbamate carbonyl carbon.

Mass Spectrometry (MS)

Objective: To determine the exact molecular weight of the compound.

Methodology:

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into a high-resolution mass spectrometer (HRMS) equipped with an electrospray ionization (ESI) source.

  • Acquire the mass spectrum in positive ion mode.

  • Expected Result: The exact mass of the protonated molecule [M+H]+ should be observed, confirming the molecular formula.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

  • Acquire the FTIR spectrum of the solid compound using an ATR (Attenuated Total Reflectance) accessory.

  • Expected Absorptions:

    • N-H stretch from the tetrahydroquinoline ring (around 3300-3500 cm-1).

    • C=O stretch of the carbamate group (around 1680-1720 cm-1).[7]

    • C-O stretch of the carbamate (around 1200-1300 cm-1).[7]

    • Aromatic C-H and C=C stretches.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To determine the enantiomeric purity of the (R)-enantiomer.

Methodology:

  • Select a suitable chiral stationary phase (e.g., a polysaccharide-based column).

  • Develop a mobile phase (typically a mixture of hexane and a polar alcohol like isopropanol) that provides good separation of the enantiomers.

  • Inject a solution of the compound and monitor the elution profile using a UV detector.

  • Expected Result: A single major peak corresponding to the (R)-enantiomer should be observed, with a minimal peak for the (S)-enantiomer, allowing for the calculation of enantiomeric excess (% ee).

Synthesis and Reactivity

While a specific synthesis for this compound is not detailed in the available literature, a plausible synthetic route can be proposed based on established chemical transformations.

Proposed Synthetic Pathway

The synthesis would likely involve the preparation of a chiral 3-amino-1,2,3,4-tetrahydroquinoline precursor, followed by N-methylation and subsequent protection with a benzyl carbamate group.

Proposed synthetic route.

Rationale for Experimental Choices:

  • Eschweiler-Clarke Reaction: This is a classic and effective method for the methylation of primary amines using formic acid and formaldehyde, which is often high-yielding and avoids over-methylation.

  • Benzyl Chloroformate: This is a standard reagent for the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group onto an amine, forming a stable carbamate.[8] The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

Conclusion

This compound is a molecule of interest in medicinal chemistry due to its combination of a chiral tetrahydroquinoline scaffold and a stable carbamate linker. This guide has outlined its key physicochemical properties and provided a framework for its synthesis and comprehensive characterization. The methodologies described herein are fundamental for ensuring the quality and integrity of this and similar compounds in a research and drug development setting.

References

  • This compound | 166742-98-9 - ChemicalBook.
  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central.
  • Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC - PubMed Central.
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - MDPI.
  • CAS 166742-98-9 this compound.
  • Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications.
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC - PubMed Central.
  • Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents | Request PDF - ResearchGate.
  • Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism - PubMed.
  • Tetrahydroquinoline - Wikipedia.
  • SUPPORTING INFORMATION - The Royal Society of Chemistry.
  • Benzyl carbamate - Wikipedia.

Sources

A Technical Guide to the Proposed Mechanism of Action of (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

A Hypothesis-Driven Approach to Target Identification and Validation

Abstract

(R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate is a chiral molecule built upon the 1,2,3,4-tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry. While direct pharmacological data for this specific compound is not publicly available, its structural components suggest plausible and testable mechanisms of action. This guide synthesizes evidence from structurally related analogs to propose a primary hypothesis: the compound acts as a neuroprotective agent via antagonism of the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine co-agonist binding site. An alternative hypothesis, based on its carbamate moiety, involves the modulation of cholinergic signaling through acetylcholinesterase inhibition. We present a detailed rationale for these hypotheses, outline the implicated signaling pathways, and provide a comprehensive, step-by-step framework of experimental protocols for validation. This document is intended for researchers in drug discovery and neuropharmacology, offering a robust roadmap for elucidating the compound's biological function.

Introduction and Structural Rationale

The 1,2,3,4-tetrahydroquinoline core is a key pharmacophore found in numerous biologically active compounds, conferring favorable pharmacokinetic properties and providing a rigid scaffold for precise substituent placement. Derivatives of this scaffold have been identified as potent ligands for a range of central nervous system (CNS) targets, including serotonin (5-HT) receptors, dopamine receptors, and ion channels.[1][2][3]

The subject of this guide, this compound (CAS 166742-98-9), possesses three key structural features that inform its potential pharmacology:[]

  • The (R)-Tetrahydroquinoline Scaffold: This chiral core provides a defined three-dimensional structure. Enantiomeric purity is often critical for selective receptor interaction, and studies on related compounds have shown that stereochemistry can dictate both potency and efficacy.[5]

  • The 3-Amino Linkage: Substitution at the 3-position of the tetrahydroquinoline ring is a common strategy for developing CNS-active agents. This position allows for the introduction of various functional groups to probe receptor binding pockets.

  • The Benzyl Methyl Carbamate Group: This group introduces several key properties. The carbamate functional group is a well-known pharmacophore, most famously for its ability to reversibly inhibit acetylcholinesterase (AChE).[6][7] The benzyl and methyl groups add lipophilicity and specific steric bulk, which can influence target affinity and selectivity.

Based on strong evidence from close structural analogs, the most compelling hypothesis is that the compound targets the NMDA receptor.

Primary Hypothesis: Antagonism of the NMDA Receptor Glycine Site

We propose that this compound functions as an antagonist at the glycine-binding site (GlyB) of the NMDA receptor.

Causality and Supporting Evidence

The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[8] However, its overactivation leads to excessive calcium influx and excitotoxicity, a key pathological process in stroke, traumatic brain injury, and neurodegenerative diseases. The NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, to become fully active.[8] Blocking the GlyB site is a validated therapeutic strategy for achieving neuroprotection with a potentially wider therapeutic window and fewer side effects than blocking the primary glutamate site.

Authoritative studies have demonstrated that derivatives of the tetrahydroquinoline scaffold are potent antagonists of the NMDA receptor's glycine binding site.[5] These known antagonists satisfy key pharmacophoric requirements for binding to this site, a role for which the structure of this compound appears well-suited.

Proposed Signaling Pathway

Under our hypothesis, the compound would act as an allosteric modulator by preventing the co-agonist glycine from binding. This action would reduce the frequency of NMDA receptor channel opening in the presence of glutamate, thereby decreasing postsynaptic Ca²⁺ influx and mitigating the downstream excitotoxic cascade, which includes the activation of proteases, nitric oxide synthase, and pro-apoptotic pathways.

NMDA_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor (Inactive) Glutamate->NMDA_R Binds NMDA_R_Active NMDA Receptor (Active) Glycine Glycine (Co-agonist) Glycine->NMDA_R Binds Compound {Topic Compound} (Antagonist) Compound->NMDA_R Prevents Activation Compound->Glycine Competitively Blocks Binding Neuroprotection Neuroprotection Compound->Neuroprotection Leads to Ca_Influx Ca²⁺ Influx NMDA_R_Active->Ca_Influx Channel Opens Excitotoxicity Excitotoxicity (Calpain activation, NO production, Apoptosis) Ca_Influx->Excitotoxicity Initiates

Caption: Proposed antagonistic action at the NMDA receptor.

Alternative Hypothesis: Acetylcholinesterase Inhibition

The carbamate functional group is a classic "structural alert" for activity at serine hydrolases, particularly acetylcholinesterase (AChE). Carbamate insecticides, for instance, act by reversibly carbamylating the serine residue in the active site of AChE, leading to an accumulation of acetylcholine in the synapse.[6][7] It is plausible that this compound could exhibit similar activity, which would suggest potential applications in disorders characterized by cholinergic deficits, such as Alzheimer's disease.

Experimental Validation Framework

To rigorously test the proposed mechanisms, a tiered experimental approach is necessary. The following protocols provide a self-validating system, moving from initial target binding to functional cellular outcomes.

Experimental Workflow Overview

The validation process follows a logical funnel, starting with broad screening and progressing to specific, hypothesis-driven assays.

Experimental_Workflow A Tier 1: Target Engagement Radioligand Binding Assays B Tier 2: Functional Activity In Vitro Assays A->B Confirm Affinity (Ki) C Tier 3: Cellular Confirmation Cell-Based Assays B->C Confirm Function (EC50/IC50) D Data Analysis & Mechanism Confirmation C->D Confirm Cellular Effect

Sources

A Technical Guide to the Identification of Potential Biological Targets for (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The identification of molecular targets is a cornerstone of modern drug discovery, providing the mechanistic foundation for understanding efficacy, developing structure-activity relationships (SAR), and anticipating potential toxicities. This guide delineates a comprehensive, multi-pronged strategy for the elucidation of biological targets for the novel chemical entity, (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate. By integrating hypothesis-driven investigations based on its constituent pharmacophores—the carbamate and the tetrahydroquinoline moieties—with unbiased, discovery-based proteomic approaches, we present a robust workflow designed for researchers, medicinal chemists, and drug development professionals. This document provides not only detailed experimental protocols but also the strategic rationale behind each step, ensuring a self-validating and scientifically rigorous pathway from initial hypothesis to functional validation.

Introduction: Deconstructing the Molecule for Target Hypothesis

This compound is a synthetic small molecule featuring two well-defined structural motifs of pharmacological significance:

  • The Carbamate Ester: This functional group is a classic pharmacophore, most notably recognized for its role in the inhibition of cholinesterases.[1][2][3] Carbamates can act as "pseudo-irreversible" inhibitors by carbamylating the catalytic serine residue in the active site of these enzymes, leading to a transient but potent blockade of their activity.[4][5][6][7] The drug Rivastigmine, used in the management of Alzheimer's disease, is a prominent example of a carbamate-based cholinesterase inhibitor.[4][6][8]

  • The Tetrahydroquinoline Scaffold: This heterocyclic system is considered a "privileged structure" in medicinal chemistry.[9][10] Its rigid, three-dimensional shape allows it to interact with a wide array of biological targets. Derivatives have been identified as ligands for G-protein coupled receptors (GPCRs), ion channels, and enzymes, and have demonstrated a spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[10][11][12][13]

This dual-pharmacophore nature necessitates a two-pronged approach for target identification: a hypothesis-driven investigation into its most probable targets (cholinesterases) and an unbiased screening campaign to uncover novel or unexpected interactions mediated by the tetrahydroquinoline core or the molecule as a whole.

A Dual-Pronged Strategy for Target Identification

Our proposed workflow is designed to maximize the discovery potential while maintaining rigorous scientific validation at each stage. It begins with computational predictions to refine hypotheses, followed by parallel experimental tracks that converge at the functional validation stage.

G cluster_0 Phase 1: Hypothesis Generation & In Silico Prediction cluster_1 Phase 2: Experimental Target Discovery cluster_2 Phase 3: Hit Validation & Functional Characterization A Compound Structure Analysis (Carbamate + Tetrahydroquinoline) B In Silico Target Prediction (Ligand & Structure-Based) A->B informs C Hypothesis-Driven Approach (Cholinesterase Inhibition Assay) B->C predicts D Unbiased Approach (Affinity & Label-Free Proteomics) B->D prioritizes E Biochemical Assays (e.g., Enzyme Kinetics) C->E identifies hits for D->E identifies hits for F Cell-Based Functional Assays (e.g., Reporter Gene, Signaling) E->F informs design of G Validated Biological Targets E->G F->G G cluster_0 Affinity Chromatography-Mass Spectrometry (AC-MS) cluster_1 Drug Affinity Responsive Target Stability (DARTS) A Immobilize Compound on solid support (beads) B Incubate with Cell Lysate A->B C Wash away non-specific proteins B->C D Elute specific binding partners C->D E Identify by LC-MS/MS D->E F Incubate Compound with Cell Lysate (in solution) G Limited Proteolysis (e.g., Pronase) F->G H Analyze protein stability (SDS-PAGE or MS) G->H I Protected proteins are potential targets H->I

Figure 2: Comparison of unbiased target identification workflows.

5.1 Method 1: Affinity Chromatography-Mass Spectrometry (AC-MS)

5.1.1 Scientific Rationale AC-MS is a powerful "pull-down" technique that uses an immobilized version of the small molecule as "bait" to capture its binding proteins ("prey") from a cell lysate. [14][15][16]This method directly identifies physical interaction partners. Its success hinges on the correct chemical design of the affinity probe, ensuring that the point of linker attachment does not disrupt the key binding interactions of the pharmacophore.

5.1.2 Trustworthiness through Controls This protocol's integrity relies on a critical control experiment. The experiment must be run in parallel with a negative control (e.g., beads with linker only, but no compound) or a competition control (pre-incubating the lysate with a high concentration of the free, non-immobilized compound). True binding partners will be present in the experimental eluate but absent or significantly reduced in the control eluates.

(A detailed protocol for AC-MS is provided in Section 7.2)

5.2 Method 2: Drug Affinity Responsive Target Stability (DARTS)

5.2.1 Scientific Rationale DARTS is a label-free method that circumvents the need to chemically modify the compound. [14]It is based on the principle that the binding of a small molecule can stabilize the tertiary structure of its target protein, rendering it more resistant to proteolytic degradation. [17]By treating a cell lysate with a protease in the presence versus the absence of the compound, stabilized proteins can be identified as potential targets.

5.2.2 Advantages and Complementarity DARTS is particularly valuable when the synthesis of an affinity probe is challenging or when there is concern that the linker might interfere with binding. Using both AC-MS and DARTS provides a self-validating system; targets identified by both orthogonal methods have a much higher probability of being true, high-confidence hits.

(A detailed protocol for DARTS is provided in Section 7.3)

Phase 3: Functional Validation in a Cellular Context

Identifying a binding partner is not sufficient; the interaction must be shown to elicit a functional consequence. Cell-based assays are critical for validating that the binding of the compound to its putative target translates into a measurable biological response in a more physiologically relevant environment. [18][19][20][21][22] 6.1 Scientific Rationale The choice of assay is dictated by the identity of the target identified in Phase 2. The goal is to measure a downstream event that is a known consequence of modulating the target's activity. This step bridges the gap from simple binding to functional pharmacology.

6.2 Example Validation Workflow: GPCR Target Suppose AC-MS and DARTS both identify a specific serotonin receptor (e.g., 5-HT2B) as a high-confidence target.

  • Assay Selection: A reporter gene assay in a host cell line (e.g., HEK293) engineered to express the 5-HT2B receptor. The reporter could be luciferase under the control of a response element (e.g., NFAT) that is activated by the Gq signaling pathway downstream of the receptor.

  • Experiment: Treat the cells with varying concentrations of the compound and measure the reporter signal (luminescence).

  • Data Analysis: Generate a dose-response curve to determine the half-maximal effective concentration (EC₅₀) if it's an agonist, or the IC₅₀ if it's an antagonist (tested against a known agonist).

G Compound (R)-...-carbamate Receptor 5-HT2B Receptor (GPCR) Compound->Receptor Binds & Modulates G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC PKC Activation DAG->PKC Transcription Gene Transcription (via NFAT) Ca_Release->Transcription PKC->Transcription Reporter Luciferase Reporter (Signal Output) Transcription->Reporter Drives Expression

Figure 3: Example signaling pathway for GPCR target validation.

Detailed Methodologies

7.1 Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

  • Reagent Preparation: Prepare assay buffer (e.g., 100 mM sodium phosphate, pH 8.0), AChE/BChE enzyme stock solutions, substrate solution (acetylthiocholine or butyrylthiocholine), and Ellman's reagent (DTNB).

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in assay buffer.

  • Assay Plate Setup: In a 96-well plate, add 25 µL of buffer (blank), 25 µL of reference inhibitor (e.g., Rivastigmine), and 25 µL of each concentration of the test compound.

  • Enzyme Addition: Add 25 µL of the appropriate enzyme solution to all wells except the blank. Incubate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Add 50 µL of DTNB solution, followed by 50 µL of the substrate solution to all wells to start the reaction.

  • Data Acquisition: Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Analysis: Calculate the rate of reaction (V) for each well. Normalize the data to the uninhibited control and plot percent inhibition versus log[inhibitor]. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

7.2 Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

  • Probe Synthesis: Covalently immobilize the compound onto NHS-activated Sepharose beads via a suitable linker (e.g., a polyethylene glycol spacer attached to a non-critical position on the tetrahydroquinoline ring). Characterize the coupling efficiency.

  • Lysate Preparation: Prepare a native cell lysate from a relevant cell line or tissue using a non-denaturing lysis buffer containing protease inhibitors. Determine the total protein concentration.

  • Affinity Pulldown: a. Equilibrate the compound-coupled beads and control beads (beads only) with lysis buffer. b. Incubate a defined amount of cell lysate (e.g., 5-10 mg total protein) with the beads for 2-4 hours at 4°C with gentle rotation. c. For the competition control, add a 100-fold molar excess of free compound to the lysate before adding the beads.

  • Washing: Wash the beads extensively (e.g., 5 times) with wash buffer (lysis buffer with lower detergent concentration) to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE loading buffer or 8M urea).

  • Proteomic Analysis: a. Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining. b. Perform an in-gel tryptic digest of the protein bands of interest or an in-solution digest of the entire eluate. c. Analyze the resulting peptides by nano-LC-MS/MS. d. Identify proteins by searching the MS/MS spectra against a protein database (e.g., UniProt/Swiss-Prot).

  • Data Analysis: Compare the list of identified proteins from the experimental pulldown with the control pulldowns. High-confidence hits are proteins that are significantly enriched in the experimental sample and absent or depleted in the controls.

7.3 Protocol: Drug Affinity Responsive Target Stability (DARTS)

  • Lysate Preparation: Prepare a native cell lysate as described for AC-MS.

  • Compound Incubation: In separate tubes, incubate aliquots of the lysate (e.g., 100 µg) with the test compound at its final concentration (e.g., 10x expected Kd) or with vehicle control (e.g., DMSO). Incubate for 1 hour at room temperature.

  • Proteolysis: Add a protease (e.g., Pronase or Thermolysin) to each tube at a pre-optimized concentration. Incubate for a defined time (e.g., 30 minutes) at room temperature.

  • Reaction Quenching: Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.

  • Analysis: a. Gel-Based: Resolve the digested lysates on an SDS-PAGE gel and visualize with Coomassie or silver stain. Look for protein bands that are present or more intense in the compound-treated lane compared to the vehicle control lane. These bands represent proteins protected from proteolysis. Excise these bands for identification by mass spectrometry. b. MS-Based (Quantitative): Perform an in-solution tryptic digest of the entire sample post-proteolysis and analyze by quantitative proteomics (e.g., TMT or label-free quantification). Identify proteins whose abundance is significantly higher in the compound-treated sample.

Conclusion

The systematic framework presented in this guide provides a scientifically rigorous and efficient path to identifying and validating the biological targets of this compound. By synergistically combining computational prediction, hypothesis-driven biochemical assays, and unbiased proteomic discovery, this strategy maximizes the probability of success. It acknowledges the known pharmacology of the molecule's constituent parts while remaining open to the discovery of novel mechanisms of action. The emphasis on orthogonal methods and appropriate controls at each stage ensures that the resulting data is robust, reliable, and provides a solid foundation for subsequent lead optimization and preclinical development.

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In silico modeling of (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate interactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: In Silico Modeling of (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate Interactions with Acetylcholinesterase

**Executive Summary

This guide provides a comprehensive, technically-grounded framework for the in silico investigation of this compound, a small molecule featuring a carbamate moiety and a tetrahydroquinoline scaffold. Drawing from the established role of carbamates as acetylcholinesterase (AChE) inhibitors, this document outlines a complete computational workflow to predict and analyze the interaction of this specific ligand with human AChE.[1][2][3] We will progress from initial target identification and preparation through molecular docking for pose prediction, molecular dynamics (MD) simulations for assessing complex stability, and finally to advanced binding free energy calculations to quantify the interaction. Each protocol is presented with detailed, step-by-step instructions, underpinned by the scientific rationale for each methodological choice, to ensure a self-validating and reproducible workflow.

Introduction: Deconstructing the Ligand and Formulating a Hypothesis

The molecule of interest, this compound, is comprised of three key chemical features:

  • Tetrahydroquinoline (THQ) Scaffold: A versatile heterocyclic motif found in a range of biologically active compounds, investigated for anticancer, anti-inflammatory, and neuroprotective activities.[4][5][6]

  • Carbamate Group: This functional group is critical. Organic carbamates are well-established as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine.[3][7] Their mechanism involves the reversible carbamylation of a serine residue in the AChE active site.[2]

  • Benzyl Group: A bulky, hydrophobic moiety that can participate in crucial hydrophobic and aromatic interactions within a protein's binding pocket.

Based on the presence of the carbamate group, the primary hypothesis for this in silico study is that this compound acts as an inhibitor of human acetylcholinesterase. This guide will rigorously test this hypothesis through a multi-stage computational approach.

The Rationale for a Multi-Step In Silico Approach

A hierarchical in silico strategy allows for a progressive refinement of our understanding of the protein-ligand interaction, balancing computational cost with predictive accuracy.

cluster_cost Computational Cost & Accuracy A Molecular Docking B Molecular Dynamics (MD) Simulation A->B Refines Pose D Initial Pose & Affinity Score (Fast, Less Accurate) A->D C Binding Free Energy Calculation (MM/PBSA) B->C Provides Trajectory E Complex Stability & Refined Poses (Moderate Cost, More Realistic) B->E F Quantitative Affinity Prediction (High Cost, Most Accurate) C->F

Caption: Hierarchical workflow for computational analysis.

Module 1: System Preparation

Causality: The accuracy of any simulation is fundamentally dependent on the quality of the starting structures. This module focuses on preparing both the protein target and the small molecule ligand to be as physically realistic as possible.

Protocol 2.1: Target Protein Preparation
  • Obtain Structure: Download the 3D crystal structure of human acetylcholinesterase from the Worldwide Protein Data Bank (wwPDB).[8][9][10][11] For this guide, we will use PDB ID: 4EY7 . This structure is co-crystallized with a ligand, which helps to identify the active site.

  • Clean the Structure: Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove all non-essential components from the PDB file. This includes water molecules, co-solvents, and the original co-crystallized ligand. The goal is to isolate the protein chain(s) that form the active site.

  • Protonation and Repair: Add hydrogen atoms to the protein, as they are typically absent in crystal structures. This is critical for defining correct hydrogen bonding patterns. Assign protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate) based on a pH of 7.4. Most modeling packages have built-in tools (e.g., H++ server, Schrödinger's Protein Preparation Wizard) for this purpose.

  • Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure using a molecular mechanics force field (e.g., AMBER, CHARMM) to relieve any steric clashes or unfavorable geometries introduced during the preparation steps.

Protocol 2.2: Ligand Preparation
  • Obtain 2D Structure: The structure of this compound can be obtained from its CAS number (166742-98-9) or name in a chemical database like PubChem.[][13] Its SMILES string is CN(C1CC2=CC=CC=C2NC1)C(=O)OCC3=CC=CC=C3.

  • Generate 3D Conformation: Convert the 2D representation (SMILES string) into a 3D structure. Software like Open Babel or chemoinformatics toolkits can generate an initial low-energy 3D conformer.

  • Assign Partial Charges: Calculate and assign partial atomic charges to the ligand atoms. This is crucial for accurately modeling electrostatic interactions. The AM1-BCC charge model is a widely accepted standard for small organic molecules.

  • Generate Topology: Create a topology file for the ligand that defines its atom types, bonds, angles, and dihedrals according to the chosen force field. Servers like CGenFF are commonly used for CHARMM-compatible parameters.[14]

Module 2: Molecular Docking

Causality: Molecular docking serves as a rapid computational screen to predict the preferred binding orientation (pose) of the ligand within the protein's active site and to provide an initial estimate of binding affinity.[15][16] It answers the question: "How and where does the ligand bind?"

cluster_protein Target Protein (AChE) cluster_ligand Ligand P Prepared Protein Structure AS Define Active Site (Grid Box) Dock DOCKING ALGORITHM (e.g., AutoDock Vina) P->Dock AS->Dock L Prepared Ligand Structure L->Dock Results Ranked Poses & Binding Scores Dock->Results Analysis Pose Analysis (Interactions, Clustering) Results->Analysis

Caption: Workflow for the molecular docking experiment.

Protocol 3.1: Docking with AutoDock Vina
  • Prepare Input Files: Convert the prepared protein and ligand files into the PDBQT format required by AutoDock Vina. This format includes partial charges and atom type information.

  • Define the Search Space: Define a "grid box" that encompasses the entire active site of AChE. The center of this box should be the geometric center of the catalytic triad residues (Ser203, His447, Glu334 in PDB 4EY7). The size should be large enough to allow the ligand to rotate and translate freely within the binding pocket (e.g., 25 x 25 x 25 Å).

  • Run Docking Simulation: Execute the Vina docking command, specifying the receptor, ligand, and grid box configuration. An example command is provided in many tutorials.[17][18]

    • vina --receptor protein.pdbqt --ligand ligand.pdbqt --center_x X --center_y Y --center_z Z --size_x 25 --size_y 25 --size_z 25 --out output.pdbqt

  • Analyze Results: Vina will output multiple binding poses ranked by their predicted binding affinity (in kcal/mol). The lower the energy, the more favorable the predicted interaction.

Data Presentation: Docking Results
Pose IDBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues
1-9.80.00Trp86, Tyr337, Ser203
2-9.51.21Trp86, Phe338, Ser203
3-9.22.05Tyr124, Trp286, His447
............

Module 3: Molecular Dynamics (MD) Simulation

Causality: While docking is powerful, it treats the protein as rigid and ignores the explicit effects of solvent. MD simulations address these limitations by simulating the atomic motions of the protein-ligand complex in a realistic, solvated environment over time.[19][20] This allows us to assess the stability of the docked pose and observe induced-fit effects.[15]

Protocol 4.1: MD Simulation with GROMACS
  • System Setup: Select the best-ranked docking pose from Module 2. Place the protein-ligand complex in a simulation box (e.g., a cubic box with a 1.0 nm buffer distance from the complex to the box edge).

  • Solvation: Fill the simulation box with a pre-equilibrated water model (e.g., TIP3P).

  • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and mimic a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization: Perform a robust energy minimization of the entire system (protein, ligand, water, ions) to remove any steric clashes before starting the simulation.

  • Equilibration: Gradually heat and stabilize the system in two phases:

    • NVT Ensemble (Constant Volume): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to settle around the complex.

    • NPT Ensemble (Constant Pressure): Bring the system to the target pressure (e.g., 1 bar) while maintaining the target temperature. This ensures the correct density of the system.

  • Production Run: Once the system is equilibrated (indicated by stable temperature, pressure, and density), run the production MD simulation for a duration sufficient to observe the system's behavior (e.g., 100 nanoseconds). Save the coordinates (trajectory) at regular intervals (e.g., every 10 picoseconds).

Module 4: Post-MD Analysis and Binding Free Energy

Causality: The trajectory from the MD simulation is a rich source of data. Analyzing it allows us to quantify the stability of the complex and calculate a more refined estimate of binding affinity than the initial docking score.

Protocol 5.1: Trajectory Analysis
  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time relative to their starting positions. A stable, converging RMSD plot indicates that the complex has reached equilibrium and the ligand is not diffusing out of the binding pocket.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue. This highlights flexible regions of the protein and can show which residues are most affected by ligand binding.[21]

  • Interaction Analysis: Analyze the trajectory to identify persistent hydrogen bonds, hydrophobic contacts, and other key interactions between the ligand and protein throughout the simulation.

Protocol 5.2: Binding Free Energy Calculation (MM/PBSA)

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular technique to estimate the free energy of binding from an MD trajectory.[22] It calculates the binding free energy (ΔG_bind) as:

ΔG_bind = E_complex - (E_receptor + E_ligand)

Where each term includes molecular mechanics energy, polar solvation energy (calculated via the Poisson-Boltzmann equation), and nonpolar solvation energy.

Data Presentation: MM/PBSA Results
Energy ComponentAverage Value (kJ/mol)Contribution to Binding
Van der Waals Energy-150.5Favorable
Electrostatic Energy-85.2Favorable
Polar Solvation Energy+95.7Unfavorable
Nonpolar Solvation Energy-12.1Favorable
ΔG_bind -152.1 Strongly Favorable

Conclusion and Future Directions

This guide has detailed a systematic in silico workflow to investigate the interactions of this compound with its hypothesized target, human acetylcholinesterase. The combination of molecular docking, MD simulation, and MM/PBSA calculations provides strong computational evidence for the binding mode, stability, and affinity of the complex.

The results from this computational pipeline—including the predicted binding pose, key interacting residues, and a quantitative binding affinity estimate—provide a robust foundation for the next stages of drug discovery. The immediate next step is in vitro experimental validation . An enzyme inhibition assay (e.g., Ellman's assay) should be performed to experimentally measure the IC50 value of the compound against AChE. A strong correlation between the predicted binding energy and the experimental results would validate the in silico model and pave the way for structure-based lead optimization.

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The Tetrahydroquinoline Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3,4-tetrahydroquinoline scaffold is a cornerstone of medicinal chemistry, renowned for its prevalence in a wide array of natural products and synthetic pharmacologically active agents. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of tetrahydroquinoline derivatives, from their early origins to their current prominence in drug development. We will delve into the classical and modern synthetic methodologies, offering detailed, field-proven protocols and exploring the causality behind experimental choices. Furthermore, this guide will illuminate the diverse therapeutic applications of these compounds, with a particular focus on their mechanisms of action as anticancer, anti-inflammatory, and neuroprotective agents. Through a synthesis of technical accuracy and practical insights, this document aims to serve as an essential resource for researchers, scientists, and drug development professionals.

A Historical Perspective: From Coal Tar to a Privileged Scaffold

The story of the tetrahydroquinoline core is intrinsically linked to its aromatic precursor, quinoline. The journey began in 1834 when German chemist Friedlieb Ferdinand Runge first isolated a yellow-colored substance from coal tar, which he named "chinolin," later known as quinoline.[1] However, it was the quest for antimalarial agents in the 19th and early 20th centuries that truly brought the quinoline framework to the forefront of medicinal chemistry. The discovery that quinine, a natural alkaloid extracted from the bark of the Cinchona tree, possessed potent antimalarial properties spurred chemists to synthesize related compounds.[2]

The late 19th century witnessed the development of seminal synthetic methods that are still recognized today:

  • The Skraup Synthesis (1880): Developed by Czech chemist Zdenko Hans Skraup, this reaction involves the synthesis of quinoline by heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[3][4]

  • The Doebner-von Miller Reaction (1881): A modification of the Skraup synthesis, this method utilizes α,β-unsaturated carbonyl compounds to react with anilines, offering a more versatile route to substituted quinolines.[5][6]

  • The Pfitzinger Reaction (1886): Wilhelm Pfitzinger discovered that isatin could react with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids, providing another important avenue to this heterocyclic system.[7][8]

While these methods initially focused on the fully aromatic quinoline ring, the exploration of its reduced form, 1,2,3,4-tetrahydroquinoline, opened up new avenues for drug design, offering a more flexible, three-dimensional structure with distinct pharmacological properties.

Synthetic Methodologies: Crafting the Tetrahydroquinoline Core

The synthesis of tetrahydroquinoline derivatives has evolved significantly from the classical methods. Modern approaches offer greater efficiency, stereocontrol, and functional group tolerance. This section provides an overview of both classical and contemporary synthetic strategies, complete with detailed protocols.

Classical Approaches: The Foundation of Tetrahydroquinoline Synthesis

While often characterized by harsh reaction conditions, the classical methods remain fundamental to understanding the chemistry of quinolines and their derivatives.

This reaction and its modifications are classic examples of acid-catalyzed cyclizations to form the quinoline ring, which can then be reduced to the tetrahydroquinoline.

Experimental Protocol: Synthesis of 2-Methylquinoline via Doebner-von Miller Reaction

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: To the flask, add aniline (0.1 mol) and concentrated hydrochloric acid (0.2 mol).

  • Aldehyde Introduction: Slowly add crotonaldehyde (0.12 mol) to the stirred mixture. The reaction is often exothermic, and the addition rate should be controlled to maintain a manageable temperature.

  • Heating: Heat the reaction mixture under reflux for 4-6 hours. The mixture will darken and may become viscous.

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Carefully neutralize the acidic solution with a concentrated sodium hydroxide solution until strongly alkaline.

    • Perform steam distillation to isolate the crude 2-methylquinoline.[9] The product is volatile with steam and will co-distill with water.

  • Purification: The crude product can be purified by extraction with an organic solvent followed by distillation or chromatography.

Causality in Experimental Choices: The use of a strong acid like HCl is crucial for catalyzing the Michael addition of the aniline to the α,β-unsaturated aldehyde and the subsequent cyclization. The final basic work-up is necessary to deprotonate the quinolinium salt and liberate the free quinoline base for distillation.[9]

This method provides a direct route to quinoline-4-carboxylic acids, which are valuable intermediates.

Experimental Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic Acid

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve potassium hydroxide (0.05 mol) in ethanol (20 mL).

  • Isatin Addition: Add isatin (0.02 mol) to the basic solution and heat the mixture to reflux for 30 minutes to facilitate the hydrolysis of the amide bond.[7]

  • Ketone Addition: To the resulting solution of the keto-acid, add acetophenone (0.02 mol).

  • Reflux: Continue to heat the mixture under reflux for 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water and acidify with acetic acid or dilute HCl to precipitate the product.[10]

    • Collect the precipitate by filtration, wash with cold water, and dry.

  • Purification: The crude product can be recrystallized from a suitable solvent like ethanol to obtain the pure quinoline-4-carboxylic acid.[10]

Causality in Experimental Choices: The strong base (KOH) is essential for the initial ring-opening of isatin to form the reactive keto-acid intermediate.[7] The subsequent acidic work-up protonates the carboxylate to precipitate the final product.

Modern Synthetic Strategies: Efficiency and Selectivity

Modern synthetic methods have largely superseded the classical approaches for their milder reaction conditions, higher yields, and the ability to introduce chirality.

The direct reduction of a pre-formed quinoline is a straightforward method to obtain tetrahydroquinolines.

Experimental Protocol: Heterogeneous Catalytic Hydrogenation of Quinoline

  • Reaction Setup: In a hydrogenation vessel, dissolve quinoline (10 mmol) in a suitable solvent such as acetic acid or ethanol.

  • Catalyst Addition: Add a catalytic amount of platinum(IV) oxide (Adam's catalyst) or 5% Palladium on carbon (Pd/C).[11]

  • Hydrogenation: Place the vessel in a Parr Hydrogenation Apparatus. Purge the system with hydrogen gas and then pressurize to 50-60 psi.

  • Reaction Monitoring: Shake the reaction mixture at room temperature. The reaction progress can be monitored by the uptake of hydrogen.

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Remove the solvent under reduced pressure to yield the crude tetrahydroquinoline.

  • Purification: The product can be purified by distillation under reduced pressure or by chromatography.

Causality in Experimental Choices: The choice of catalyst and solvent can influence the reaction rate and selectivity. Acetic acid is often used as a solvent as it can protonate the quinoline nitrogen, facilitating the reduction.[12] Heterogeneous catalysts like PtO2 and Pd/C are preferred for their ease of removal from the reaction mixture.

Domino, or cascade, reactions have emerged as a highly efficient strategy for synthesizing complex molecules like tetrahydroquinolines in a single operation, minimizing waste and improving atom economy.[11]

Experimental Protocol: Domino Reduction-Reductive Amination for Tetrahydroquinoline Synthesis

  • Reaction Setup: In a hydrogenation vessel, dissolve the starting 2-nitroarylketone or aldehyde (e.g., 2-nitroacetophenone) (5 mmol) in a suitable solvent like ethanol.

  • Catalyst Addition: Add 5% Palladium on carbon (Pd/C) as the catalyst.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature.

  • Reaction Progression: The reaction proceeds through a multi-step sequence:

    • Catalytic reduction of the nitro group to an aniline.

    • Intramolecular condensation of the newly formed amine with the ketone to form a cyclic imine.

    • Further reduction of the imine to the final tetrahydroquinoline product.[11]

  • Work-up and Purification: Follow the same procedure as for the catalytic hydrogenation of quinolines.

Causality in Experimental Choices: This domino reaction is highly efficient as it combines multiple transformations in one pot. The use of Pd/C is crucial as it catalyzes both the nitro group reduction and the imine hydrogenation.[11]

The synthesis of enantiomerically pure tetrahydroquinolines is of great importance for their use as chiral ligands and in the development of stereospecific drugs.

Experimental Protocol: Asymmetric Hydrogenation of Quinolines

  • Catalyst Preparation: In a glovebox, prepare the chiral catalyst by reacting an iridium precursor, such as [Ir(COD)Cl]2, with a chiral phosphine ligand (e.g., a Josiphos-type ligand) in a suitable solvent like dichloromethane.

  • Reaction Setup: In a high-pressure autoclave, dissolve the quinoline substrate (1 mmol) in a degassed solvent (e.g., toluene or ethanol).

  • Catalyst Addition: Add the prepared chiral iridium catalyst solution to the autoclave.

  • Hydrogenation: Seal the autoclave, purge with hydrogen, and then pressurize to the desired pressure (e.g., 50 bar). Stir the reaction at a specific temperature (e.g., 50 °C) for the required time.

  • Work-up and Purification: After cooling and venting, the solvent is removed, and the product is purified by chromatography to yield the chiral tetrahydroquinoline.

Causality in Experimental Choices: The choice of the chiral ligand is paramount in achieving high enantioselectivity. The solvent can also play a critical role in influencing the stereochemical outcome of the reaction.[13] Iridium catalysts are often favored for their high activity and selectivity in the hydrogenation of N-heterocycles.

Therapeutic Landscape: The Pharmacological Significance of Tetrahydroquinolines

Tetrahydroquinoline derivatives exhibit a remarkable breadth of biological activities, making them a "privileged scaffold" in drug discovery. Their diverse therapeutic potential stems from their ability to interact with a variety of biological targets.

Anticancer Activity

A significant body of research has focused on the development of tetrahydroquinoline derivatives as anticancer agents. These compounds can exert their effects through various mechanisms.

Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[14] Several tetrahydroquinoline derivatives have been designed as potent inhibitors of mTOR, a key kinase in this pathway.[15][16]

PI3K_AKT_mTOR_Pathway

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of tetrahydroquinoline derivatives.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected tetrahydroquinoline derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
4a A549 (Lung)11.33 ± 0.67[17]
4a HCT-116 (Colon)~13[17]
19b HCT-116 (Colon)13.49 ± 0.20[18]
19c HCT-116 (Colon)12.96 ± 2.68[18]
20d HCT-116 (Colon)12.04 ± 0.57[18]
20d A549 (Lung)12.55 ± 0.54[18]
10e A549 (Lung)0.033 ± 0.003[3][19]
10h MCF-7 (Breast)0.087 ± 0.007[3][19]
Anti-inflammatory and Antioxidant Properties

Chronic inflammation and oxidative stress are implicated in a wide range of diseases. Tetrahydroquinoline derivatives have shown promise as both anti-inflammatory and antioxidant agents.

Mechanism of Action: The anti-inflammatory effects of some tetrahydroquinoline derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the production of pro-inflammatory prostaglandins. Their antioxidant activity is often linked to their ability to scavenge free radicals.

Quantitative Data on Anti-inflammatory and Antioxidant Activity

Compound IDActivityIC50 (µM)Reference
9e COX-2 Inhibition0.87[20]
11f COX-2 Inhibition0.58[20]
SF8 DPPH Radical Scavenging29.19 ± 0.25 µg/mL[21]
SF13 Nitric Oxide Scavenging~85% inhibition at 50 µM[21]
Neuroprotective Effects

The tetrahydroquinoline scaffold is also found in compounds with significant activity in the central nervous system.

Mechanism of Action: Dopamine D2 Receptor Modulation

Some tetrahydroquinoline derivatives can act as agonists or antagonists at dopamine receptors, which are implicated in neurological and psychiatric disorders such as Parkinson's disease and schizophrenia.

D2_Receptor_Pathway

Caption: Simplified signaling pathway of the Dopamine D2 receptor and modulation by tetrahydroquinoline derivatives.

Conclusion and Future Directions

The journey of tetrahydroquinoline derivatives from their incidental discovery in coal tar to their current status as a privileged scaffold in medicinal chemistry is a testament to the enduring power of chemical synthesis and the relentless pursuit of new therapeutic agents. The evolution of synthetic methodologies, from the harsh conditions of the Skraup and Pfitzinger reactions to the elegance and precision of modern catalytic and domino strategies, has provided researchers with a powerful toolkit to explore the vast chemical space of this versatile heterocyclic system.

The diverse pharmacological activities of tetrahydroquinolines, particularly in the realms of oncology, inflammation, and neuroscience, underscore their continued relevance in drug discovery. The ability to fine-tune their properties through targeted synthetic modifications, guided by an ever-deepening understanding of their mechanisms of action, promises a bright future for the development of novel tetrahydroquinoline-based therapeutics. As we move forward, the integration of computational modeling, high-throughput screening, and innovative synthetic approaches will undoubtedly unlock the full potential of this remarkable scaffold, leading to the discovery of the next generation of life-saving medicines.

References

  • Chylińska, J., et al. (2021). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 11(1), 1-15. [Link]

  • Runge, F. F. (1834). Ueber einige Produkte der Steinkohlendestillation. Annalen der Physik und Chemie, 31(5), 65-78.
  • Kaufmann, T. S., & Ponzo, V. L. (2014). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research, 25(1), 12-19.
  • Doebner, O., & von Miller, W. (1881). Ueber eine Erweiterung der Skraup'schen Chinolin-Synthese. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812-2817.
  • Bunce, R. A., & Nammalwar, B. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(10), 16496-16525. [Link]

  • Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100.
  • Chaube, U., et al. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 28(3), 1345. [Link]

  • Chaube, U., et al. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Preprints.org. [Link]

  • Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086-2087.
  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Chaube, U., et al. (2022). Tetrahydroquinoline: an efficient scaffold as mTOR inhibitor for the treatment of lung cancer. Future Medicinal Chemistry, 14(23), 1789-1809. [Link]

  • Pharmakina. (n.d.). The Story of Quinine. Retrieved from [Link]

  • Biosynce. (2023, October 17). What is the history of the discovery of quinoline?[Link]

  • Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]

  • Biosynce. (2023, October 17). What is the history of the discovery of quinoline?. [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Aboul-Enein, M. N., et al. (2024). Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors. Bioorganic Chemistry, 147, 107577. [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]

  • Chylińska, J., et al. (2021). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. ResearchGate. [Link]

  • Chylińska, J., et al. (2021). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. ResearchGate. [Link]

  • Chaube, U., et al. (2022). Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry. [Link]

  • Georgia Institute of Technology. (n.d.). The Catalytic Hydrogenation of Quinoline. [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway. [Link]

  • ResearchGate. (n.d.). Schematic diagram of D1-like dopamine receptor and D2-like dopamine receptor activation signaling cascade. [Link]

  • Perri, M., et al. (2022). Synthesis of New 1,2,3,4-Tetrahydroquinoline Hybrid of Ibuprofen and Its Biological Evaluation. Molbank, 2022(2), M1350. [Link]

  • Al-Ostath, A., et al. (2020). One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. Molecules, 25(12), 2919. [Link]

  • Hasbi, A., et al. (2011). Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance. Molecular and Cellular Neuroscience, 48(3), 268-275. [Link]

  • ResearchGate. (n.d.). Schematic representation of mechanism of dopamine D2-like receptor–mediated signal transduction events. [Link]

  • Chen, F., et al. (2021). Enantiodivergent Synthesis of Chiral Tetrahydroquinoline Derivatives via Ir-Catalyzed Asymmetric Hydrogenation: Solvent-Dependent Enantioselective Control and Mechanistic Investigations. ACS Catalysis, 11(12), 7247-7257. [Link]

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An In-depth Technical Guide to the Solubility of (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate, a molecule of significant interest in contemporary drug discovery and development. While specific experimental solubility data for this compound is not extensively available in public literature, this document synthesizes established principles of physical organic chemistry and data from structurally related analogs to provide a robust predictive framework and a detailed experimental protocol for its empirical determination. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of this molecule's behavior in various solvent systems.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a foundational physicochemical property that profoundly influences a drug candidate's lifecycle, from its initial synthesis and purification to its ultimate bioavailability and therapeutic efficacy.[1] For a compound like this compound, understanding its solubility profile is paramount for designing effective formulation strategies, ensuring consistent dosing, and predicting its absorption, distribution, metabolism, and excretion (ADME) properties.[2] Inadequate solubility can lead to significant hurdles in clinical development, including poor oral bioavailability and erratic dose-response relationships. Therefore, a thorough characterization of solubility in a diverse range of solvents is a critical early-stage activity in the drug development pipeline.

Molecular Structure and Predicted Solubility Profile

This compound is a chiral molecule with a molecular formula of C18H20N2O2 and a molecular weight of 296.4 g/mol .[] Its structure comprises a tetrahydroquinoline core, a carbamate linker, and a benzyl group. The solubility of this compound is governed by the interplay of these functional groups and their interactions with different solvent environments.

  • Tetrahydroquinoline Core: This bicyclic amine moiety contains a secondary amine, which can act as a hydrogen bond donor and acceptor. The aromatic portion of the quinoline ring system contributes to its nonpolar character.

  • Carbamate Group: The carbamate functional group is polar and can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O).

  • Benzyl Group: The benzyl group is a large, nonpolar aromatic substituent that will favor interactions with nonpolar solvents.

  • Methyl Group: The N-methyl group on the carbamate reduces the hydrogen bond donating capacity of the nitrogen it is attached to, which may slightly decrease solubility in protic solvents compared to an unsubstituted carbamate.

Based on this structural analysis, a qualitative prediction of solubility in different solvent classes can be made:

  • Polar Protic Solvents (e.g., water, methanol, ethanol): The presence of hydrogen bond donors and acceptors suggests that some solubility in polar protic solvents is possible. However, the significant nonpolar surface area contributed by the benzyl and tetrahydroquinoline rings will likely limit its aqueous solubility. Solubility is expected to increase with decreasing polarity of the alcohol (e.g., more soluble in ethanol than in methanol, and more in methanol than in water).

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone): These solvents can act as hydrogen bond acceptors and have moderate to high dielectric constants, making them good candidates for dissolving a molecule with both polar and nonpolar regions. This compound is expected to exhibit good solubility in these solvents.

  • Nonpolar Solvents (e.g., toluene, hexane, diethyl ether): The presence of the large nonpolar benzyl and tetrahydroquinoline moieties suggests that the compound will have some affinity for nonpolar solvents. However, the polar carbamate group will likely limit its solubility in highly nonpolar solvents like hexane. Solvents like toluene and diethyl ether, which have some polar character, may be more effective.

Experimental Determination of Solubility

Given the absence of published quantitative data, an empirical determination of solubility is essential. The following section outlines a standard protocol for determining the thermodynamic solubility of this compound using the shake-flask method, a widely accepted and reliable technique.

Experimental Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system by ensuring that equilibrium is reached and that the analytical method is accurate and precise.

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature.

Materials:

  • This compound (solid, high purity)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, DMSO, acetonitrile, toluene, hexane) of high purity

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the dissolved solute.

    • Add a known volume of each selected solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).

    • Shake the vials for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. A preliminary kinetic study can be performed to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant from each vial using a pipette.

    • Filter the aliquot through a syringe filter (0.22 µm) to remove any remaining solid particles. The filter material should be chosen to minimize adsorption of the analyte.

    • Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound.

    • The solubility is the concentration of the compound in the undiluted, saturated solution, calculated from the measured concentration of the diluted sample and the dilution factor.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25Experimental ValueCalculated Value
PBS (pH 7.4)37Experimental ValueCalculated Value
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
DMSO25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value
Hexane25Experimental ValueCalculated Value

Visualizing the Experimental Workflow and Molecular Interactions

To further clarify the experimental process and the underlying molecular principles, the following diagrams are provided.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sampling & Analysis prep1 Add excess solid solute to vials prep2 Add known volume of solvent prep1->prep2 equil1 Shake at constant temperature (24-48h) prep2->equil1 sep1 Allow solid to settle equil1->sep1 sep2 Centrifuge to pellet undissolved solid sep1->sep2 sample1 Withdraw supernatant sep2->sample1 sample2 Filter (0.22 µm) sample1->sample2 sample3 Dilute sample sample2->sample3 sample4 Quantify via HPLC sample3->sample4

Caption: Experimental workflow for the shake-flask solubility determination method.

G cluster_solute This compound cluster_solvent Solvent Interactions solute Solute Molecule h_donor H-Bond Donor (N-H) protic Polar Protic (e.g., Water, Methanol) h_donor->protic Favorable H-Bonding nonpolar_s Nonpolar (e.g., Toluene, Hexane) h_donor->nonpolar_s Unfavorable h_acceptor H-Bond Acceptor (C=O, N) h_acceptor->protic Favorable H-Bonding aprotic Polar Aprotic (e.g., DMSO, Acetonitrile) h_acceptor->aprotic Favorable Dipole-Dipole nonpolar Nonpolar Regions (Aromatic Rings) nonpolar->protic Unfavorable (Hydrophobic) nonpolar->nonpolar_s Favorable van der Waals

Sources

An In-Depth Technical Guide to the Stability and Degradation Profile of (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive examination of the stability and degradation profile of (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate, a compound of interest in pharmaceutical development. Drawing upon established principles of physical organic chemistry and regulatory expectations for stability testing, this document outlines potential degradation pathways under various stress conditions. It further details a systematic approach to developing and validating a stability-indicating analytical method, crucial for ensuring the quality, safety, and efficacy of drug substances and products. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of novel chemical entities.

Introduction: The Imperative of Stability Profiling

This compound, with the molecular formula C18H20N2O2[], is a chiral molecule featuring a benzyl carbamate functional group appended to a tetrahydroquinoline scaffold. The inherent reactivity of both the carbamate and the tetrahydroquinoline moieties necessitates a thorough investigation of the compound's stability. Understanding how a molecule degrades is a cornerstone of pharmaceutical development, directly impacting formulation design, packaging, storage conditions, and shelf-life determination.

Forced degradation studies, or stress testing, are an indispensable tool in this endeavor. By subjecting the drug substance to conditions more severe than accelerated stability testing, we can elucidate potential degradation pathways, identify likely degradation products, and, critically, develop and validate a stability-indicating analytical method[2]. Such a method must be able to unequivocally separate the intact parent compound from its impurities and degradants, a prerequisite for accurate quantification and quality control.

This guide will delineate a scientifically rigorous approach to characterizing the stability of this compound, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2) on stability testing and Q2(R2) on the validation of analytical procedures[3].

Predicted Degradation Pathways

The chemical architecture of this compound suggests several potential avenues for degradation. The primary sites of instability are the carbamate linkage and the tetrahydroquinoline ring system.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for compounds containing ester or amide-like functional groups, such as carbamates[4]. The degradation can be catalyzed by both acidic and basic conditions.

  • Base-Catalyzed Hydrolysis: Under alkaline conditions, the carbamate linkage is susceptible to nucleophilic attack by hydroxide ions at the electrophilic carbonyl carbon. This is often the most facile degradation pathway for carbamates. The predicted mechanism is a bimolecular acyl-oxygen cleavage (BAc2), leading to the formation of (R)-methyl(1,2,3,4-tetrahydroquinolin-3-yl)amine, benzyl alcohol, and carbon dioxide[4][5].

  • Acid-Catalyzed Hydrolysis: In acidic media, the reaction is typically slower than in basic conditions. The mechanism likely involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. The expected products are the same as in base-catalyzed hydrolysis.

Oxidative Degradation

The tetrahydroquinoline nucleus is susceptible to oxidation, which would lead to aromatization of the heterocyclic ring. This transformation is a common metabolic and chemical degradation pathway for such systems[6][7].

  • Aromatization: The use of a suitable oxidizing agent, such as hydrogen peroxide, is expected to convert the 1,2,3,4-tetrahydroquinoline ring to a quinoline ring. This process involves the loss of two hydrogen atoms, resulting in the formation of (R)-Benzyl methyl(quinolin-3-yl)carbamate[8]. Further degradation of this product could also occur under strong oxidative stress.

Photolytic Degradation

Photodegradation is another critical stress factor to consider, as outlined in ICH guideline Q1B. Carbamates can undergo photodecomposition through various mechanisms.

  • Photo-oxidation and Cleavage: Irradiation with UV light, especially in the presence of oxygen, can lead to photo-oxidative processes. For some carbamates, this can result in N-dealkylation or oxidation of the aromatic rings[9]. Another potential pathway is the photolytic cleavage of the carbamate C-O bond, which could generate radical intermediates[10][11].

Thermal Degradation

Exposure to elevated temperatures can provide the energy required to overcome activation barriers for degradation reactions.

  • Decarboxylation and Elimination: The thermal decomposition of carbamates can proceed through various pathways, including elimination to form an alkene and a carbamic acid, which then decarboxylates[12]. In the case of this compound, thermal stress could potentially lead to the cleavage of the carbamate bond, liberating benzyl alcohol and forming an isocyanate intermediate, or other complex decomposition products[13][14][15].

The following diagram illustrates the predicted primary degradation pathways.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolytic Photolytic Degradation A (R)-Benzyl methyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate B (R)-methyl(1,2,3,4-tetrahydroquinolin-3-yl)amine A->B H+ or OH- C Benzyl Alcohol A->C H+ or OH- D (R)-Benzyl methyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate E (R)-Benzyl methyl (quinolin-3-yl)carbamate D->E [O] F (R)-Benzyl methyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate G Photodegradation Products (e.g., cleaved carbamate, oxidized species) F->G

Caption: Predicted degradation pathways for this compound.

Forced Degradation Study Protocol

A forced degradation study must be systematically designed to achieve a target degradation of 5-20%. This range is sufficient to generate and detect degradation products without completely consuming the parent compound, which could lead to secondary and tertiary degradants that are not relevant to normal storage conditions.

Materials and Reagents
  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H2O2), 3% and 30%

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Purified water (18.2 MΩ·cm)

  • Phosphate or acetate buffers

Experimental Workflow

The following diagram outlines a typical workflow for a forced degradation study.

G prep Prepare 1 mg/mL Stock Solution in ACN or MeOH stress Subject Aliquots to Stress Conditions prep->stress neutralize Neutralize/Quench Reactions stress->neutralize dilute Dilute to Target Concentration neutralize->dilute analyze Analyze by Stability-Indicating HPLC Method dilute->analyze characterize Characterize Degradants (e.g., LC-MS/MS) analyze->characterize

Caption: General workflow for conducting a forced degradation study.

Stress Conditions

The following table summarizes the proposed stress conditions for the forced degradation study. All studies should be conducted with a parallel control sample (protected from the stress condition) to differentiate between the effects of the solvent/temperature and the stressor itself.

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C2, 8, 24 hours
1 M HClRoom Temperature24, 48, 72 hours
Base Hydrolysis 0.1 M NaOHRoom Temperature1, 4, 8 hours
1 M NaOHRoom Temperature30 min, 1, 2 hours
Oxidation 3% H2O2Room Temperature2, 8, 24 hours
30% H2O2Room Temperature1, 4, 8 hours
Thermal 80°C (in solution)80°C24, 48, 72 hours
105°C (solid state)105°C24, 48, 72 hours
Photostability ICH Q1B conditions25°COverall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Development and Validation of a Stability-Indicating HPLC Method

The cornerstone of a successful stability study is a validated, stability-indicating analytical method. For a molecule like this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable starting point, given the presence of chromophores in the molecule[16].

Method Development Strategy
  • Column and Mobile Phase Screening: Begin with a C18 column of standard dimensions (e.g., 150 mm x 4.6 mm, 5 µm particle size). Screen different mobile phase compositions, such as acetonitrile/water and methanol/water, with a suitable buffer (e.g., phosphate or acetate) to control the pH. A pH in the range of 3-6 is often a good starting point to ensure the secondary amine in the tetrahydroquinoline ring is protonated, leading to better peak shape.

  • Gradient Optimization: Develop a gradient elution method to ensure the separation of the polar degradation products from the relatively non-polar parent compound and any non-polar degradants. A typical gradient might run from 10% organic to 90% organic over 20-30 minutes.

  • Wavelength Selection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths. Select a primary wavelength that provides a good response for both the parent compound and the major degradation products.

  • Forced Degradation Sample Analysis: Inject the samples from the forced degradation study to challenge the method's separating power. The goal is to achieve baseline resolution between the parent peak and all significant degradation peaks.

Proposed HPLC Method Parameters

The following table provides a starting point for the stability-indicating HPLC method.

ParameterProposed Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 min, hold at 90% B for 5 min, return to 10% B and equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm (or optimal wavelength determined by PDA)
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)
Method Validation

Once the method is developed, it must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose[3][17][18][19]. The key validation parameters are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of the parent peak from all degradation peaks in the forced degradation samples. Peak purity analysis using a PDA detector is essential.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike/recovery studies.

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Conclusion

The stability and degradation profile of this compound is a critical component of its development as a potential pharmaceutical agent. This technical guide has outlined a comprehensive and scientifically sound strategy for investigating its stability. The predicted degradation pathways, centered on the hydrolysis of the carbamate linkage and oxidation of the tetrahydroquinoline ring, provide a rational basis for designing a thorough forced degradation study.

The successful development and validation of a stability-indicating HPLC method, as detailed in this guide, is paramount. Such a method will be an invaluable tool for quality control, enabling the accurate monitoring of the drug substance and product for any changes in purity and potency over time. By adhering to the principles of scientific integrity and regulatory guidelines, researchers can ensure a robust understanding of the molecule's stability, paving the way for the development of a safe, effective, and stable pharmaceutical product.

References

  • Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2546.
  • Meallier, P., & Coste, C. (1995). Photodegradation of the carbamate insecticide pirimicarb. Journal of Agricultural and Food Chemistry, 43(5), 1339-1344.
  • Thorn, G. D., & Ludwig, R. A. (1962). The dithiocarbamates and related compounds. Elsevier Publishing Company.
  • Crosby, D. G., & Tang, C. S. (1969). Photodecomposition of 3-(p-chlorophenyl)-1,1-dimethylurea (monuron). Journal of Agricultural and Food Chemistry, 17(5), 1041-1044.
  • Yuan, Y., Li, D., Huang, H., He, J., Yu, C., Gao, Y., Vione, D., & Fang, H. (2021). Direct photodegradation of aromatic carbamate pesticides: Kinetics and mechanisms in aqueous vs. non-aqueous media.
  • Tomašević, A., et al. (2019). Photocatalytic degradation of carbamate insecticides: Effect of different parameters. Pesticidi i fitomedicina, 34(3-4), 191-199.
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • Benitez, F. J., Acero, J. L., Real, F. J., & Rubio, F. J. (2002). Photodegradation of carbofuran by the UV/H2O2 and photo-Fenton processes.
  • Rizzo, L. (2011). Photoremediation of Carbamate Residues in Water.
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  • Filo. (2023). Provide the detailed mechanism for the oxidation of 1,2,3,4-tetrahydroquinoline to quinoline.
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  • Stahl, S. S. (2016). Quinone-Catalyzed Selective Oxidation of Organic Molecules. Accounts of Chemical Research, 49(12), 2716-2726.
  • Campodonico, P., et al. (2010). Kinetics and Mechanism of Hydrolysis of Benzimidazolylcarbamates. International Journal of Chemical Kinetics, 42(12), 736-745.
  • Procter, D. J., et al. (2022). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. The Journal of Organic Chemistry, 87(15), 10141-10149.
  • BOC Sciences. (n.d.). CAS 166742-98-9 (R)-benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)
  • Ermer, J. (2024). ICH Q2(R2): Validation of Analytical Procedures. Journal of Pharmaceutical and Biomedical Analysis, 241, 115998.
  • Rossi, D., et al. (2015).
  • International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2) - Draft version.
  • Kappe, C. O., et al. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry, 17, 33-42.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
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  • Al-Obaid, A. M., et al. (2024). Development of a stability indicating high-performance liquid chromatography method for determination of cenobamate: study of basic degradation kinetics. Chemistry Central Journal, 18(1), 1-11.
  • Agilent Technologies. (n.d.).
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  • Chem-Space. (n.d.). (r)-benzyl Methyl(1,2,3,4-tetrahydroquinolin-3-yl)
  • Benchchem. (n.d.). benzyl N-methyl-N-(1,2,3,4-tetrahydroquinolin-3-yl)
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Methodological & Application

Protocol for using (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate in cell-based assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Cellular Characterization of (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate

Abstract

This document provides a detailed framework and experimental protocols for the initial cell-based characterization of the novel compound, this compound. Given the limited publicly available data on its specific biological targets, this guide presents a logical, tiered approach starting with foundational assays to determine its impact on cell viability and its potential to induce apoptosis. These protocols are designed for researchers in drug discovery and chemical biology to establish a baseline cellular activity profile for this and other exploratory compounds.

Introduction and Scientific Rationale

This compound (CAS: 166742-98-9; Molecular Formula: C₁₈H₂₀N₂O₂) is a synthetic organic compound featuring a core tetrahydroquinoline structure linked to a benzyl carbamate moiety.[][2] While its specific mechanism of action is not yet widely elucidated, its chemical structure provides valuable clues for directing an initial investigation.

The carbamate group is a prominent structural motif in medicinal chemistry, recognized for its chemical stability and its ability to enhance permeability across cellular membranes.[3][4] Carbamates can act as peptide bond surrogates and are integral to the design of many therapeutic agents and prodrugs.[5] Furthermore, compounds containing the carbamate functional group have been identified as inhibitors of various enzymes, including proteases and cholinesterases, and have been explored for their potential as anticancer agents that can induce apoptosis.[6][7][8]

Therefore, the primary and most critical step in characterizing a novel compound like this compound is to assess its fundamental effect on whole cells. This application note details two cornerstone assays:

  • MTT Assay: To quantify effects on cell viability and metabolic activity, providing a measure of cytotoxicity.

  • Caspase-Glo® 3/7 Assay: To specifically measure the induction of apoptosis via the activation of key executioner caspases.

Together, these assays will establish an essential biological activity profile, enabling informed decisions for subsequent, more mechanistic studies.

Foundational Assay Principles

Cell Viability Assessment via MTT Reduction

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The core principle relies on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by NAD(P)H-dependent oxidoreductase enzymes present in the mitochondria of living cells. This reaction produces purple formazan crystals, which are insoluble in aqueous solutions. The crystals are then dissolved using a solubilizing agent, and the intensity of the resulting purple solution is quantified by measuring its absorbance, typically around 570 nm.[9] The absorbance is directly proportional to the number of metabolically active, and therefore viable, cells.

Apoptosis Detection via Caspase-3/7 Activity

Apoptosis, or programmed cell death, is executed by a family of cysteine proteases known as caspases. Caspases-3 and -7 are key executioner enzymes that cleave numerous cellular proteins, leading to the characteristic morphological changes of apoptosis. The Caspase-Glo® 3/7 Assay provides a sensitive, luminescent method for detecting the activity of these caspases.[10] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is a specific target for caspase-3 and -7.[10][11] In the presence of active caspase-3/7, the substrate is cleaved, releasing aminoluciferin. This product is then utilized by a thermostable luciferase in the reagent to generate a stable, "glow-type" luminescent signal that is proportional to the amount of caspase-3/7 activity in the sample.[11][12]

Integrated Experimental Workflow

The overall process for characterizing the compound involves systematic preparation, treatment of cell cultures, and subsequent analysis using the chosen assays.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Assays cluster_analysis Phase 4: Data Analysis Compound_Prep Compound Stock Preparation (10 mM in DMSO) Treatment Cell Treatment with Serial Dilutions of Compound Compound_Prep->Treatment Cell_Culture Cell Line Culture & Seeding (96-well plates) Cell_Culture->Treatment MTT_Assay MTT Assay: Add Reagent, Incubate, Solubilize Treatment->MTT_Assay Caspase_Assay Caspase-Glo® 3/7 Assay: Add Reagent, Incubate Treatment->Caspase_Assay Read_Abs Measure Absorbance (570 nm) MTT_Assay->Read_Abs Read_Lum Measure Luminescence (RLU) Caspase_Assay->Read_Lum Calc_IC50 Calculate % Viability & Determine IC50 Read_Abs->Calc_IC50 Calc_Fold Calculate Fold Change in Caspase Activity Read_Lum->Calc_Fold

Caption: Overall workflow for cell-based compound characterization.

Materials and Reagents

  • Compound: this compound

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade

  • Cell Line: A relevant human cancer cell line (e.g., HeLa, A549, Jurkat)

  • Culture Medium: Appropriate complete medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Reagents:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • MTT Solubilization Solution (e.g., 0.01 M HCl in 10% SDS).[13]

    • Caspase-Glo® 3/7 Assay Kit (Promega, Cat. No. G8090 or similar).[11]

    • Phosphate-Buffered Saline (PBS), sterile

    • Trypsin-EDTA (for adherent cells)

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂)

    • Laminar flow hood

    • Microplate reader with absorbance (570 nm) and luminescence detection capabilities

    • 96-well flat-bottom, clear plates (for MTT assay)

    • 96-well solid white plates (for luminescence assay)

    • Multichannel pipette

Detailed Experimental Protocols

PART 1: Compound Stock Preparation

Rationale: A concentrated stock solution in an appropriate solvent is essential for accurate serial dilutions and to minimize the final solvent concentration in the cell culture, which can itself be toxic. DMSO is a standard solvent for many organic small molecules.

  • Prepare 10 mM Stock: Weigh out a precise amount of this compound (MW: 296.36 g/mol ). Dissolve it in cell culture-grade DMSO to achieve a final concentration of 10 mM.

    • Example: Dissolve 2.96 mg of the compound in 1 mL of DMSO.

  • Vortex: Vortex thoroughly until the compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

PART 2: Cell Viability Assay (MTT Protocol)

Rationale: This protocol establishes a dose-response curve to determine the concentration at which the compound reduces cell viability by 50% (IC₅₀), a key measure of cytotoxicity.

  • Cell Seeding:

    • For adherent cells, trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well clear plate.

    • For suspension cells, count and seed 20,000-50,000 cells per well.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach (for adherent lines) and resume exponential growth.[14]

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete medium from your 10 mM stock. A common starting range is 100 µM down to 0.1 µM.

    • Crucially, prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.5% DMSO).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the compound dilutions or the vehicle control. Include wells with medium only as a background control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT.

  • Formazan Solubilization:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of MTT Solubilization Solution to each well.[13]

    • Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution of the crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background noise.[9]

PART 3: Apoptosis Assay (Caspase-Glo® 3/7 Protocol)

Rationale: This assay directly measures a key biochemical event in apoptosis. Performing it in parallel with the viability assay helps determine if cell death is occurring through a programmed pathway.

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol, but use solid white 96-well plates suitable for luminescence. This is critical to maximize light output and prevent well-to-well crosstalk.

  • Reagent Preparation:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[10] This typically involves adding the provided buffer to the lyophilized substrate.[15]

    • Allow the reagent to equilibrate to room temperature before use.

  • Assay Procedure (Add-Mix-Measure):

    • Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for about 20-30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to cell culture medium.[11]

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds to promote cell lysis and reagent mixing.[12]

  • Incubation:

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light. The luminescent signal is stable during this period.[11]

  • Data Acquisition:

    • Measure the luminescence using a microplate reader.

Data Analysis and Interpretation

Quantitative Data Summary

Table 1: Example Data Analysis for MTT Assay

Compound Conc. (µM) Avg. Absorbance (570nm) Corrected Absorbance (Sample - Blank) % Viability vs. Vehicle
0 (Medium Blank) 0.052 0.000 N/A
0 (Vehicle Control) 1.252 1.200 100%
0.1 1.215 1.163 96.9%
1 0.952 0.900 75.0%
10 0.652 0.600 50.0%

| 100 | 0.152 | 0.100 | 8.3% |

Calculation: % Viability = (Corrected Absorbance of Sample / Corrected Absorbance of Vehicle Control) x 100. The IC₅₀ is the concentration that results in 50% viability.

Table 2: Example Data Analysis for Caspase-Glo® 3/7 Assay

Compound Conc. (µM) Avg. Luminescence (RLU) Corrected RLU (Sample - Blank) Fold Change vs. Vehicle
0 (Medium Blank) 520 0 N/A
0 (Vehicle Control) 10,520 10,000 1.0
0.1 12,520 12,000 1.2
1 45,520 45,000 4.5
10 95,520 95,000 9.5

| 100 | 35,520 | 35,000 | 3.5 |

Calculation: Fold Change = (Corrected RLU of Sample / Corrected RLU of Vehicle Control). Note: At very high cytotoxic concentrations, caspase activity may decrease due to widespread necrosis or late-stage apoptosis where caspases are no longer active.

Interpreting Combined Results

The relationship between cytotoxicity and caspase activation provides insight into the potential mechanism of cell death.

G cluster_results Observed Results cluster_interp Potential Interpretation Input Compound Treatment Result1 Decrease in Viability (MTT) Increase in Caspase 3/7 Input->Result1 Result2 Decrease in Viability (MTT) No Change in Caspase 3/7 Input->Result2 Result3 No Change in Viability (MTT) No Change in Caspase 3/7 Input->Result3 Interp1 Cell death likely occurs via Apoptosis Result1:f1->Interp1 Suggests Interp2 Cytotoxicity may be due to Necrosis or other non-apoptotic pathways (e.g., Mitotoxicity) Result2:f1->Interp2 Suggests Interp3 Compound is not cytotoxic under these conditions Result3:f0->Interp3 Suggests

Caption: Logic diagram for interpreting combined assay results.

References

  • Promega Corporation. Caspase-Glo® 3/7 Assay Protocol.

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation.

  • Abcam. MTT assay protocol.

  • Creative Proteomics. Protocol for Bicinchoninic Acid (BCA) Protein Assay.

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual.

  • Bio-protocol. BCA (Bicinchoninic Acid) Protein Assay.

  • Provost, J. & Wallert, M. MTT Proliferation Assay Protocol. ResearchGate.

  • Thermo Fisher Scientific. CyQUANT MTT Cell Proliferation Assay Kit Protocol.

  • University of Pennsylvania. Pierce BCA Protein Assay Protocol V.2.

  • G-Biosciences. Bicinchoninic Acid (BCA) Protein Assay.

  • Promega Corporation. Caspase-Glo® 3/7 3D Assay Technical Manual, TM627.

  • Vector Laboratories. BCA Protein Assay Protocol.

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.

  • protocols.io. Caspase 3/7 Activity.

  • Sigma-Aldrich. Cytotoxicity assays.

  • Promega Corporation. Caspase-Glo® 3/7 3D Assay Technical Manual.

  • Promega Corporation. Caspase-Glo® 3/7 Assay.

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.

  • Tihanyi, D., & Timári, G. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 72(1), 1–22.

  • Miltenyi Biotec. Cell viability and cytotoxicity assays.

  • Thermo Fisher Scientific. Cytotoxicity Assays.

  • An, F., & Emon, M. A. E. K. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.

  • Abcam. Cytotoxicity assay selection guide.

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  • BOC Sciences. CAS 166742-98-9 this compound.

  • Falomir, E., et al. (2018). Synthesis and biological evaluation of carbamates derived from aminocombretastatin A-4 as vascular disrupting agents. PubMed.

  • de Souza, I. N., et al. (2022). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. PubMed Central.

  • Autechem. Most Popular this compound.

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  • Wikipedia. Benzyl carbamate.

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Application Note & Protocols for High-Throughput Screening of (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate as a Putative Acetylcholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the high-throughput screening (HTS) of (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate. Based on its chemical structure, specifically the presence of a carbamate moiety, this compound is hypothesized to act as an inhibitor of acetylcholinesterase (AChE), a critical enzyme in the central and peripheral nervous systems.[1][2] Inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis.[3] This guide details robust, validated protocols for a primary, enzyme-based fluorescence screening assay and a secondary, cell-based confirmatory assay to determine the compound's inhibitory activity and potency. Methodologies for data analysis, interpretation, and assay validation are also presented to ensure scientific rigor and reproducibility.

Introduction: The Scientific Rationale

This compound is a synthetic organic compound featuring a tetrahydroquinoline scaffold and a carbamate functional group.[][5] The carbamate group is of significant interest in medicinal chemistry as it is a key structural motif in many approved drugs and is known to participate in critical drug-target interactions.[6][7]

Carbamates are a well-established class of acetylcholinesterase inhibitors.[1] Their mechanism of action involves the reversible carbamylation of a serine residue within the active site of the AChE enzyme.[1] This covalent modification temporarily inactivates the enzyme, preventing it from hydrolyzing the neurotransmitter acetylcholine (ACh).[8][9] The resulting accumulation of ACh at cholinergic synapses can lead to enhanced neurotransmission, which is therapeutically beneficial in neurodegenerative diseases characterized by a cholinergic deficit.[3]

Given the presence of the carbamate functional group in this compound, it is a logical candidate for screening as a novel AChE inhibitor. This application note outlines a strategic HTS campaign designed to rigorously evaluate this hypothesis.

Mechanism of Action: Carbamate Inhibition of Acetylcholinesterase

The proposed mechanism of inhibition is illustrated below. The carbamate moiety of the compound is attacked by the serine hydroxyl group in the AChE active site, leading to the formation of a transient carbamylated enzyme intermediate. This intermediate is more stable than the acetylated intermediate formed with acetylcholine, thus effectively inhibiting the enzyme's function.

AChE Inhibition Mechanism AChE AChE Active Site (with Serine-OH) Intermediate Carbamylated AChE (Inactive) AChE->Intermediate Carbamylation Compound (R)-Benzyl methyl(1,2,3,4- tetrahydroquinolin-3-yl)carbamate Intermediate->AChE Slow Hydrolysis (Reactivation) Product Hydrolyzed Products

Caption: Proposed mechanism of AChE inhibition by a carbamate compound.

High-Throughput Screening Workflow

A tiered approach is recommended for screening, starting with a sensitive and robust primary assay, followed by a more physiologically relevant secondary assay for hit confirmation and characterization.

HTS Workflow Start Compound Library Plate (incl. Topic Compound) Primary Primary Screen: Enzyme-Based Fluorescence Assay (Recombinant Human AChE) Start->Primary Data1 Data Analysis: Identify Primary Hits (% Inhibition) Primary->Data1 Secondary Secondary Screen: Cell-Based Confirmatory Assay (SH-SY5Y Cells) Data1->Secondary Primary Hits Data2 Data Analysis: Determine IC50 (Potency) Secondary->Data2 End Validated Hit Data2->End

Caption: Tiered high-throughput screening workflow.

Primary Screening: Enzyme-Based Fluorescence Assay

This primary assay utilizes purified, recombinant human AChE and a fluorogenic substrate to rapidly and sensitively detect direct inhibitors of the enzyme.[3] The assay is based on the Amplex® Red reagent (or a similar red-fluorescent probe), which involves a series of coupled enzymatic reactions.[3] AChE hydrolyzes acetylcholine to choline, which is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). In the final step, horseradish peroxidase (HRP) uses H₂O₂ to convert the non-fluorescent Amplex® Red into the highly fluorescent product, resorufin.[9] A decrease in fluorescence intensity is indicative of AChE inhibition.

Materials and Reagents
  • Enzyme: Recombinant Human Acetylcholinesterase (rhAChE)

  • Substrate: Acetylcholine (ACh)

  • Detection Reagents: Amplex® Red Acetylcholinesterase Assay Kit (containing Amplex® Red, HRP, choline oxidase, and reaction buffer) or individual components.

  • Compound: this compound, dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).

  • Positive Control: Donepezil or a similar known AChE inhibitor.

  • Plates: Solid black, 384-well or 1536-well microplates, low-volume.

  • Equipment: Automated liquid handler, plate reader with fluorescence detection capabilities (Ex/Em = ~540/590 nm).[10]

Step-by-Step Protocol
  • Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of the test compound, positive control, and DMSO (negative control) into the appropriate wells of the assay plate.

  • Enzyme Addition: Add 5 µL of rhAChE solution (prepared in reaction buffer to a final concentration of, for example, 8 mU/mL) to all wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

  • Reaction Initiation: Prepare the reaction mixture containing acetylcholine and the detection reagents (Amplex Red, HRP, choline oxidase) according to the manufacturer's instructions.[10][11] Add 5 µL of this mixture to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.[10]

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader at an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm.[11]

Data Analysis

The percentage of inhibition is calculated as follows:

% Inhibition = (1 - (Fluorescence_Sample - Fluorescence_Blank) / (Fluorescence_NegativeControl - Fluorescence_Blank)) * 100

  • Sample: Wells containing the test compound.

  • Negative Control: Wells containing DMSO only (representing 0% inhibition).

  • Blank: Wells without the AChE enzyme (to subtract background fluorescence).

A pre-defined inhibition threshold (e.g., >50%) is used to identify "hits" for further investigation.

Secondary Screening: Cell-Based Confirmatory Assay

This assay confirms the activity of primary hits in a more physiologically relevant environment.[3] The human neuroblastoma cell line SH-SY5Y, which endogenously expresses AChE, is a suitable model.[12] This assay assesses the compound's ability to penetrate cell membranes and inhibit AChE in a cellular context, while also providing an initial assessment of potential cytotoxicity.

Materials and Reagents
  • Cell Line: SH-SY5Y human neuroblastoma cells.

  • Cell Culture Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Detection Reagents: As per the primary assay (e.g., Amplex® Red kit).

  • Compound: Serial dilutions of this compound and the positive control.

  • Plates: Clear-bottom, black-walled 96-well or 384-well plates suitable for cell culture and fluorescence reading.

  • Equipment: Cell culture incubator (37°C, 5% CO₂), automated liquid handler, fluorescence plate reader.

Step-by-Step Protocol
  • Cell Seeding: Seed SH-SY5Y cells into the microplate at a density of ~20,000 cells per well and allow them to adhere and grow for 24-48 hours in a cell culture incubator.

  • Compound Addition: Remove the culture medium and add fresh medium containing serial dilutions of the test compound, positive control, and DMSO (negative control).

  • Incubation: Incubate the plate for 1 hour at 37°C with 5% CO₂.[12]

  • Reaction and Detection: Add the reaction mixture (containing acetylcholine and detection reagents) to each well.[12]

  • Incubation: Incubate for 40-90 minutes at room temperature, protected from light.[12]

  • Fluorescence Reading: Measure the fluorescence intensity as described for the primary assay.

Data Analysis: Potency Determination

Data from the serial dilutions are used to generate a dose-response curve by plotting the percentage of inhibition against the logarithm of the compound concentration. A non-linear regression analysis (e.g., four-parameter logistic fit) is used to determine the half-maximal inhibitory concentration (IC₅₀), which represents the compound's potency.

Assay Validation and Trustworthiness

To ensure the reliability and relevance of the screening data, rigorous assay validation is essential.[13] Key validation parameters, based on guidelines from the National Institutes of Health (NIH) and the U.S. Food and Drug Administration (FDA), should be assessed.[14][15][16]

Key Validation Metrics
ParameterDescriptionAcceptance Criteria
Z'-factor A measure of statistical effect size, indicating the separation between positive and negative controls.Z' > 0.5 for a robust assay.
Signal-to-Background (S/B) The ratio of the mean signal of the negative control to the mean signal of the blank.S/B ≥ 10 is generally desirable.
DMSO Tolerance The maximum concentration of DMSO that does not significantly affect assay performance.[14]Typically ≤ 1% final concentration.
Reproducibility Consistency of results across different plates and on different days (inter- and intra-assay variability).Coefficient of Variation (CV) < 20%.
Hypothetical Screening Data Summary
Assay TypeCompoundParameterValueZ'-factor
Primary (Enzyme-based) (R)-Benzyl methyl...% Inhibition @ 10 µM85.2%0.78
Secondary (Cell-based) (R)-Benzyl methyl...IC₅₀1.2 µM0.65
Primary (Enzyme-based) Donepezil (Control)% Inhibition @ 1 µM95.5%0.78
Secondary (Cell-based) Donepezil (Control)IC₅₀50 nM0.65

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the high-throughput screening of this compound as a potential acetylcholinesterase inhibitor. A positive result from this screening cascade—demonstrating potent, dose-dependent inhibition in both enzyme- and cell-based assays—would provide strong evidence for its mechanism of action. Such a validated hit would warrant further investigation, including selectivity profiling against other cholinesterases (e.g., butyrylcholinesterase), mechanism of inhibition studies (e.g., reversible vs. irreversible), and lead optimization to improve potency and drug-like properties.

References

  • National Center for Biotechnology Information. (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed. [Link]

  • Li, S., et al. (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]

  • Zhang, J. H., et al. (1999). A mass spectrometry-based assay was developed to identify inhibitors of acetylcholinesterase. PubMed. [Link]

  • Li, S., et al. (2022). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. ResearchGate. [Link]

  • Kavlock, R., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central. [Link]

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  • Autech. (2025). Most Popular this compound. Autech. [Link]

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  • U.S. Food and Drug Administration. (2019). Immunogenicity Testing of Therapeutic Protein Products —Developing and Validating Assays for Anti-Drug Antibody Detection. FDA. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. JOCPR. [Link]

  • U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Analytical Methods Using Nucleic Acid Sequenced-Based Technologies. FDA. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-N-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide. NIH. [Link]

  • National Center for Biotechnology Information. (2024). Carbamate Toxicity. NCBI Bookshelf. [Link]

  • ResearchGate. (2025). Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanism of action of organophosphorus and carbamate insecticides. PMC. [Link]

  • American Chemical Society. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • National Center for Biotechnology Information. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. [Link]

  • ChemUniverse. (n.d.). Request A Quote. ChemUniverse. [Link]

  • National Center for Biotechnology Information. (2024). Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. NIH. [Link]gov/pmc/articles/PMC11529126/)

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How to dissolve (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate for in vivo studies

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for dissolving (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate for in vivo studies.

Application Note & Protocol Guide

Topic: Strategies for Solubilizing this compound for In Vivo Preclinical Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive framework for developing suitable formulations for the novel compound this compound for in vivo research. Given the physicochemical characteristics inferred from its structure, this compound is anticipated to have low aqueous solubility, a common challenge for over 70% of new chemical entities in development pipelines. This document outlines a systematic, tiered approach to vehicle screening and provides detailed, route-specific protocols for preparing solutions and suspensions for oral and parenteral administration. The methodologies are grounded in established principles of pharmaceutical formulation, emphasizing safety, stability, and the scientific rationale behind vehicle selection to ensure reliable and reproducible preclinical outcomes.

Compound Analysis & Predicted Physicochemical Properties

A thorough understanding of a compound's properties is the cornerstone of successful formulation development. While experimental data for this compound is not widely published, we can infer key characteristics from its chemical structure.

  • Structure: C₁₈H₂₀N₂O₂

  • Molecular Weight: 296.4 g/mol [1][]

  • Key Structural Features:

    • Tetrahydroquinoline Core: A bicyclic heterocyclic scaffold that is largely hydrophobic.

    • Benzyl Group: A bulky, nonpolar aromatic group that significantly decreases water solubility.

    • Carbamate Linker: Carbamate groups are common in medicinal chemistry and can act as stable peptide bond surrogates, but they contribute to the overall lipophilicity of the molecule[3][4].

Predicted Solubility Profile: Based on these structural motifs, the compound is predicted to be highly lipophilic (fat-soluble) with very poor aqueous solubility. This profile is characteristic of compounds falling into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), which require enabling formulation strategies to achieve adequate systemic exposure in animal models[5][6].

Guiding Principles for In Vivo Formulation

The primary goal is to create a formulation that safely and effectively delivers the desired dose. The choice of excipients and formulation type is dictated by the intended route of administration and the compound's properties.

  • Safety First: All excipients must be well-tolerated in the chosen animal model at the required concentration. Whenever possible, use pharmaceutical-grade compounds[7][8].

  • Route of Administration:

    • Oral (PO): Offers convenience but requires the drug to overcome solubility and absorption barriers in the gastrointestinal tract. Formulations can be solutions, suspensions, or lipid-based systems[9].

    • Intraperitoneal (IP): Bypasses first-pass metabolism, often allowing for higher bioavailability than oral routes. Requires sterile, non-irritating solutions[9].

    • Intravenous (IV): Provides 100% bioavailability but is the most challenging route. Requires a sterile, particle-free solution that will not precipitate upon injection into the bloodstream[10].

  • Common Solubilization Strategies: For poorly soluble compounds, several techniques are employed:

    • Co-solvents: Using a water-miscible organic solvent (e.g., DMSO, PEG 400) to dissolve the compound before diluting with an aqueous vehicle[11].

    • Surfactants: Adding surfactants (e.g., Tween 80, Kolliphor® EL) to form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility[11].

    • Complexation: Using agents like cyclodextrins to form inclusion complexes where the drug molecule sits within the hydrophobic core of the cyclodextrin, while the hydrophilic exterior improves water solubility[12][13][14].

    • Suspensions: If a solution is not feasible, the compound can be milled to a fine powder and suspended in a viscous aqueous vehicle (e.g., 0.5% methylcellulose) for oral administration[9].

Systematic Vehicle Screening Protocol

Before committing to a final formulation, a systematic screening of vehicles is essential to identify a system that can dissolve the required concentration of the compound and remain stable.

Experimental Workflow: Vehicle Screening

The following diagram illustrates a logical workflow for screening potential vehicles.

G cluster_0 Phase 1: Initial Solubility Assessment cluster_1 Phase 2: Co-Solvent & Surfactant Systems cluster_2 Phase 3: Formulation Selection start Weigh Compound into Multiple Vials tier1_dmso Test DMSO start->tier1_dmso Target Conc. tier1_peg400 Test PEG 400 start->tier1_peg400 Target Conc. tier1_oil Test Corn Oil start->tier1_oil Target Conc. tier2_cosolvent Test Co-Solvent Mixes (e.g., DMSO/PEG 400) tier1_dmso->tier2_cosolvent tier1_peg400->tier2_cosolvent eval Evaluate Clarity & Stability (Precipitation Check) tier1_oil->eval If soluble, consider for PO tier2_surfactant Add Surfactant (e.g., Tween 80) tier2_cosolvent->tier2_surfactant tier2_surfactant->eval tier2_complex Test Cyclodextrins (e.g., HP-β-CD) tier2_complex->eval select Select Lead Vehicle(s) for Specific Routes (PO, IV, IP) eval->select end Proceed to Scale-Up & Dosing select->end

Caption: Step-by-step workflow for preparing the injectable formulation.

Vehicle Composition (Final % v/v):

  • Dimethyl sulfoxide (DMSO): 10% [15]* Polyethylene glycol 300 (PEG300): 40% [15]* Tween 80: 5% [15]* Sterile Saline (0.9% NaCl): 45% [15] Procedure (to make 1 mL):

  • Weigh 2 mg of this compound into a sterile microcentrifuge tube.

  • Add 100 µL of DMSO. Vortex until the powder is completely dissolved.

  • Add 400 µL of PEG300. Vortex until the solution is homogeneous.

  • Add 50 µL of Tween 80. Vortex thoroughly.

  • Critical Step: Slowly add 450 µL of sterile saline drop-by-drop while continuously vortexing. This gradual addition is crucial to prevent the compound from precipitating out of solution.

  • Visually inspect the final solution against a light and dark background to ensure it is clear and free of particles.

  • Self-Validation: Before animal administration, perform an in vitro dilution test. Mix a small volume of the final formulation (e.g., 10 µL) with a larger volume of saline or PBS (e.g., 100 µL) to simulate injection into the bloodstream and check for precipitation.[10]

Administration (IV Injection in Mice):

  • Properly restrain the mouse. Warming the tail with a heat lamp can aid vein dilation.[9][16]

  • Wipe the tail with alcohol. Using a 27-30 gauge needle, inject slowly into one of the lateral tail veins. The maximum bolus volume is 5 mL/kg.[17]

Best Practices & Troubleshooting

  • Prepare Fresh: It is highly recommended to prepare these formulations fresh on the day of use to avoid potential degradation or precipitation.

  • Sonication: Gentle warming (to 37°C) and/or sonication can be used to aid the dissolution of difficult compounds, but check for thermal stability first.

  • Toxicity: If animal distress is observed, it may be due to the vehicle. Consider reducing the percentage of organic solvents (especially DMSO) or trying an alternative formulation. The total volume administered should also be considered.[18]

  • Filtration: For IV administration, filtering the final solution through a 0.22 µm syringe filter is a mandatory step to ensure sterility and remove any micro-precipitates. Ensure the filter material is compatible with the solvents used.

References

  • Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]

  • Galvao, J., et al. (2018). The toxicology of dimethyl sulfoxide (DMSO). ResearchGate. [Link]

  • Kumar, S. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • U.S. Environmental Protection Agency. (2006). Dimethyl Sulfoxide (DMSO) Inert Reassessment. EPA. [Link]

  • Abdul-Wahid, S., et al. (2019). Mini Review Dimethyl Sulfoxide and Their Toxicity. International Journal For Research In Biology & Pharmacy. [Link]

  • de Jesus, M., et al. (2021). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI. [Link]

  • L K, S. (2011). Voluntary oral administration of drugs in mice. Protocols.io. [Link]

  • Taylor & Francis. Tween 80 – Knowledge and References. Taylor & Francis. [Link]

  • U.S. Environmental Protection Agency. Inert Reassessments: One Exemption from the Requirement of a Tolerance for Diemthyl sulfoxide 67-68-5. EPA. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins in delivery systems: Applications. PMC - PubMed Central. [Link]

  • World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Jude Jenita, M. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. GSC Biological and Pharmaceutical Sciences. [Link]

  • de Jesus, M., et al. (2021). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. ResearchGate. [Link]

  • Michael, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Carballo, C. I., et al. (2021). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. PMC - NIH. [Link]

  • Zhang, Y., et al. (2025). The Toxicity of Dimethyl Sulfoxide Combined with the Alkylating Agent MNU on Mice: Focusing on Mortality and Activity Impairment. ResearchGate. [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PMC. [Link]

  • Wang, X., et al. (2003). Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats. PubMed. [Link]

  • Kumar, A., et al. (2025). Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid. ACS Central Science. [Link]

  • Cativiela, C., et al. (2015). New Water-Soluble Carbamate Ester Derivatives of Resveratrol. Semantic Scholar. [Link]

  • AxisPharm. (2023). In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers. AxisPharm. [Link]

  • Borisov, Y. A., et al. (2025). Polysorbates 20 and 80 Used in the Formulation of Protein Biotherapeutics: Structure and Degradation Pathways. ResearchGate. [Link]

  • Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. WSU IACUC. [Link]

  • Adibekian, A., et al. (2014). An in Vivo Active Carbamate-based Dual Inhibitor of Lysophospholipase 1 (LYPLA1) and Lysophospholipase 2 (LYPLA2). PubMed. [Link]

  • Norwegian University of Science and Technology. Guidelines for the administration of substances to rodents. NTNU. [Link]

  • Tihomir, K., et al. (2017). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. [Link]

  • Virginia Tech. (2017). SOP: Oral Gavage in the Rat. Virginia Tech IACUC. [Link]

  • Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University Office of Research. [Link]

  • Galal, S. M., et al. (2014). Effects of polysorbate 80 on the absorption and distribution of oral methotrexate (MTX) in mice. Semantic Scholar. [Link]

  • Hirano, A., et al. (2012). Polyethylene glycol behaves like weak organic solvent. ResearchGate. [Link]

  • Urban-Klein, B., et al. (2010). In vitro and in vivo effects of polyethylene glycol (PEG)-modified lipid in DOTAP/cholesterol-mediated gene transfection. PubMed. [Link]

  • Biopharma PEG. (2022). PEG for Drugs and Drug Delivery Systems. YouTube. [Link]

  • PubChem. Benzyl ((1,6-dimethylergolin-8-yl)methyl)carbamate. PubChem. [Link]

  • Boumoud, T., et al. (2026). Mechano-Induced Synthesis of Polyethylene Glycols α,ω-DiSubstituted with 4-(PAH)-1H-1,2,3-Triazoles in Presence of In Situ-Generated Bronze Microparticles as Catalyst. MDPI. [Link]

  • PubChem. (S)-Benzyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate. PubChem. [Link]

  • PubChem. 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline. PubChem. [Link]

  • Bittner, B., & Mountfield, R. J. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. ResearchGate. [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. [Link]

  • United States Pharmacopeia. (2012). Solubility Criteria for Veterinary Drugs. USP-NF. [Link]

  • National Institutes of Health Office of Animal Care and Use. Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Laboratory Animals. NIH OACU. [Link]

  • Florida State University Animal Care and Use Committee. Guidelines for the Use of Non-Pharmaceutical Grade Compounds in Research. FSU ACUC. [Link]

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Analytical methods for quantifying (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Bioanalytical Quantification of (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate by LC-MS/MS

Abstract

This document provides a comprehensive guide for the quantitative determination of this compound in biological matrices, primarily human plasma. The described method utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity.[1] We present detailed protocols for sample preparation, optimized instrumental conditions, and a full validation strategy based on current international regulatory guidelines. This application note is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for pharmacokinetic and toxicokinetic studies.

Introduction and Scientific Rationale

This compound is a synthetic organic molecule featuring a carbamate functional group and a tetrahydroquinoline core.[][3] The accurate quantification of such compounds in biological fluids is paramount for evaluating a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. A validated bioanalytical method ensures that the data generated from non-clinical and clinical studies are reliable for making critical decisions in the drug development pipeline.[4][5]

The primary challenge in bioanalysis is the complexity of the sample matrix (e.g., plasma, urine), which contains numerous endogenous components like proteins and phospholipids that can interfere with the analysis.[6][7] These interferences, collectively known as the matrix effect, can suppress or enhance the analyte's signal, compromising the accuracy and reproducibility of the results.[8][9][10] Therefore, the selection of an appropriate sample preparation technique and a highly selective analytical instrument is critical. This guide details a method optimized to minimize matrix effects and deliver high-quality quantitative data, adhering to the principles outlined by the FDA and EMA (ICH M10).[11][12]

Recommended Bioanalytical Strategy: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound, LC-MS/MS is the method of choice. This is due to its superior sensitivity, allowing for the detection of low analyte concentrations, and its exceptional selectivity, achieved by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM). This specificity drastically reduces the likelihood of interference from co-eluting matrix components.[13] The workflow involves three main stages: sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: Isolating the Analyte from the Matrix

Effective sample preparation is crucial for removing interferences and concentrating the analyte.[1][7] The choice of method depends on factors like required throughput, desired cleanliness of the extract, and the physicochemical properties of the analyte. We present two validated protocols: Protein Precipitation for high-throughput applications and Liquid-Liquid Extraction for enhanced sample cleanup.

Protocol 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward technique suitable for large sample batches.[14] It involves adding an organic solvent to the plasma sample to denature and precipitate the abundant proteins.[15][16] While efficient, this method provides limited removal of other matrix components like phospholipids, necessitating careful evaluation of matrix effects.

Workflow for Protein Precipitation

cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (50 µL) add_solvent Add 3 vol. Acetonitrile with Internal Standard plasma->add_solvent vortex Vortex (1 min) add_solvent->vortex centrifuge Centrifuge (10 min @ >10,000 g) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Caption: High-throughput protein precipitation workflow.

Step-by-Step Protocol:

  • Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile containing the internal standard (IS). The IS is a structurally similar compound, ideally a stable isotope-labeled version of the analyte, used to correct for variability in sample processing and instrument response.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[15]

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for injection into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[17] This technique provides a cleaner extract than PPT by removing more interferences.[18] Given that the target analyte is a neutral compound, a straightforward extraction with a suitable organic solvent is effective.[19][20]

Step-by-Step Protocol:

  • Pipette 100 µL of plasma sample into a glass tube.

  • Add the internal standard solution.

  • Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Cap the tube and vortex for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used. Optimization is achieved by infusing a standard solution of the analyte and its internal standard into the mass spectrometer to determine the most abundant and stable precursor and product ions.

ParameterRecommended ConditionRationale
LC System UPLC/UHPLC SystemProvides high resolution and fast analysis times.
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Standard for retaining moderately non-polar compounds like the target analyte.[16]
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic phase with good elution strength.
Gradient 5% B to 95% B over 3 minutesA typical gradient to elute the analyte while separating it from matrix components.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and reproducibility.
Injection Vol. 5 µLBalances sensitivity with potential for column overload.
MS System Triple Quadrupole Mass SpectrometerThe gold standard for quantitative bioanalysis using MRM.
Ionization Mode Electrospray Ionization, Positive (ESI+)The nitrogen atoms in the tetrahydroquinoline ring are readily protonated.
MRM Transitions Analyte: Q1 297.2 -> Q3 [Product Ion 1], [Product Ion 2]Q1 is the protonated parent molecule [M+H]⁺. Product ions must be determined empirically.
IS: Q1 [IS Mass] -> Q3 [IS Product Ion]A stable isotope-labeled IS would have a different Q1 mass but similar fragmentation.
Source Temp. 500°COptimized for efficient desolvation.
Gas Settings To be optimized for specific instrumentCurtain gas, nebulizer gas, and collision gas pressures are key parameters.

Bioanalytical Method Validation

A bioanalytical method must be validated to demonstrate its suitability for its intended purpose.[21] The validation process should conform to the ICH M10 Guideline, which is recognized by both the FDA and EMA.[11][12][22][23]

Validation ParameterPurposeAcceptance Criteria (Typical)
Selectivity Ensure no interference at the retention time of the analyte and IS.Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.
Calibration Curve Demonstrate the relationship between instrument response and concentration.At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99.
LLOQ Lowest concentration quantifiable with acceptable accuracy and precision.Signal-to-noise > 5. Accuracy within ±20%, Precision ≤20% CV.
Accuracy & Precision Determine the closeness of measured values to the true value and their variability.At least 3 runs with QCs at 4 levels (LLOQ, Low, Mid, High). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision ≤15% CV (≤20% at LLOQ).[24]
Matrix Effect Assess the impact of matrix components on analyte ionization.[6][8]Matrix Factor (analyte peak in post-extraction spiked matrix / analyte peak in neat solution) should have a CV ≤15% across different lots of matrix.
Recovery The efficiency of the extraction process.Should be consistent and reproducible, though not necessarily 100%.
Stability Evaluate analyte stability under various storage and handling conditions.Mean concentration of stability samples should be within ±15% of nominal concentration. (Includes bench-top, freeze-thaw, and long-term stability).

Data Analysis and Reporting

The quantitative analysis is performed by constructing a calibration curve and determining the concentration of the analyte in unknown samples.

Workflow for Data Analysis

cluster_processing Data Processing cluster_quant Quantification raw_data Acquire Raw Data (LC-MS/MS Chromatograms) integrate Integrate Peaks (Analyte and IS) raw_data->integrate calc_ratio Calculate Peak Area Ratio (Analyte Area / IS Area) integrate->calc_ratio cal_curve Generate Calibration Curve (Area Ratio vs. Concentration) calc_ratio->cal_curve regression Apply Linear Regression (e.g., 1/x² weighting) cal_curve->regression interpolate Interpolate Sample Concentrations regression->interpolate

Caption: Data analysis and quantification workflow.

Analysis Steps:

  • Peak Integration: The chromatographic peaks for the analyte and the internal standard are integrated using the instrument's software to determine their respective peak areas.

  • Calculate Area Ratios: For each sample (standards, QCs, and unknowns), calculate the peak area ratio: (Peak Area of Analyte) / (Peak Area of IS).

  • Generate Calibration Curve: Plot the peak area ratios of the calibration standards against their corresponding nominal concentrations.

  • Perform Regression: Apply a weighted (e.g., 1/x or 1/x²) linear regression to the calibration curve data. The weighting ensures that the curve is most accurate at the lower concentrations.

  • Calculate Unknown Concentrations: Use the regression equation from the calibration curve to calculate the concentration of the analyte in the QC and unknown samples based on their measured peak area ratios.

References

  • Bioanalysis Zone. (2014, February 6). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]

  • Xie, C., et al. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. [Link]

  • Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]

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Application Note: (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate as a Tool Compound for Autotaxin Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate, a potent and selective inhibitor of Autotaxin (ATX). Autotaxin, a secreted lysophospholipase D, is the primary producer of the bioactive signaling lipid, lysophosphatidic acid (LPA). The Autotaxin-LPA signaling axis is a critical pathway implicated in a multitude of physiological and pathological processes, including cancer progression, fibrosis, and inflammation. Consequently, ATX has emerged as a significant therapeutic target. This guide details the mechanism of action of this compound, provides step-by-step protocols for its use in in-vitro enzyme inhibition assays, and offers insights into data analysis and interpretation.

Introduction: The Autotaxin-LPA Signaling Axis

The enzyme Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein that plays a pivotal role in extracellular lipid signaling.[1][2] Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[3][4][5] LPA is a potent bioactive lipid mediator that exerts its effects by binding to a family of at least six G protein-coupled receptors (GPCRs), LPAR1-6.[6][7][8] This interaction triggers a cascade of downstream signaling events that regulate fundamental cellular processes such as proliferation, survival, migration, and differentiation.[3][9]

Under normal physiological conditions, the ATX-LPA axis is involved in embryonic development, wound healing, and lymphocyte homing.[4][9][10] However, dysregulation of this pathway, often characterized by the overexpression of ATX, has been strongly linked to the pathogenesis of numerous diseases.[5][11] Elevated levels of ATX and LPA are found in the tumor microenvironment of various cancers, where they promote angiogenesis, metastasis, and therapeutic resistance.[4][6][10] Furthermore, the pro-inflammatory and pro-fibrotic effects of LPA contribute significantly to the progression of fibrotic diseases, such as idiopathic pulmonary fibrosis and liver fibrosis.[11] The critical role of the ATX-LPA axis in these pathologies has established ATX as a compelling target for therapeutic intervention.[1][12]

This compound represents a class of small molecule inhibitors designed to specifically target the catalytic activity of ATX, thereby reducing the production of LPA and mitigating its downstream pathological effects.[1]

This compound: A Tool for Probing Autotaxin Function

Chemical Properties
PropertyValue
IUPAC Name benzyl N-methyl-N-[(3R)-1,2,3,4-tetrahydroquinolin-3-yl]carbamate
CAS Number 166742-98-9
Molecular Formula C18H20N2O2
Molecular Weight 296.4 g/mol
Mechanism of Enzyme Inhibition

This compound functions as a potent and selective inhibitor of the lysophospholipase D (lysoPLD) activity of Autotaxin. The carbamate moiety is a key structural feature in many enzyme inhibitors, including those targeting serine proteases and acetylcholinesterases, where it acts by carbamylating a catalytically active serine residue in the enzyme's active site.[13][14][15] While the precise binding mode of this specific compound with Autotaxin may require elucidation through co-crystallography studies, it is hypothesized to interact with key residues within the active site of ATX, preventing the binding and subsequent hydrolysis of its substrate, LPC. The structural components of the inhibitor, including the benzyl and tetrahydroquinoline groups, likely contribute to its affinity and selectivity for the ATX active site.

The inhibition of ATX by this compound leads to a dose-dependent decrease in the production of LPA. This makes it an invaluable tool for studying the physiological and pathological roles of the ATX-LPA signaling axis in various in vitro and in vivo models.

Experimental Protocols: In Vitro Inhibition of Autotaxin Activity

This section provides a detailed protocol for determining the inhibitory potency of this compound against human Autotaxin using a fluorogenic substrate.

Materials and Reagents
  • Recombinant Human Autotaxin (carrier-free)

  • This compound

  • FS-3, a fluorogenic Autotaxin substrate

  • Tris-HCl

  • NaCl

  • KCl

  • CaCl2

  • MgCl2

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation/Emission ~485/528 nm)

Solution Preparation
  • Assay Buffer: 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA, pH 8.0.

  • Enzyme Stock Solution: Prepare a 100 µg/mL stock solution of recombinant human Autotaxin in Assay Buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Substrate Stock Solution: Prepare a 1 mM stock solution of FS-3 in 100% DMSO.

Experimental Workflow

Figure 1. Workflow for Autotaxin Inhibition Assay.

Step-by-Step Assay Protocol
  • Inhibitor Preparation: Prepare a serial dilution of the this compound stock solution in 100% DMSO. A typical starting concentration for the dilution series is 1 mM.

  • Plate Layout: Design the plate layout to include wells for "blank" (no enzyme), "vehicle control" (enzyme + DMSO), and a range of inhibitor concentrations.

  • Enzyme Addition: Thaw the Autotaxin stock solution on ice. Prepare a working solution of Autotaxin in Assay Buffer to achieve a final concentration of 1-5 ng/well. Add 50 µL of the Autotaxin working solution to each well, except for the "blank" wells. Add 50 µL of Assay Buffer to the "blank" wells.

  • Inhibitor Addition: Add 2 µL of the serially diluted inhibitor solutions to the appropriate wells. To the "vehicle control" wells, add 2 µL of 100% DMSO.

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a working solution of the FS-3 substrate in Assay Buffer to achieve a final concentration of 1-5 µM. Add 50 µL of the FS-3 working solution to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~528 nm.

Data Analysis and Interpretation

Calculating Percentage Inhibition

The percentage of Autotaxin inhibition for each inhibitor concentration can be calculated using the following formula:

% Inhibition = 100 * [1 - (Fluorescence_Inhibitor - Fluorescence_Blank) / (Fluorescence_Vehicle - Fluorescence_Blank)]

Determining the IC50 Value

The IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%, can be determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve can then be fitted to the data using non-linear regression analysis.

ParameterDescription
Top The maximum percentage of inhibition (should be close to 100).
Bottom The minimum percentage of inhibition (should be close to 0).
LogIC50 The logarithm of the inhibitor concentration that gives a response halfway between the top and bottom.
HillSlope The steepness of the curve.

Signaling Pathway Visualization

ATX_LPA_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) LPC->ATX Substrate LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis LPAR LPA Receptors (LPAR1-6) LPA->LPAR Activation Inhibitor (R)-Benzyl methyl(1,2,3,4- tetrahydroquinolin-3-yl)carbamate Inhibitor->ATX Inhibition G_protein G Proteins (Gq/11, Gi/o, G12/13) LPAR->G_protein Signaling Downstream Signaling (PLC, PI3K/Akt, RhoA) G_protein->Signaling Cellular_Response Cellular Responses (Proliferation, Migration, Survival) Signaling->Cellular_Response

Figure 2. The Autotaxin-LPA signaling pathway and the point of inhibition.

Conclusion

This compound is a valuable chemical tool for investigating the biological functions of the Autotaxin-LPA signaling axis. Its ability to potently and selectively inhibit ATX allows for the controlled modulation of LPA production, enabling researchers to dissect the roles of this pathway in health and disease. The protocols and information provided in this application note are intended to serve as a comprehensive guide for the effective utilization of this compound in enzyme inhibition studies, ultimately contributing to the advancement of research in areas such as oncology, fibrosis, and inflammatory diseases.

References

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Application Notes & Protocols: A Framework for Preclinical Efficacy Assessment of (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide for the preclinical evaluation of (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate, a novel chemical entity with potential therapeutic applications. The protocols outlined herein are designed to establish a foundational understanding of the compound's biological activity, enabling informed decisions for further development.

I. Introduction: Unveiling the Therapeutic Potential

This compound is a synthetic organic molecule featuring a carbamate functional group and a tetrahydroquinoline scaffold.[][2] While the specific biological target of this compound is yet to be fully elucidated, its structural motifs provide clues to potential mechanisms of action. Carbamates are a well-established class of compounds known to act as acetylcholinesterase inhibitors.[3][4][5] The tetrahydroquinoline core is present in various biologically active molecules with a wide range of activities, including anticancer and antimicrobial properties.[6][7]

Given the nascent stage of research for this particular molecule, a systematic and multi-tiered approach to efficacy testing is paramount. This guide will detail a logical progression of experiments, from broad-based in vitro screening to more focused in vivo studies, to identify and validate its therapeutic efficacy.

II. Strategic Experimental Workflow

The proposed experimental design follows a phased approach, beginning with broad screening to identify a potential therapeutic area, followed by detailed mechanistic and efficacy studies.

experimental_workflow cluster_phase1 Phase 1: In Vitro Target Identification & Feasibility cluster_phase2 Phase 2: In Vitro Mechanistic & Functional Studies cluster_phase3 Phase 3: In Vivo Proof-of-Concept a Broad-Spectrum In Vitro Screening (e.g., Cell Viability in Cancer Cell Lines, Acetylcholinesterase Inhibition Assay) b Hit Confirmation & Dose-Response Analysis a->b c Mechanism of Action Elucidation (e.g., Apoptosis Assays, Cell Cycle Analysis) b->c Identified 'Hit' d Target Engagement & Specificity c->d e Pharmacokinetic (PK) & Pharmacodynamic (PD) Profiling d->e Confirmed Mechanism f Xenograft Tumor Model Efficacy Studies e->f g Preliminary Toxicity Assessment f->g

Caption: Phased experimental workflow for efficacy testing.

III. Phase 1: In Vitro Target Identification & Feasibility

The initial phase aims to cast a wide net to identify the potential therapeutic area for this compound. Based on its chemical structure, two primary starting points are proposed: oncology and neurology.

A. Protocol 1: Broad-Spectrum Cancer Cell Line Viability Screening

Rationale: The tetrahydroquinoline moiety is a component of some anticancer agents.[6] This assay will determine if the compound exhibits cytotoxic or cytostatic effects on a diverse panel of human cancer cell lines.

Methodology:

  • Cell Line Panel: Select a panel of well-characterized human cancer cell lines representing different tumor types (e.g., NCI-60 panel).

  • Cell Culture: Culture cells in their recommended media and conditions.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series.

  • Assay Procedure:

    • Seed cells in 96-well plates at a predetermined density.

    • After 24 hours, treat the cells with a range of concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 72 hours.

  • Viability Assessment: Utilize a colorimetric, fluorometric, or luminescent assay to measure cell viability.[8] Common methods include:

    • MTT/XTT Assay: Measures metabolic activity.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, a highly sensitive indicator of viable cells.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Determine the half-maximal inhibitory concentration (IC50) for each cell line.

Parameter Description
Cell Lines Panel of human cancer cell lines (e.g., MCF-7, A549, HCT116)
Compound Concentrations Logarithmic dilution series (e.g., 0.01 µM to 100 µM)
Incubation Time 72 hours
Readout Cell Viability (%)
Primary Endpoint IC50 Value
B. Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

Rationale: The carbamate functional group is a classic pharmacophore for AChE inhibitors.[3][4][5] This assay will determine if the compound inhibits the activity of this key enzyme in the nervous system.

Methodology:

  • Enzyme and Substrate: Use purified human recombinant AChE and a suitable substrate (e.g., acetylthiocholine).

  • Detection Reagent: Ellman's reagent (DTNB) is commonly used, which reacts with the product of substrate hydrolysis to produce a colored compound.

  • Assay Procedure:

    • In a 96-well plate, add buffer, the test compound at various concentrations, and AChE.

    • Incubate to allow for potential binding of the inhibitor to the enzyme.

    • Initiate the reaction by adding the substrate and DTNB.

    • Monitor the change in absorbance over time at 412 nm.

  • Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the uninhibited control and calculate the IC50 value.

Parameter Description
Enzyme Human recombinant Acetylcholinesterase
Substrate Acetylthiocholine
Compound Concentrations Logarithmic dilution series (e.g., 0.001 µM to 10 µM)
Readout Absorbance at 412 nm
Primary Endpoint IC50 Value

IV. Phase 2: In Vitro Mechanistic & Functional Studies

Should a "hit" be identified in Phase 1 (e.g., potent activity against a specific cancer cell line), this phase will delve into the underlying mechanism of action. The following protocols assume an anti-cancer hit.

A. Protocol 3: Apoptosis and Cell Cycle Analysis

Rationale: To determine if the observed reduction in cell viability is due to programmed cell death (apoptosis) or cell cycle arrest.

Methodology:

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Treat the "hit" cancer cell line with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

    • Stain cells with fluorescently labeled Annexin V (detects early apoptosis) and Propidium Iodide (detects late apoptotic/necrotic cells).[9][10][11]

    • Analyze the cell populations using flow cytometry.

  • Cell Cycle Analysis:

    • Treat cells as described above.

    • Fix and permeabilize the cells, then stain the DNA with a fluorescent dye (e.g., propidium iodide).

    • Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

apoptosis_pathway cluster_apoptosis Apoptosis Induction a Test Compound b Cellular Target a->b c Caspase Activation b->c d Annexin V Staining (Phosphatidylserine Exposure) c->d e DNA Fragmentation (TUNEL Assay) c->e f Apoptotic Cell Death d->f e->f

Caption: Simplified overview of apoptosis detection methods.

V. Phase 3: In Vivo Proof-of-Concept

Upon successful in vitro characterization, the next critical step is to evaluate the compound's efficacy in a living organism.[12] This phase integrates pharmacokinetics, pharmacodynamics, and efficacy testing.

A. Protocol 4: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Rationale: To understand how the drug is absorbed, distributed, metabolized, and excreted (ADME), and to relate its concentration to its biological effect.[13][14][15][16][17] These studies are crucial for designing an effective dosing regimen for the efficacy studies.[13][16]

Methodology:

  • Animal Model: Use healthy mice (e.g., C57BL/6 or BALB/c).

  • Dosing: Administer a single dose of the compound via relevant routes (e.g., intravenous, oral).

  • Sample Collection: Collect blood samples at multiple time points.

  • Bioanalysis: Develop and validate an analytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma.

  • PK Analysis: Calculate key PK parameters such as half-life, clearance, volume of distribution, and bioavailability.

  • PD Analysis: In a separate cohort of tumor-bearing mice (if applicable), administer the compound and collect tumor tissue at various time points to measure the downstream effects on the target pathway identified in Phase 2.[18]

B. Protocol 5: Xenograft Tumor Model Efficacy Study

Rationale: To evaluate the anti-tumor efficacy of the compound in an in vivo setting that mimics human cancer.[18][19][20]

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously implant the "hit" human cancer cell line into the flank of the mice.[21] Patient-derived xenograft (PDX) models can also be considered for higher clinical relevance.[22]

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, test compound at various doses, positive control).

  • Efficacy Monitoring:

    • Measure tumor volume with calipers twice weekly.

    • Monitor body weight as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

  • Statistical Analysis: Proper statistical planning is essential for preclinical studies.[23][24][25] Use appropriate statistical tests (e.g., ANOVA, t-test) to compare tumor growth between treatment groups.[26] The p-value is commonly used to report study results.[23]

Parameter Description
Animal Model Immunodeficient mice (e.g., athymic nude)
Cell Line "Hit" human cancer cell line from in vitro studies
Treatment Groups Vehicle Control, Compound (multiple doses), Positive Control
Dosing Schedule Based on PK data (e.g., daily, twice daily)
Primary Endpoint Tumor Growth Inhibition (TGI)
Secondary Endpoints Body weight changes, tumor weight at endpoint

VI. Data Interpretation and Decision Making

The culmination of these studies will provide a comprehensive preclinical data package. A successful compound will demonstrate:

  • Potent and selective in vitro activity.

  • A well-defined mechanism of action.

  • Favorable pharmacokinetic properties.

  • Significant and dose-dependent anti-tumor efficacy in in vivo models with an acceptable safety profile.

This rigorous, multi-faceted approach ensures that only the most promising candidates are advanced, optimizing the use of resources in the lengthy and costly process of drug development.[27][28][29]

VII. References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]

  • Preclinical Drug Testing Using Xenograft Models. Crown Bioscience. [Link]

  • What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI. ALS Therapy Development Institute. [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. The Scientist. [Link]

  • The Difference Between Pharmacokinetics and Pharmacodynamics. BioAgilytix. [Link]

  • Pharmacokinetic/pharmacodynamic studies in drug product development. PubMed. [Link]

  • Understanding Pharmacokinetics & Pharmacodynamics. Alimentiv. [Link]

  • Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. Oncodesign Services. [Link]

  • Preclinical Efficacy Testing. Aragen Bioscience. [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Proprevia. [Link]

  • Efficacy & Toxicity Studies. Biocytogen. [Link]

  • Statistical Considerations for Preclinical Studies. PubMed Central. [Link]

  • Expert Systematic Review & Meta-Analysis of Pre-clinical Studies. CliEvi. [Link]

  • Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. MDPI. [Link]

  • The Key To Robust Translational Results In Preclinical Data Analysis. The Science Explorer. [Link]

  • Preclinical Efficacy Assessment. genOway. [Link]

  • Statistical Considerations for Preclinical Studies | Request PDF. ResearchGate. [Link]

  • A Systematic Review of the Efficacy of Preclinical Models of Lung Cancer Drugs. Frontiers in Oncology. [Link]

  • Statistical Analysis in Clinical and Experimental Medical Research: Simplified Guidance for Authors and Reviewers. PubMed Central. [Link]

  • Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. ResearchGate. [Link]

  • Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. ResearchGate. [Link]

  • Carbamate Toxicity. StatPearls - NCBI Bookshelf. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Mechanism of action of organophosphorus and carbamate insecticides. PubMed Central. [Link]8822/)

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Use of (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis and Utilization of the Chiral Building Block: (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate

Introduction: The Significance of Chiral Tetrahydroquinolines

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry and natural product synthesis.[1] Molecules incorporating this heterocyclic system exhibit a wide range of biological activities, including antiarrhythmic, antiviral, and antimalarial properties.[2] The stereochemistry of substituents on the THQ ring is often critical for biological function, making the development of asymmetric syntheses for chiral THQs an area of intense research.[3][4]

This document serves as a detailed technical guide for researchers, chemists, and drug development professionals on the synthesis and synthetic applications of This compound . This compound is not typically a reagent used to transform other molecules, but rather a valuable chiral building block. Its structure combines the stereodefined THQ core with a versatile protecting group, making it an ideal intermediate for the synthesis of more complex, high-value molecules.

This guide is structured into two main parts:

  • Part 1: A Proposed Synthesis Protocol. We will outline a robust and logical pathway to synthesize this chiral intermediate with high enantiomeric purity.

  • Part 2: Applications in Organic Synthesis. We will provide detailed protocols for the key transformations of this building block, demonstrating how to leverage its functional groups for further molecular construction.

The methodologies presented are grounded in established chemical principles, providing not just procedural steps but also the causal reasoning behind the selection of reagents and conditions.

Compound Property Value
IUPAC Name benzyl N-methyl-N-[(3R)-1,2,3,4-tetrahydroquinolin-3-yl]carbamate
CAS Number 166742-98-9
Molecular Formula C₁₈H₂₀N₂O₂
Molecular Weight 296.36 g/mol

Part 1: Synthesis of this compound

The synthesis of this target molecule hinges on two critical operations: the asymmetric construction of the chiral 3-aminotetrahydroquinoline core and the subsequent functionalization of the amino group. Below is a logical retrosynthetic analysis and a proposed multi-step protocol.

Retrosynthetic Analysis

A logical disconnection approach identifies a chiral 3-amino-1,2,3,4-tetrahydroquinoline derivative as the key precursor. The benzyl carbamate and the N-methyl group are installed via standard, high-yielding functional group manipulations. The chiral amine itself can be derived from the asymmetric reduction of a corresponding quinoline precursor.

G Target (R)-Benzyl methyl(1,2,3,4-tetrahydro quinolin-3-yl)carbamate Intermediate1 (R)-N-Methyl-1,2,3,4-tetrahydro quinolin-3-amine Target->Intermediate1 Carbamate Formation (Cbz-Cl) Intermediate2 (R)-3-Amino-1,2,3,4- tetrahydroquinoline Intermediate1->Intermediate2 N-Methylation Precursor 3-Aminoquinoline Intermediate2->Precursor Asymmetric Hydrogenation

Caption: Retrosynthetic pathway for the target compound.

Protocol 1: Asymmetric Synthesis of (R)-3-Amino-1,2,3,4-tetrahydroquinoline

The cornerstone of this synthesis is establishing the (R)-stereocenter at the C3 position. Iridium-catalyzed asymmetric hydrogenation of a quinoline is an efficient and highly enantioselective method for this purpose.[4][5]

Principle: A chiral iridium complex coordinates to the quinoline substrate, creating a chiral environment. The delivery of hydrogen occurs stereoselectively to one face of the C=N and C=C bonds of the heterocyclic ring, leading to the formation of the desired enantiomer of the tetrahydroquinoline product. The choice of solvent can be critical and can even reverse the enantioselectivity.[4]

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox, add the iridium precursor [Ir(COD)Cl]₂ and the chiral ligand (e.g., a derivative of SPINOL or a chiral phosphine-phosphine oxide ligand) to a Schlenk flask. Add dry, degassed toluene. Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: To a separate high-pressure autoclave, add 3-aminoquinoline (1.0 eq) and the catalyst solution (0.5-2 mol%).

  • Hydrogenation: Seal the autoclave, purge it three times with argon, and then three times with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 bar H₂) and stir the reaction at a set temperature (e.g., 40-60 °C) for 12-24 hours.

  • Workup: After cooling to room temperature, carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure (R)-3-Amino-1,2,3,4-tetrahydroquinoline.

  • Validation: Confirm the structure by ¹H NMR and ¹³C NMR. Determine the enantiomeric excess (ee) by chiral HPLC analysis. Yields are typically high (>90%) with excellent enantioselectivity (>95% ee).

Protocol 2: N-Methylation and Carbamate Protection

With the chiral core in hand, the subsequent steps involve standard functional group manipulations.

Principle: The primary amine at C3 is first selectively methylated. Subsequently, the resulting secondary amine is protected with a benzyloxycarbonyl (Cbz) group. The Cbz group is a robust protecting group for amines, stable to a wide range of conditions but readily removable by hydrogenolysis.[6]

Step-by-Step Methodology:

  • N-Methylation:

    • Dissolve (R)-3-Amino-1,2,3,4-tetrahydroquinoline (1.0 eq) in a suitable solvent like methanol or THF.

    • Add an excess of a methylating agent, such as methyl iodide (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).

    • Stir the reaction at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over Na₂SO₄, filter, and concentrate to yield crude (R)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine. This intermediate can often be used in the next step without further purification.

  • Carbamate Formation:

    • Dissolve the crude N-methylated intermediate in a solvent such as dichloromethane (DCM) or THF and cool the solution to 0 °C in an ice bath.

    • Add a base, such as triethylamine (1.5 eq) or pyridine.

    • Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Wash the reaction mixture with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Validation:

    • Purify the final product, this compound, by flash column chromatography (silica gel, ethyl acetate/hexanes).

    • Confirm the structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry. Expected yields for this two-step sequence are typically in the range of 70-85%.

Part 2: Applications of this compound in Synthesis

This chiral building block offers three primary points for synthetic diversification: the N1 position of the THQ ring, the protected amine at C3, and the aromatic ring. The following protocols focus on the most common and synthetically useful transformations.

G cluster_0 N1 Functionalization cluster_1 C3 Amine Deprotection & Derivatization Start (R)-Benzyl methyl(1,2,3,4-tetrahydro quinolin-3-yl)carbamate N1_Alkylation N1-Alkylated Product Start->N1_Alkylation Reductive Amination or Buchwald-Hartwig Coupling Deprotected (R)-N-Methyl-1,2,3,4-tetrahydro quinolin-3-amine Start->Deprotected Protocol 3: Cbz Deprotection (H₂, Pd/C) Amide_Product C3-Amide/Sulfonamide Derivative Deprotected->Amide_Product Protocol 4: Acylation / Sulfonylation

Caption: Key synthetic transformations of the title building block.

Protocol 3: Cbz Deprotection to Unmask the Chiral Amine

Principle: The benzyloxycarbonyl (Cbz) group is cleaved via hydrogenolysis. A palladium catalyst facilitates the cleavage of the C-O bond of the benzyl ester by hydrogen gas, releasing the free amine, toluene, and carbon dioxide as byproducts. This method is clean, efficient, and proceeds under mild conditions.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the Cbz-protected compound (1.0 eq) in a suitable solvent like methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Add palladium on carbon (10% Pd/C, ~5-10 mol% by weight) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (this cycle should be repeated three times). Stir the reaction vigorously under a hydrogen atmosphere (a balloon is sufficient for small scale) at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product, (R)-N-Methyl-1,2,3,4-tetrahydroquinolin-3-amine, which is often pure enough for subsequent steps.

  • Validation: The success of the deprotection can be quickly confirmed by ¹H NMR, observing the disappearance of the benzyl (Ar-CH₂) and aromatic proton signals of the Cbz group.

Protocol 4: Derivatization of the C3-Amine via Acylation

Principle: Once deprotected, the secondary amine at the C3 position is a potent nucleophile, ready for coupling with various electrophiles. This is the key step for integrating the chiral scaffold into a larger target molecule. Amide bond formation with a carboxylic acid is a common and vital transformation.

Step-by-Step Methodology:

  • Reagent Preparation: In a separate flask, dissolve the desired carboxylic acid (R-COOH) (1.1 eq) in an anhydrous solvent like DCM or DMF. Add a peptide coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) along with an activator like HOBt (1.2 eq). Add a base, typically DIPEA (2.0-3.0 eq), and stir for 15-20 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction: Dissolve the deprotected amine from Protocol 3 (1.0 eq) in the same anhydrous solvent. Add this solution to the activated carboxylic acid mixture.

  • Reaction and Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor for the consumption of the amine by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification and Validation: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting amide by flash column chromatography or preparative HPLC. Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.

References

  • Caprioli, F., & Harutyunyan, S. R. (n.d.). Catalytic asymmetric synthesis of chiral tetrahydroisoquinoline derivatives. Stratingh Institute for Chemistry, University of Groningen.
  • MDPI. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. [Link]

  • Han, Z., et al. (2021). Enantiodivergent Synthesis of Chiral Tetrahydroquinoline Derivatives via Ir-Catalyzed Asymmetric Hydrogenation: Solvent-Dependent Enantioselective Control and Mechanistic Investigations. ACS Catalysis. [Link]

  • Thieme E-Books & E-Journals. (n.d.). Organocatalytic Approaches Towards the Synthesis of Asymmetric Tetrahydroquinoline (THQ) Derivatives. [Link]

  • PMC - NIH. (n.d.). Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. [Link]

  • PMC - PubMed Central. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link]

  • Grokipedia. (2026). Benzyl carbamate. [Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Method Development for the Quantification of (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development of a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate in human plasma. The protocol herein is structured as a developmental guide, outlining a systematic approach from initial parameter optimization to sample preparation and final method definition. The principles discussed are grounded in established bioanalytical guidelines, ensuring the resulting method is suitable for pharmacokinetic and toxicokinetic studies.[1][2][3] We will explore the rationale behind the selection of chromatographic conditions, mass spectrometric parameters, sample extraction techniques, and the appropriate use of an internal standard to mitigate matrix effects and ensure data integrity.

Introduction

This compound is a small organic molecule with a molecular weight of 296.4 g/mol and a chemical formula of C18H20N2O2.[4][] Its structure, featuring a tetrahydroquinoline core and a carbamate functional group, suggests its potential as a pharmacologically active agent. Accurate quantification of such compounds in biological matrices is fundamental throughout the drug development process, from early discovery to preclinical and clinical trials.[6]

LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantitative bioanalysis due to its exceptional sensitivity, selectivity, and speed.[6] This note details a logical workflow for developing a reliable quantification method, adhering to the principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][7][8]

Physicochemical Properties and Initial Considerations

A preliminary analysis of the target analyte's structure is crucial for predicting its behavior and guiding initial experimental design.

  • Structure: The molecule contains a basic secondary amine within the tetrahydroquinoline ring and a non-polar benzyl carbamate group. This amphiphilic nature suggests good solubility in organic solvents and amenability to reversed-phase chromatography.

  • Ionization: The presence of the nitrogen atom in the tetrahydroquinoline ring makes the molecule a prime candidate for positive mode electrospray ionization (ESI+), where it can be readily protonated to form the [M+H]⁺ ion.

  • Molecular Weight: 296.4 g/mol .[4][] The protonated precursor ion ([M+H]⁺) is expected at m/z 297.4.

Mass Spectrometry Method Development

The core of an LC-MS/MS assay is the selective detection of the analyte. This is achieved by optimizing the transition of a specific precursor ion to a product ion.

Analyte Tuning and Precursor Ion Selection

The first step is to confirm the precursor ion and find the optimal MS source parameters. This is typically performed by infusing a standard solution of the analyte (e.g., 100-500 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer.

  • Ionization Mode Selection: Acquire full scan mass spectra in both positive and negative ESI modes. As predicted, the protonated molecule [M+H]⁺ at m/z 297.4 should be the most abundant species in positive mode.

  • Source Parameter Optimization: While infusing the analyte, systematically optimize key ESI source parameters to maximize the signal intensity of the m/z 297.4 ion. These parameters include:

    • Capillary Voltage: Typically optimized between 2000-4000 V.[9]

    • Source Temperature/Drying Gas Temperature: Crucial for desolvation. A starting point of 300-350 °C is common.[10][11]

    • Drying Gas Flow and Nebulizer Pressure: These parameters affect droplet formation and desolvation efficiency.[9]

    • Rationale: The goal is to achieve efficient desolvation and ionization without causing in-source fragmentation.[12] Setting parameters to a plateau on the optimization curve, rather than a sharp peak, ensures method robustness.[13]

Product Ion Selection and MRM Optimization

With the precursor ion selected (m/z 297.4), the next step is to generate and select characteristic product ions.

  • Product Ion Scan: In product ion scan mode, the first quadrupole (Q1) is fixed to pass only the precursor ion (m/z 297.4), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) scans to detect all resulting fragment ions.

  • Collision Energy (CE) Optimization: The CE is ramped (e.g., from 5 to 50 eV) to find the voltage that produces the most stable and abundant product ions.[14][15] Common fragmentation pathways for this molecule would likely involve the loss of the benzyl group or cleavage of the carbamate bond.

  • MRM Transition Selection: At least two intense and specific product ions should be selected to create MRM transitions. One transition is used for quantification (quantifier) and a second for confirmation (qualifier). This ensures selectivity and confirms the analyte's identity.

Table 1: Hypothetical MRM Transitions for this compound

ParameterTransition 1 (Quantifier)Transition 2 (Qualifier)
Precursor Ion (m/z)297.4297.4
Product Ion (m/z)e.g., 146.1e.g., 91.1
Dwell Time (ms)5-205-20
Collision Energy (eV)Optimized Value (e.g., 25)Optimized Value (e.g., 35)

Note: The product ions listed are hypothetical and must be determined experimentally. A fragment of m/z 146.1 could correspond to the protonated tetrahydroquinoline-methylamine core, while m/z 91.1 is characteristic of a benzyl/tropylium fragment.

Liquid Chromatography Method Development

The goal of chromatography is to separate the analyte from endogenous matrix components to minimize ion suppression or enhancement, a phenomenon known as the matrix effect.[16][17][18]

Column and Mobile Phase Selection
  • Column: A C18 reversed-phase column is a suitable starting point due to the analyte's moderate polarity. A column with smaller particles (e.g., <3 µm) and a shorter length (e.g., 50 mm) will provide good peak shape and short run times.

  • Mobile Phase:

    • Aqueous (A): Water with an acidic modifier. 0.1% formic acid is standard as it promotes protonation of the analyte for ESI+ and helps produce sharp chromatographic peaks for basic compounds.

    • Organic (B): Acetonitrile or Methanol. Acetonitrile often provides lower backpressure and is a strong solvent for reversed-phase.

  • Rationale: The acidic mobile phase ensures the analyte, a basic compound, remains in its protonated form, leading to consistent retention and good peak shape.[19]

Gradient Elution Protocol

A gradient elution is recommended to ensure the analyte is eluted with a sharp peak while also washing more hydrophobic matrix components from the column.

Table 2: Suggested Starting Gradient Profile

Time (min)Flow Rate (mL/min)%A (Water + 0.1% FA)%B (Acetonitrile + 0.1% FA)
0.00.4955
0.50.4955
3.00.4595
4.00.4595
4.10.4955
5.00.4955
  • Rationale: This generic gradient starts with a high aqueous content to retain the analyte, then rapidly ramps up the organic content to elute it, followed by a high-organic wash and re-equilibration.[20] The gradient should be optimized to ensure the analyte elutes with a retention time of >1 minute to avoid the solvent front and any early-eluting matrix interferences.

Sample Preparation

The objective of sample preparation is to extract the analyte from the complex biological matrix, remove interfering substances like proteins and phospholipids, and concentrate the sample if necessary.[21][22]

Internal Standard (IS) Selection

An appropriate internal standard is critical for accurate quantification.[23] It compensates for variability in sample preparation and instrument response.[24][25] The ideal IS is a stable isotope-labeled (SIL) version of the analyte. If a SIL-IS is unavailable, a structural analog that co-elutes and has similar ionization properties can be used.[24][26] For this method, a deuterated version of the analyte (e.g., d5-Benzyl) would be optimal.

Extraction Technique Selection

Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[21][27][28]

  • Protein Precipitation (PPT): This is the simplest method. It involves adding a cold organic solvent (typically acetonitrile) to the plasma sample to precipitate proteins.

    • Pros: Fast, inexpensive, and high-throughput.[29]

    • Cons: Results in a "dirtier" extract, which can lead to significant matrix effects and faster column deterioration.[29][30]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its solubility in two immiscible liquids. Given the analyte's structure, an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate at a basic pH would be effective.

    • Pros: Provides a cleaner extract than PPT.[27]

    • Cons: More labor-intensive and uses larger solvent volumes.

  • Solid-Phase Extraction (SPE): This is the most powerful technique for providing a clean extract. A mixed-mode cation exchange SPE sorbent could be used to retain the basic analyte while washing away neutral and acidic interferences.

    • Pros: Delivers the cleanest extracts, minimizing matrix effects.[28]

    • Cons: Most expensive and requires method development for the SPE protocol itself.

For initial development, Protein Precipitation is a pragmatic starting point due to its simplicity.

Detailed Protocol (Starting Point)

This section consolidates the preceding considerations into a step-by-step protocol.

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the Internal Standard (IS) in a suitable organic solvent (e.g., DMSO or Methanol).

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create calibration standards and quality control (QC) samples.

  • IS Working Solution: Dilute the IS stock solution to a fixed concentration (e.g., 100 ng/mL) in acetonitrile. This solution will also serve as the protein precipitation solvent.

Sample Preparation Protocol (Protein Precipitation)
  • Pipette 50 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (in acetonitrile) to each tube.

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully transfer 100 µL of the supernatant to a clean autosampler vial or well in a 96-well plate.

  • Inject 5-10 µL onto the LC-MS/MS system.

LC-MS/MS Instrumental Parameters
  • LC System: Standard HPLC/UHPLC system.

  • Column: C18, 2.6 µm, 50 x 2.1 mm.

  • Column Temperature: 40 °C.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: As described in Table 2.

  • MS System: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: ESI Positive.

  • MRM Transitions: As determined experimentally (see Table 1).

Method Validation

Once the method is developed, it must be validated according to regulatory guidelines (e.g., FDA BMV, ICH M10).[3][7][8] The validation process demonstrates that the method is reliable and suitable for its intended purpose. Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS.

  • Calibration Curve (Linearity): A typical range might be 1-1000 ng/mL. The curve should have a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Assessed at multiple QC levels (LOD, LQC, MQC, HQC). Accuracy should be within ±15% (±20% at LLOQ) of the nominal value, and precision (%CV) should be ≤15% (≤20% at LLOQ).[31]

  • Matrix Effect: Quantitatively assessed by comparing the response of the analyte in post-extraction spiked plasma samples to its response in a neat solution.[32]

  • Recovery: The efficiency of the extraction process.

  • Stability: Analyte stability under various conditions (bench-top, freeze-thaw, long-term storage).

Visualization of Workflows

Method Development Logic

MethodDevelopment cluster_MS Mass Spectrometry Development cluster_LC Chromatography Development cluster_SamplePrep Sample Preparation cluster_Validation Method Validation (FDA/ICH M10) MS_Tune Analyte Infusion & Tuning Select_Precursor Select Precursor Ion ([M+H]+) MS_Tune->Select_Precursor Product_Scan Product Ion Scan (MS/MS) Select_Precursor->Product_Scan Select_Product Select Quant/Qual Product Ions Product_Scan->Select_Product Optimize_MRM Optimize MRM Transitions (CE, Dwell Time) Select_Product->Optimize_MRM Final_Method Final Validated Method Optimize_MRM->Final_Method LC_Select Select Column & Mobile Phase (C18, ACN/H2O+FA) Develop_Grad Develop Gradient Profile LC_Select->Develop_Grad Peak_Shape Assess Peak Shape & RT Develop_Grad->Peak_Shape Peak_Shape->Final_Method Select_IS Select Internal Standard (SIL-IS Preferred) Select_Extraction Select Extraction Method (PPT, LLE, or SPE) Select_IS->Select_Extraction Optimize_Extraction Optimize Recovery & Matrix Effect Select_Extraction->Optimize_Extraction Optimize_Extraction->Final_Method Validation_Params Accuracy, Precision, Linearity, Stability, etc.

Caption: Logical workflow for LC-MS/MS method development.

Sample Preparation Workflow (PPT)

SamplePrep Start Start: Plasma Sample (50 µL) Add_Solvent Add Precipitation Solvent (150 µL ACN with IS) Start->Add_Solvent Vortex Vortex to Mix (30 seconds) Add_Solvent->Vortex Centrifuge Centrifuge (10 min @ >12,000g) Vortex->Centrifuge Supernatant Transfer Supernatant (100 µL) Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable synthetic intermediate. Drawing upon established chemical principles and field-proven insights, this document provides a structured approach to troubleshooting common experimental challenges and answers frequently asked questions.

Synthesis Overview & Key Stages

The synthesis of the target molecule is a multi-step process, with the overall yield being highly dependent on the efficiency of each transformation. A common and effective synthetic strategy involves three primary stages: the asymmetric formation of the chiral tetrahydroquinoline core, N-methylation, and the final carbamoylation. Each stage presents unique challenges that can impact yield and purity.

G cluster_0 Stage 1: Asymmetric Tetrahydroquinoline Synthesis cluster_1 Stage 2: N-Methylation cluster_2 Stage 3: Carbamoylation A Quinoline Precursor B (R)-3-Amino-1,2,3,4- tetrahydroquinoline A->B  Asymmetric Reduction / Cyclization   C (R)-N-Methyl-1,2,3,4- tetrahydroquinolin-3-amine B->C  Reductive Amination   D Target Molecule: (R)-Benzyl methyl(1,2,3,4- tetrahydroquinolin-3-yl)carbamate C->D  Benzyl Carbamate Formation  

Caption: General three-stage synthetic workflow.

Troubleshooting Guide

This section addresses specific issues that can arise during synthesis. The question-and-answer format is designed to help you quickly identify and resolve experimental roadblocks.

Issue 1: Low Yield and/or Enantioselectivity in Tetrahydroquinoline Core Synthesis

Question: My initial reaction to form the chiral tetrahydroquinoline core results in a low yield and poor enantiomeric excess (ee). What are the primary factors to investigate?

Answer: This is the most critical stage for establishing the desired stereochemistry, and both yield and enantioselectivity are paramount. Low performance here often points to issues with the catalytic system or reaction conditions.

  • Catalyst Integrity and Choice: The catalyst is the cornerstone of the asymmetric transformation.

    • Purity: Impurities in commercial catalysts or those synthesized in-house can act as poisons, drastically reducing efficiency and stereocontrol.[1] Ensure your catalyst is of high purity and handled under appropriate conditions (e.g., under an inert atmosphere if air- or moisture-sensitive).

    • Catalyst Type: The synthesis of chiral tetrahydroquinolines can be achieved through various methods, including the reduction of quinolines or domino reactions. Chiral phosphoric acids, for instance, are highly effective for dehydrative cyclization followed by asymmetric reduction.[2] If one class of catalyst is underperforming, consider screening alternatives like cobalt- or copper-based Lewis acid catalysts.

  • Reaction Conditions:

    • Temperature: Asymmetric reactions are often highly sensitive to temperature. Higher temperatures can provide sufficient energy to overcome the activation barrier for the formation of the undesired enantiomer, thus lowering the ee.[1] It is recommended to run small-scale trials at varying temperatures (e.g., 0 °C, room temperature, and -20 °C) to find the optimal balance between reaction rate and selectivity.

    • Solvent: The solvent can influence catalyst solubility, stability, and the conformation of the catalyst-substrate complex. A solvent screen is highly recommended. Common solvents for these transformations include toluene, dichloromethane (DCM), and tetrahydrofuran (THF).

  • Substrate Quality: Ensure the quinoline precursor or starting materials for cyclization are pure. Acidic or basic impurities can neutralize the catalyst or reagents, while other functional groups may lead to unwanted side reactions.[3]

Issue 2: Inefficient N-Methylation of the 3-Amino Group

Question: The N-methylation step is either incomplete or produces significant amounts of the over-methylated quaternary ammonium salt. How can I improve this?

Answer: Selective mono-methylation can be challenging. The key is to use a method with high selectivity and to carefully control stoichiometry.

  • Choice of Methylating Agent:

    • Eschweiler-Clarke Reaction: This classic method uses formaldehyde and formic acid and is an excellent choice for mono-methylation. It proceeds through a reductive amination pathway that inherently stops at the tertiary amine stage for secondary amines, thus preventing quaternization.

    • Alkyl Halides (e.g., Methyl Iodide): While effective, using reagents like methyl iodide with a base requires stringent control of stoichiometry (ideally ≤ 1.0 equivalent of MeI) and temperature to minimize the formation of the di-methylated byproduct. The newly formed tertiary amine is often more nucleophilic than the starting secondary amine, making over-alkylation a common issue.

  • Reaction Control:

    • Stoichiometry: Precisely measure the limiting reagent, whether it's the methylating agent or the amine.

    • Monitoring: Track the reaction's progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction immediately upon consumption of the starting material to prevent side reactions.

Issue 3: Low Yield During Final Benzyl Carbamate Formation

Question: My final carbamoylation step with benzyl chloroformate is low-yielding and produces a messy crude product. What can I do?

Answer: This is a standard protection reaction, but its success depends on controlling the reactivity of the reagents and neutralizing the acid byproduct.

  • Reagent Quality: Benzyl chloroformate (Cbz-Cl) can degrade over time, especially if exposed to moisture, forming benzyl alcohol and HCl. Use a fresh or properly stored bottle of the reagent.

  • Reaction Conditions (Schotten-Baumann Conditions):

    • Base: A mild inorganic base like sodium bicarbonate or potassium carbonate in a biphasic system (e.g., DCM/water or THF/water) is often ideal. The base neutralizes the HCl generated during the reaction, driving it to completion. Using strong, non-nucleophilic organic bases like triethylamine or pyridine in an anhydrous system is also effective.

    • Temperature: The reaction is exothermic. Add the benzyl chloroformate slowly to a cooled solution (0 °C) of the amine to control the reaction rate and minimize the formation of byproducts.[4]

  • Potential Side Reactions:

    • Urea Formation: If the starting amine from the previous step is not fully purified and contains traces of ammonia or other primary/secondary amines, symmetrical or unsymmetrical ureas can form as byproducts.

    • Hydrolysis: In biphasic systems, excess water and prolonged reaction times can lead to hydrolysis of the benzyl chloroformate.

Troubleshooting Flowchartdot

G start Low Overall Yield q1 Which stage is problematic? (Analyze by TLC/LCMS) start->q1 stage1 Stage 1: Asymmetric Synthesis q1->stage1 Stage 1 stage2 Stage 2: N-Methylation q1->stage2 Stage 2 stage3 Stage 3: Carbamoylation q1->stage3 Stage 3 s1_yield Low Yield? stage1->s1_yield s2_conv Incomplete Conversion? stage2->s2_conv s3_yield Low Yield? stage3->s3_yield s1_ee Low ee? s1_yield->s1_ee No s1_sol1 Check catalyst purity/activity. Screen alternative catalysts. s1_yield->s1_sol1 Yes s1_sol2 Optimize temperature (lower it). Screen solvents. s1_ee->s1_sol2 Yes s1_ee->s2_conv No s1_sol1->s1_ee s1_sol2->s2_conv s2_over Over-methylation? s2_conv->s2_over No s2_sol1 Switch to Eschweiler-Clarke. Increase reaction time/temp. s2_conv->s2_sol1 Yes s2_sol2 Use exactly 1.0 eq. MeI. Run at lower temperature. s2_over->s2_sol2 Yes s2_over->s3_yield No s2_sol1->s2_over s2_sol2->s3_yield s3_purity Impure Product? s3_yield->s3_purity No s3_sol1 Use fresh Cbz-Cl. Add reagent slowly at 0 °C. s3_yield->s3_sol1 Yes s3_sol2 Ensure starting amine is pure. Use appropriate base (e.g., NaHCO3). s3_purity->s3_sol2 Yes end Yield Optimized s3_purity->end No s3_sol1->s3_purity s3_sol2->end

Sources

Technical Support Center: Overcoming Solubility Challenges with (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals encountering solubility issues with (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate. We provide field-proven insights, troubleshooting strategies, and detailed protocols to ensure the successful integration of this compound into your experimental workflows.

Section 1: Understanding the Molecule - A Physicochemical Profile

This compound is a complex organic molecule whose structure inherently predisposes it to low aqueous solubility.[][2] A rational approach to overcoming this challenge begins with understanding its key chemical features:

  • Tetrahydroquinoline Core: This heterocyclic system contains a secondary amine within the saturated portion of the ring. Amines are weak bases.[3] Consequently, the solubility of this moiety is highly dependent on pH. In acidic conditions (pH < pKa), the amine nitrogen becomes protonated, forming a cationic species (an ammonium salt) that is significantly more soluble in aqueous media.[3][4][5]

  • Benzyl and Methyl Carbamate Groups: The large, non-polar benzyl group and the overall carbamate structure contribute significantly to the molecule's lipophilicity ("greasiness").[6] This high lipophilicity is a primary driver of its poor solubility in polar solvents like water, classifying it as a "grease-ball" type molecule which often requires specialized formulation strategies.[7]

This duality—a pH-sensitive basic center attached to a large lipophilic scaffold—is the key to manipulating its solubility.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for preparing a high-concentration stock solution?

For initial stock preparation, polar aprotic organic solvents are recommended. The most common choices are:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Start by attempting to dissolve the compound in one of these solvents at a high concentration (e.g., 10-50 mM). Gentle warming (to 37°C) or brief sonication can aid dissolution.[8] Always use anhydrous grade solvents to minimize the risk of compound degradation.

Q2: My compound precipitates immediately when I dilute my DMSO stock into an aqueous buffer. What is happening and how can I prevent it?

This common phenomenon is known as "crashing out."[9] It occurs when the compound, stable in a high concentration of organic solvent, is rapidly introduced into an aqueous environment where its solubility is much lower. The organic solvent disperses, leaving the compound to agglomerate and precipitate.[9]

Recommended Actions:

  • Optimize Final DMSO Concentration: Keep the final concentration of the organic solvent in your aqueous solution as low as possible (typically ≤0.5% for cell-based assays) while still maintaining compound solubility.[9]

  • Use a Serial Dilution Approach: Instead of a single large dilution, perform a stepwise serial dilution.[9] For example, dilute the 10 mM DMSO stock to 1 mM in DMSO, then to 100 µM in DMSO, before making the final dilution into your aqueous buffer. This gradual reduction in solvent strength can prevent immediate precipitation.

  • Vortex During Addition: Add the compound stock to the aqueous buffer dropwise while vortexing or stirring vigorously to promote rapid mixing and dispersion.

  • Consider Solubilizing Excipients: If precipitation persists, pre-dissolve a solubilizing agent (see Section 3) in your aqueous buffer before adding the compound stock.

Q3: Is the solubility of this compound pH-dependent?

Yes, absolutely. The presence of the basic nitrogen atom in the tetrahydroquinoline ring means its aqueous solubility is strongly influenced by pH.[3][4]

  • At acidic pH (e.g., pH 2-5): The amine is protonated, forming a salt. This charged species is more polar and will exhibit significantly higher aqueous solubility.

  • At neutral or basic pH (e.g., pH 7-9): The amine is in its neutral, free-base form. This form is less polar, and the molecule's solubility will be dominated by its lipophilic character, resulting in very low aqueous solubility.

Therefore, adjusting the pH of your aqueous buffer to be acidic is a primary strategy for enhancing solubility. However, you must ensure the chosen pH is compatible with your experimental system (e.g., cell viability, enzyme activity).[10]

Section 3: Comprehensive Troubleshooting Guide

Problem: The compound is insoluble or shows very low solubility (<10 µM) in my aqueous assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

Initial Assessment Workflow

Before proceeding to advanced methods, follow this logical workflow to diagnose and solve the issue.

G start Insolubility Observed in Aqueous Buffer (pH 7.4) check_ph Is an acidic pH compatible with my assay? start->check_ph adjust_ph Strategy 1: pH Modification (Lower buffer pH to < 6.0) check_ph->adjust_ph Yes check_cosolvent Is a co-solvent (e.g., DMSO, EtOH) compatible with my assay? check_ph->check_cosolvent No success Solubility Achieved adjust_ph->success use_cosolvent Strategy 2: Co-Solvent Addition (Titrate final conc. 0.1% - 5%) check_cosolvent->use_cosolvent Yes advanced_methods Issue Persists check_cosolvent->advanced_methods No use_cosolvent->success use_surfactant Strategy 3: Surfactants (e.g., Tween-20, Cremophor EL) advanced_methods->use_surfactant use_cyclodextrin Strategy 4: Complexation (e.g., HP-β-CD, SBE-β-CD) advanced_methods->use_cyclodextrin use_surfactant->success use_cyclodextrin->success

Caption: A troubleshooting flowchart for addressing compound precipitation.

Strategy 1: pH Modification
  • Causality: The most direct way to increase the aqueous solubility of a basic compound is to protonate it by lowering the pH of the solvent.[4][11] The resulting salt form has a much higher affinity for water. The intrinsic solubility will be lowest when the pH is more than 2 units above the pKa of the amine.[5]

  • Execution: Prepare a series of buffers (e.g., citrate, acetate) with decreasing pH values (e.g., 6.5, 6.0, 5.5, 5.0). Attempt to dissolve the compound in these buffers. This will help you identify the pH at which solubility becomes acceptable for your experiment.

  • Considerations: The primary limitation is the pH tolerance of your biological system. Many cell lines are sensitive to pH changes, and enzyme activity can be drastically affected. This method is often best suited for chemical assays or as a first step in developing a formulation.

Strategy 2: Utilization of Co-solvents
  • Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[12] This reduction in polarity lowers the energy barrier for solvating a lipophilic molecule, thereby increasing its solubility.[13][14]

  • Execution: Prepare a high-concentration stock in 100% DMSO. Then, create working solutions by diluting this stock into an aqueous buffer containing a certain percentage of a co-solvent. The goal is to find the lowest percentage of co-solvent that maintains solubility at your desired final concentration.

  • Data Presentation: Common Co-solvents and Starting Concentrations

    Co-solvent Typical Starting Conc. Range Notes
    DMSO 0.1% - 1.0% High solubilizing power; can be toxic to some cells at >0.5%.
    Ethanol 0.5% - 5.0% Less toxic than DMSO but generally has lower solubilizing power.
    PEG 400 1.0% - 10% Good for increasing solubility; can increase solution viscosity.

    | Propylene Glycol | 1.0% - 20% | Commonly used in parenteral formulations.[13] |

Strategy 3: Surfactant-Mediated Solubilization
  • Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds like ours can partition into the hydrophobic core, effectively becoming "solubilized" within the aqueous phase.[15]

  • Execution: This approach is common for in vitro dissolution testing and some formulations.

    • For biochemical assays: Non-ionic surfactants like Tween® 20, Tween® 80, or Triton™ X-100 are preferred as they are less likely to denature proteins.

    • For dissolution studies: Anionic surfactants like sodium lauryl sulfate (SLS) are often used to create sink conditions.[16]

  • Considerations: Surfactants can interfere with assays by denaturing proteins or disrupting cell membranes. Careful validation is required.

Strategy 4: Complexation with Cyclodextrins
  • Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. They can form "inclusion complexes" with poorly soluble molecules, where the lipophilic part of the guest molecule (our compound) is encapsulated within the host's (cyclodextrin's) cavity.[17][18] This complex is highly water-soluble due to the hydrophilic exterior of the cyclodextrin.[15]

  • Execution: Add a chemically modified cyclodextrin, such as 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD), to your aqueous buffer before introducing the compound. These derivatives have much higher aqueous solubility than native cyclodextrins.

  • Considerations: This is a powerful technique often used in pharmaceutical formulations.[19] The cyclodextrin must be present in sufficient concentration to solubilize the required amount of the drug.

Section 4: Key Experimental Protocols

Protocol 4.1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound, which is a critical parameter for lead optimization. It is considered the "gold standard" for solubility measurement.[20]

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the test solvent (e.g., pH 7.4 PBS) in a glass vial. Ensure enough solid is present that some remains undissolved at equilibrium.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator. The system should be allowed to reach equilibrium, which can take 24-72 hours.[5]

  • Separation: After equilibration, stop the agitation and allow the undissolved solid to settle. Separate the solid from the saturated solution via centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtering through a 0.22 µm PVDF filter.[9] This step is critical to ensure no solid particles are carried over.

  • Quantification: Carefully take a precise aliquot of the clear supernatant.

  • Analysis: Dilute the supernatant with a suitable mobile phase or solvent and determine the compound's concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a calibration curve prepared with known concentrations of the compound.[9][21] The measured concentration is the thermodynamic solubility.

Protocol 4.2: Preparation of a Formulation using a Co-solvent Approach

This protocol details how to prepare a 10 µM working solution in a buffer containing 0.5% final DMSO concentration.

Methodology:

  • Prepare Stock Solution: Dissolve the compound in 100% DMSO to create a 10 mM stock solution. Ensure it is fully dissolved.

  • Prepare Intermediate Dilution: Create a 200 µM intermediate solution by adding 10 µL of the 10 mM stock to 490 µL of 100% DMSO. Vortex to mix.

  • Prepare Final Working Solution: Add 5 µL of the 200 µM intermediate solution to 995 µL of your final aqueous buffer. This results in a 1:200 dilution of the DMSO, yielding a final DMSO concentration of 0.5% and a final compound concentration of 1 µM. Vortex immediately upon addition to prevent precipitation.

    • Note: Adjust volumes as needed for your desired final concentration, always ensuring the final DMSO concentration remains within the desired limits.

Section 5: Summary of Solubilization Strategies

StrategyMechanismProsConsBest For
pH Modification Increases polarity via protonation of the basic amine.Simple, inexpensive, effective for basic compounds.Assay must be compatible with acidic pH; potential for compound instability.Initial screening, chemical assays, formulation development.
Co-solvents Reduces solvent polarity, making it more favorable for lipophilic solutes.[13]Easy to implement, effective for many compounds.Can interfere with biological assays (toxicity, protein function).In vitro assays (with careful controls), early-stage formulation.
Surfactants Encapsulates compound in hydrophobic micelle cores.High solubilization capacity.Can denature proteins, disrupt membranes, and interfere with assays.Dissolution testing, some in vivo formulations (e.g., Cremophor).
Cyclodextrins Forms a water-soluble host-guest inclusion complex.[15]High solubilization capacity, often well-tolerated in vivo.Can be expensive; may alter drug availability to its target.In vitro and in vivo formulations, especially for parenteral delivery.

References

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]

  • Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. (n.d.). ResearchGate. [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC - NIH. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. [Link]

  • Solubility and pH of amines. (n.d.). [Link]

  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (n.d.). International Journal of Pharmaceutical Sciences. [Link]

  • solubility experimental methods.pptx. (n.d.). Slideshare. [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). ResearchGate. [Link]

  • Video: Extraction: Effects of pH. (2024, April 4). JoVE. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

  • Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences. [Link]

  • Can CC(Cellulose Carbamate) be dissolved in any organic solvent? (2014, June 16). ResearchGate. [Link]

  • Method for determining solubility of a chemical compound. (n.d.).
  • Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide. (n.d.). ResearchGate. [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective. (2022, November 1). [Link]

  • Formation of carbamic acid in organic solvents and in supercritical carbon dioxide. (n.d.). ResearchGate. [Link]

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (n.d.). [Link]

  • Carbamic acid. (n.d.). Solubility of Things. [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? (2013, January 3). ResearchGate. [Link]

  • How to tackle compound solubility issue. (2022, January 6). Reddit. [Link]

  • Key parameters for carbamate stability in dilute aqueous–organic solution. (n.d.). ResearchGate. [Link]

  • Dissolution and Interaction of Cellulose Carbamate in NaOH/ZnO Aqueous Solutions. (n.d.). MDPI. [Link]

  • New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents. (n.d.). PMC - NIH. [Link]

  • Most Popular this compound Now 55% Cheaper [k0R7i8IF]. (2025, November 30). [Link]

  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (n.d.). ResearchGate. [Link]

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  • Amino acid. (n.d.). Wikipedia. [Link]

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  • Multiresidue method for high-performance liquid chromatography determination of carbamate pesticides residues in tea samples. (n.d.). PubMed. [Link]

  • Benzyl carbamate. (n.d.). Wikipedia. [Link]

  • 1-Benzyl-1,2,3,4-Tetrahydroisoquinoline. (n.d.). PubChem. [Link]

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Technical Support Center: Optimization of Tetrahydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support hub for the synthesis of 1,2,3,4-tetrahydroquinolines (THQs). This versatile nitrogen-containing heterocyclic scaffold is a cornerstone in medicinal chemistry and materials science, making the development of efficient and robust synthetic routes a critical endeavor for researchers.[1][2]

This guide is structured to provide direct, actionable advice based on both established chemical principles and field-proven experience. We will focus primarily on the Povarov reaction—a powerful multicomponent strategy for THQ synthesis—while also addressing broader challenges applicable to other synthetic methods.[2][3][4] Our goal is to help you navigate the common pitfalls and systematically optimize your reaction conditions to achieve high yields and selectivities.

Frequently Asked Questions (FAQs)

This section addresses high-level questions you might have when designing your synthetic strategy.

Q1: What is the Povarov reaction, and why is it a preferred method for THQ synthesis?

The Povarov reaction is a formal [4+2] cycloaddition between an aromatic imine (formed in situ from an aniline and an aldehyde) and an electron-rich alkene.[4][5] Its popularity stems from its operational simplicity as a one-pot, three-component reaction, which allows for the rapid assembly of complex THQs from readily available starting materials.[2][3][5] This convergence and efficiency are highly desirable in drug discovery and library synthesis.

Q2: What are the most common catalysts for the Povarov reaction?

The reaction requires activation of the imine, making it more electrophilic.[5] Consequently, both Lewis acids and Brønsted acids are effective catalysts.

  • Lewis Acids: A wide range have been employed, including BF₃·OEt₂, Sc(OTf)₃, Y(OTf)₃, InCl₃, FeCl₃, and Cu(OTf)₂.[5][6][7] The choice of Lewis acid can significantly impact reaction rate and selectivity, often depending on the specific substrates used.[6][7]

  • Brønsted Acids: Chiral phosphoric acids (CPAs) have become particularly prominent, as they can induce high levels of enantioselectivity, which is crucial for pharmaceutical applications.[8][9] Other acids like p-toluenesulfonic acid (pTSA) are also used for achiral syntheses.

Q3: How does the choice of solvent affect the reaction outcome, particularly stereoselectivity?

Solvent choice is a critical parameter that influences reaction rates and, most importantly, selectivity. The solvent can affect the stability of charged intermediates and the conformational equilibria of the catalyst-substrate complex.[10][11]

  • Polar Aprotic Solvents (e.g., Acetonitrile, DCM): Often good general solvents for dissolving reactants and catalysts.

  • Non-Polar Solvents (e.g., Toluene, Xylene): Can sometimes improve diastereoselectivity by favoring more organized transition states.[6]

  • Protic Solvents (e.g., Ethanol): May participate in the reaction, sometimes leading to byproducts. However, in certain asymmetric hydrogenations of quinolines to THQs, switching from toluene to ethanol has been shown to completely invert the enantioselectivity with the same catalyst.[12]

The interplay between solvent, catalyst, and substrate is complex; therefore, solvent screening is an essential part of the optimization process.[10][11]

Troubleshooting Guide: Common Experimental Issues

This section provides a problem-and-solution framework for specific issues you might encounter in the lab.

Problem 1: Low or No Yield of the Desired Tetrahydroquinoline
Potential Cause Suggested Solution & Scientific Rationale
Inactive or Inefficient Catalyst Solution: Increase catalyst loading (e.g., from 5 mol% to 10-15 mol%) or switch to a different catalyst.[6][13] Rationale: The reaction is catalyst-dependent. The Lewis or Brønsted acid activates the imine for nucleophilic attack by the alkene.[5][14][15] If the chosen catalyst is not strong enough for your specific substrates (e.g., an electron-poor aniline or a less-activated alkene), the initial cycloaddition step will be inefficient. Ensure the catalyst is fresh and anhydrous, as moisture can deactivate many Lewis acids.
Poor Imine Formation Solution: Use molecular sieves (3Å or 4Å) to remove water formed during the condensation of the aniline and aldehyde. Rationale: Imine formation is a reversible condensation reaction. According to Le Châtelier's principle, removing the water byproduct drives the equilibrium toward the imine, increasing its concentration for the subsequent cycloaddition step.
Low Reactivity of Starting Materials Solution: Consider using more electron-rich anilines or alkenes. For aldehydes, electron-withdrawing groups can sometimes increase reactivity. If substrate modification is not possible, increasing the reaction temperature may be necessary. Rationale: The Povarov reaction is typically an inverse-electron-demand cycloaddition.[16] An electron-rich aniline makes the resulting imine a better diene component, while an electron-rich alkene is a more potent nucleophile (dienophile).
Incomplete Reaction Solution: Increase the reaction time and monitor progress carefully by TLC or LC-MS. Rationale: Some substrate combinations are simply slower to react. Steric hindrance or less favorable electronic properties can lead to sluggish kinetics, requiring longer reaction times to reach completion.[17]
Problem 2: Formation of Significant Side Products
Observed Side Product Suggested Solution & Scientific Rationale
Quinoline (Aromatized Product) Solution: Run the reaction under an inert atmosphere (N₂ or Ar) and use milder reaction conditions (lower temperature, less acidic catalyst). Rationale: The primary THQ product can undergo oxidation to the more thermodynamically stable aromatic quinoline. This is often facilitated by air (oxygen) and harsh, acidic conditions or high temperatures, which promote dehydrogenation.
Polymeric Material / Tar Solution: Lower the reaction temperature and ensure a homogenous solution. Add the catalyst slowly at a reduced temperature. Rationale: The cationic intermediates involved in the Povarov mechanism can be highly reactive and may initiate polymerization of the electron-rich alkene if their concentration becomes too high or if the reaction temperature is excessive.[18] This is particularly common in highly exothermic reactions.
Unwanted Regioisomers or Diastereomers Solution: For diastereoselectivity, screen different solvents and catalysts. Temperature can also have a profound effect.[11][12] For regioselectivity (with unsymmetrical anilines or alkenes), the choice of catalyst is paramount as it dictates the site of electrophilic attack. Rationale: The transition state geometry, which determines stereoselectivity, is highly sensitive to the coordination environment provided by the solvent and catalyst.[10] A bulkier catalyst might favor one approach of the alkene over another, enhancing diastereoselectivity.
Data-Driven Optimization: Catalyst and Solvent Effects

The following table summarizes typical starting points for optimizing a generic Povarov reaction between an aniline, benzaldehyde, and an electron-rich alkene (e.g., ethyl vinyl ether).

Catalyst (10 mol%)SolventTemperature (°C)Typical OutcomeKey Considerations
Sc(OTf)₃ Acetonitrile (MeCN)25 (RT)Good to excellent yield.A reliable and highly active Lewis acid. Can sometimes lead to oxidation if run for too long at high temperatures.
FeCl₃ Dichloromethane (DCM)0 to RTModerate to good yield.Inexpensive and effective, but moisture-sensitive. Can promote side reactions if not handled carefully.[16]
Cu(OTf)₂ Toluene45Moderate yield, often with good diastereoselectivity.Milder catalyst. Toluene can help organize the transition state, improving selectivity.[6]
Chiral Phosphoric Acid Toluene or p-Xylene25-50Good yield and potentially high enantioselectivity.The catalyst of choice for asymmetric synthesis.[9][19] Selectivity is highly dependent on the specific CPA structure.
I₂ EthanolRefluxModerate yield.A mild Lewis acid catalyst. Ethanol is a green solvent but can sometimes participate in the reaction.

Visualizing the Process

Troubleshooting Workflow

This decision tree illustrates a logical workflow for addressing common issues during THQ synthesis optimization.

TroubleshootingWorkflow Start Reaction Start: Aniline + Aldehyde + Alkene Check_TLC Monitor Reaction (TLC/LCMS) Start->Check_TLC Problem Identify Issue Check_TLC->Problem Issue Detected Success Reaction Successful Proceed to Workup Check_TLC->Success Complete LowYield Low / No Yield Problem->LowYield Yield Issue SideProducts Side Products Problem->SideProducts Purity Issue Catalyst Optimize Catalyst: - Increase Loading - Change Catalyst - Check Purity LowYield->Catalyst Conditions Adjust Conditions: - Increase Temperature - Add Molecular Sieves - Increase Time LowYield->Conditions Oxidation Quinoline Formed? (Oxidation) SideProducts->Oxidation Selectivity Poor Selectivity? SideProducts->Selectivity Catalyst->Check_TLC Conditions->Check_TLC Oxidation->Selectivity No Inert Use Inert Atmosphere Lower Temperature Oxidation->Inert Yes Screen Screen Solvents Screen Catalysts Selectivity->Screen Yes Inert->Check_TLC Screen->Check_TLC PovarovMechanism cluster_imine Step 1: Imine Formation cluster_cycloaddition Step 2: Cycloaddition Aniline Aniline Imine N-Aryl Imine Aniline->Imine Aldehyde Aldehyde Aldehyde->Imine Imine_Cat Activated Iminium Ion [Imine + H⁺] Imine->Imine_Cat + Catalyst (H⁺) Intermediate Cationic Intermediate Imine_Cat->Intermediate + Alkene Alkene Alkene Alkene->Intermediate THQ Tetrahydroquinoline Intermediate->THQ Intramolecular Friedel-Crafts Polymer Polymerization (Side Reaction) Intermediate->Polymer

Caption: Simplified mechanism of the Povarov reaction.

Experimental Protocols

Protocol 1: General Procedure for Sc(OTf)₃-Catalyzed THQ Synthesis

This protocol provides a robust starting point for the three-component Povarov reaction.

Materials:

  • Aniline derivative (1.0 mmol, 1.0 eq)

  • Aldehyde derivative (1.0 mmol, 1.0 eq)

  • Electron-rich alkene (e.g., ethyl vinyl ether) (1.5 mmol, 1.5 eq)

  • Scandium(III) triflate (Sc(OTf)₃) (0.1 mmol, 10 mol%)

  • Anhydrous acetonitrile (MeCN) (5 mL)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the aniline (1.0 mmol) and aldehyde (1.0 mmol).

  • Add anhydrous acetonitrile (5 mL) and stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

  • Add the scandium(III) triflate catalyst to the mixture and stir for an additional 5 minutes.

  • Slowly add the alkene (1.5 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydroquinoline.

References

  • Kamal Kant, et al. (2024). Organocatalytic Approaches Towards the Synthesis of Asymmetric Tetrahydroquinoline (THQ)
  • MDPI. (2022). Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines. MDPI.
  • Wikipedia. Povarov reaction. Wikipedia.
  • Xiang Zhang, et al. (2025). Recent advances in the asymmetric catalytic synthesis of spirocyclic tetrahydroquinolines, tetrahydroisoquinolines and their derivatives.
  • American Chemical Society. (2022). Organocatalytic Asymmetric Synthesis of Tetrahydroquinolines from ortho-Aminophenyl para-Quinone Methides.
  • BenchChem. (2025). avoiding byproduct formation in tetrahydroquinoline synthesis. BenchChem.
  • Organic Chemistry Portal. Tetrahydroquinoline synthesis. Organic Chemistry Portal.
  • ACS Publications. (2021). Enantiodivergent Synthesis of Chiral Tetrahydroquinoline Derivatives via Ir-Catalyzed Asymmetric Hydrogenation: Solvent-Dependent Enantioselective Control and Mechanistic Investigations.
  • ResearchGate. (2024). Recent Advancements on the Povarov Reactions for the Synthesis of Quinolines and Tetrahydroquinolines.
  • Scientiae Radices. (2023).
  • L.R. Domingo, et al. (2014). Understanding the mechanism of the Povarov reaction. A DFT study. RSC Publishing.
  • RSC Publishing. (2014). Understanding the mechanism of the Povarov reaction. A DFT study. RSC Publishing.
  • Grokipedia. (2026). Povarov. Grokipedia.
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem.
  • Bentham Science.
  • NIH. (2025). Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction: synthesis of N-propargyl 1,2,3,4-tetrahydroquinolines. PMC.
  • RSC Publishing. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews.
  • ResearchGate. (2025). Solvent effects on stereoselectivity: More than just an environment.
  • BenchChem. (2025). Overcoming challenges in the synthesis of substituted quinolines. BenchChem.
  • BenchChem. (2025).

Sources

Technical Support Center: Purification of (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this chiral molecule. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the highest purity and yield of your target compound.

Introduction

This compound is a chiral molecule of interest in pharmaceutical research.[][2][3] Achieving high enantiomeric and chemical purity is critical for its use in subsequent applications.[4] The purification of this compound can be challenging due to the presence of the desired (R)-enantiomer, the undesired (S)-enantiomer, and other process-related impurities. This guide will explore the two primary methods for effective purification: Recrystallization and Chiral High-Performance Liquid Chromatography (HPLC) .

Troubleshooting Guide & Method Optimization

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Recrystallization Troubleshooting

Q1: My recrystallization attempt resulted in a low yield of the purified (R)-enantiomer. What are the likely causes and how can I improve it?

A1: Low yield during recrystallization can stem from several factors. The primary reason is often suboptimal solvent selection, leading to either too high or too low solubility of the desired compound at different temperatures.

  • Causality: The goal of recrystallization is to find a solvent system where the target compound is sparingly soluble at low temperatures but highly soluble at elevated temperatures, while impurities remain soluble at all temperatures. If the compound is too soluble at low temperatures, it will not crystallize out of the solution, resulting in low recovery.

  • Troubleshooting Steps:

    • Systematic Solvent Screening: Conduct small-scale solubility tests with a range of solvents. For carbamates, solvents like ethyl acetate, hexane, and tert-butyl methyl ether (TBME) are often good starting points.[5] A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) can also be effective.

    • Optimize Cooling Rate: Rapid cooling can lead to the precipitation of impurities along with your product and the formation of small, impure crystals. A slower, more controlled cooling process allows for the formation of larger, purer crystals. Consider moving the crystallization vessel from a hot plate to the benchtop, then to a cold water bath, and finally to a refrigerator.

    • Seeding: If crystallization is slow to initiate, adding a small seed crystal of the pure (R)-enantiomer can induce crystallization.

Q2: After recrystallization, I still observe significant amounts of the (S)-enantiomer in my product. How can I improve the enantiomeric excess (e.e.)?

A2: If you are starting with a racemic or near-racemic mixture, standard recrystallization is unlikely to resolve the enantiomers. For chiral resolution via crystallization, you need to form diastereomers.

  • Causality: Enantiomers have identical physical properties (solubility, melting point, etc.) and will co-crystallize. Diastereomers, on the other hand, have different physical properties and can be separated by recrystallization.

  • Troubleshooting Steps:

    • Diastereomeric Salt Formation: React your racemic mixture with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts. These salts will have different solubilities, allowing for the selective crystallization of one diastereomer.

    • Chiral Resolving Agent Screening: The choice of resolving agent is critical. Common resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. You may need to screen several resolving agents to find one that provides good separation.

    • Liberation of the Free Base: After isolating the desired diastereomeric salt, you will need to perform a subsequent chemical step to remove the resolving agent and obtain the pure (R)-enantiomer.

Chiral HPLC Troubleshooting

Q3: I am seeing poor resolution between the (R) and (S) enantiomers on my chiral HPLC column. What adjustments can I make?

A3: Poor resolution in chiral HPLC is a common issue and can often be resolved by systematically optimizing the chromatographic conditions.[6]

  • Causality: Chiral separation on a High-Performance Liquid Chromatography (HPLC) column relies on the differential interaction of the enantiomers with the chiral stationary phase (CSP).[4] The mobile phase composition, temperature, and flow rate all influence these interactions.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for poor enantiomeric resolution.

  • Detailed Steps:

    • Verify Chiral Stationary Phase (CSP) Selection: Not all CSPs are suitable for all compounds. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point for many chiral separations. If you are not seeing any separation, you may need to screen different types of CSPs.

    • Optimize Mobile Phase: The mobile phase composition is a critical parameter.[7]

      • Normal Phase: A mixture of a non-polar solvent (like hexane or heptane) and a polar modifier (like isopropanol or ethanol) is common. Systematically vary the percentage of the modifier.

      • Reversed Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is used. The pH of the buffer can significantly impact the separation of ionizable compounds like your tetrahydroquinoline.

    • Temperature Optimization: Temperature can have a significant, and sometimes non-intuitive, effect on chiral separations.[6][7] Lower temperatures often increase the strength of the chiral interactions, leading to better resolution. However, in some cases, higher temperatures can improve peak shape and efficiency.[6] It is recommended to screen a range of temperatures (e.g., 10°C, 25°C, 40°C).

    • Flow Rate Adjustment: Lowering the flow rate can increase the interaction time between the analyte and the CSP, which can improve resolution.

Q4: My peaks are tailing, which is affecting the accuracy of my quantification. What is causing this and how can I fix it?

A4: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by column overload.

  • Causality: The basic nitrogen in the tetrahydroquinoline ring can interact with acidic silanol groups on the silica support of the HPLC column, leading to peak tailing.

  • Troubleshooting Steps:

    • Add a Mobile Phase Modifier: For basic compounds like yours, adding a small amount of a basic modifier to the mobile phase can help to saturate the active sites on the stationary phase and improve peak shape. Common basic modifiers include diethylamine (DEA) or triethylamine (TEA) at a concentration of 0.1%.

    • Check for Column Overload: Injecting too much sample onto the column can lead to peak distortion. Try injecting a dilution of your sample to see if the peak shape improves.

    • Ensure Proper pH: In reversed-phase chromatography, ensure the mobile phase pH is appropriate for your analyte. For a basic compound, a higher pH will keep it in its neutral form, which may reduce interactions with the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a chiral HPLC method for this compound?

A1: A good starting point would be a polysaccharide-based chiral column, such as one with a cellulose or amylose derivative as the chiral stationary phase. For the mobile phase, a normal-phase system of hexane and isopropanol (e.g., 90:10 v/v) is often a good first choice for carbamates.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques should be used:

  • Chiral HPLC: To determine the enantiomeric excess (e.e.).

  • 1H NMR and 13C NMR: To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: To compare with literature values for the pure compound.

Q3: Can I use supercritical fluid chromatography (SFC) for this purification?

A3: Yes, chiral SFC is an excellent alternative to HPLC for preparative separations.[8] It often provides faster separations and uses less organic solvent. The principles of method development are similar to normal phase HPLC, with carbon dioxide as the main mobile phase component and a polar co-solvent like methanol or ethanol.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline for recrystallization. The optimal solvent and temperatures will need to be determined experimentally.

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethyl acetate) and heat the mixture gently with stirring until the solid is completely dissolved.[5]

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add a "poor" solvent (e.g., hexane) until the solution becomes slightly turbid.[5] Allow the solution to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Chiral HPLC Method Development

This protocol outlines a systematic approach to developing a chiral HPLC method.

  • Column Selection: Choose a chiral stationary phase. A good starting point is a column with a derivatized polysaccharide selector.

  • Initial Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of 90:10 (v/v) Hexane:Isopropanol.

    • Reversed Phase: Start with a mobile phase of 50:50 (v/v) Acetonitrile:Water with 0.1% formic acid.

  • Gradient Run: Perform an initial gradient run to determine the approximate elution conditions.

  • Isocratic Optimization: Based on the gradient run, develop an isocratic method. Adjust the ratio of the strong and weak solvents to achieve a retention factor (k') between 2 and 10 for the enantiomers.

  • Modifier Optimization: If peak shape is poor, add a modifier to the mobile phase (e.g., 0.1% DEA for normal phase).

  • Temperature and Flow Rate Optimization: Fine-tune the separation by adjusting the column temperature and mobile phase flow rate to maximize resolution.

Data Summary

Purification MethodProsConsTypical Purity
Recrystallization Cost-effective, scalable, can remove chemical impurities.May not be effective for enantiomeric separation without a resolving agent, potential for low yield.>98% chemical purity (e.e. depends on starting material)
Chiral HPLC Highly effective for enantiomeric separation, high purity achievable.More expensive, less scalable for large quantities, requires specialized equipment.>99.5% chemical and enantiomeric purity

Visualizations

Caption: General purification workflow decision tree.

References

  • Benchchem. (n.d.). Application Notes & Protocols: Chiral Resolution of 5,6,7,8-Tetrahydroquinoline Precursors.
  • Dwivedi, A. M. (n.d.). Chiral Chromatographic Separation of Fifteen New Hexahydroquinoline Derivatives.
  • Yu, J., et al. (n.d.). Methyl carbamate purification by extraction and recrystallazation. SciEngine.
  • BenchChem Technical Support Team. (2025, December). Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem.
  • Yu, J., et al. (n.d.). Methyl carbamate purification by extraction and recrystallization. ResearchGate.
  • Rotachrom Technologies. (2023, May 3). The Secrets to Mastering Chiral Chromatography.
  • Schäfer, C., et al. (n.d.). Selective Ammonium Carbamate Crystallization: An Innovative Approach for Catalyst Recycling in Homogeneously Catalyzed Primary Amine Synthesis. UreaKnowHow.
  • (n.d.). Chiral Chromatographic Separation of Fifteen New Hexahydroquinoline Derivatives.
  • (n.d.). Organic Syntheses Procedure.
  • BOC Sciences. (n.d.). CAS 166742-98-9 this compound.
  • Schofield, T. (2020, May 20). Trouble with chiral separations. Chromatography Today.
  • ACS Publications. (n.d.). CO2 Capture in Alkanolamine-RTIL Blends via Carbamate Crystallization: Route to Efficient Regeneration. Environmental Science & Technology.
  • Frontiers. (2021, November 2). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes.
  • The Royal Society of Chemistry. (n.d.). Convergent and Stereoselective Synthesis of Tetrahydroquinolines.
  • Google Patents. (n.d.). US5316554A - Method for processing crystalline ammonium carbamate.
  • (n.d.). Supporting Information.
  • Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.
  • Dhandapani, R. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International.
  • (n.d.). Synthesis of benzyl 1,2,3,4-tetrahydro-3-isoquinoline carboxylate hydrochloride.
  • PrepChem.com. (n.d.). Synthesis of 1-Benzyl-1,2,3,4-tetrahydroquinoline.
  • Arctom. (n.d.). CAS NO. 166742-98-9 | this compound | Catalog KOR-CS-14266.
  • ChemicalBook. (n.d.). This compound | 166742-98-9.
  • Benchchem. (n.d.). benzyl N-methyl-N-(1,2,3,4-tetrahydroquinolin-3-yl)carbamate.

Sources

Technical Support Center: Synthesis of (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate - A Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of enantiomerically pure (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate is a multi-step process critical for the development of various pharmacologically active agents. The complexity of this synthesis, which involves stereocenter control, selective N-alkylation, and carbamate formation, presents several challenges. Researchers frequently encounter side products that can complicate purification and significantly reduce overall yield. This guide provides in-depth, troubleshooting-oriented advice in a question-and-answer format to address the most common issues encountered during this synthesis, ensuring a higher rate of success for researchers in the field.

Overall Synthetic Workflow

A typical synthetic route begins with the racemic 3-amino-1,2,3,4-tetrahydroquinoline, which must be resolved to isolate the desired (R)-enantiomer. This is followed by selective N-benzylation at the ring nitrogen and subsequent protection of the exocyclic amine as a methyl carbamate. Each stage presents unique challenges that this guide will address.

G cluster_0 Stage 1: Chiral Resolution cluster_1 Stage 2: N-Benzylation cluster_2 Stage 3: Carbamate Formation racemic Racemic (±)-3-Amino-1,2,3,4- tetrahydroquinoline resolved (R)-3-Amino-1,2,3,4- tetrahydroquinoline racemic->resolved  Chiral Acid  (e.g., (+)-Tartaric Acid) benzylated (R)-1-Benzyl-1,2,3,4- tetrahydroquinolin-3-amine resolved->benzylated  Benzyl Bromide,  Base (e.g., K₂CO₃) final_product (R)-Benzyl methyl(1,2,3,4- tetrahydroquinolin-3-yl)carbamate benzylated->final_product  Methyl Chloroformate,  Base (e.g., Pyridine)

Caption: General three-stage workflow for the target molecule synthesis.

Frequently Asked Questions & Troubleshooting

Q1: My final product has low enantiomeric excess (ee). What are the critical factors during chiral resolution?

Answer: Achieving high enantiomeric excess begins with an effective resolution of the racemic 3-amino-1,2,3,4-tetrahydroquinoline. The most common method is the crystallization of diastereomeric salts using a chiral acid.[1][2]

Core Problem: The two diastereomeric salts—(R)-amine:(+)-acid and (S)-amine:(+)-acid—must have significantly different solubilities in the chosen solvent for efficient separation by crystallization. If their solubilities are too similar, the precipitated salt will be contaminated with the undesired diastereomer, leading to a low ee in the final product.

Troubleshooting Steps:

  • Choice of Resolving Agent: While (+)-tartaric acid is common, its effectiveness is not universal. If you are getting poor resolution, consider screening other chiral acids like (-)-dibenzoyl-L-tartaric acid, (+)-camphorsulfonic acid, or (-)-mandelic acid.[2]

  • Solvent System Optimization: The solvent is paramount. A solvent that is too good will dissolve both salts, while a solvent that is too poor will precipitate both indiscriminately.

    • Start with a polar protic solvent like methanol or ethanol.

    • If resolution is poor, try solvent mixtures. A common strategy is to dissolve the salts in a good solvent (e.g., methanol) and then slowly add a poorer solvent (e.g., ethyl acetate or diethyl ether) until turbidity is observed, then allow it to slowly crystallize.

  • Temperature Control: Crystallization should be slow and controlled. Rapid cooling often traps impurities. Dissolve the diastereomeric salt at an elevated temperature and allow it to cool slowly to room temperature, and then further to 0-4 °C before filtration.

  • Recrystallization: A single crystallization may not be sufficient. One or two recrystallizations of the isolated diastereomeric salt from the same or a different solvent system can dramatically improve the enantiomeric purity.

Q2: I'm observing a significant side product with a higher molecular weight during the N-benzylation step. How can I prevent this?

Answer: This is a classic case of over-alkylation. The target product of this step, a secondary amine, is still nucleophilic and can react with a second molecule of benzyl bromide to form a tertiary amine, which can further react to form a quaternary ammonium salt.[3] This "runaway reaction" is a common problem when alkylating amines.[3]

Mechanism of Side Product Formation:

G Reactant (R)-3-Amino-THQ (Secondary Amine) Product Desired Product (Tertiary Amine) Reactant->Product 1st Alkylation (Desired) SideProduct Side Product (Quaternary Salt) Product->SideProduct 2nd Alkylation (Undesired) Reagent + Benzyl Bromide Reagent2 + Benzyl Bromide

Caption: Reaction pathway showing desired vs. undesired over-alkylation.

Troubleshooting & Optimization Protocol:

To favor mono-alkylation and suppress the formation of the quaternary salt, reaction conditions must be carefully controlled.

  • Stoichiometry Control: Use only a slight excess of the alkylating agent. Start with 1.05 equivalents of benzyl bromide. Adding a large excess strongly favors over-alkylation.

  • Slow Addition: Add the benzyl bromide dropwise to the solution of the amine and base over a prolonged period (e.g., 1-2 hours) using a syringe pump. This maintains a low instantaneous concentration of the electrophile, reducing the chance of the product reacting again.[4]

  • Temperature Management: Perform the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. Lower temperatures decrease the rate of the second alkylation more significantly than the first.

  • Choice of Base: Use a solid, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are sufficient to neutralize the HBr formed but are less harsh than soluble organic bases like triethylamine, which can sometimes promote side reactions.

  • Dilution: Running the reaction at higher dilution can also help disfavor the bimolecular over-alkylation reaction.[4]

ParameterStandard ConditionOptimized (Anti-Over-alkylation)Rationale
BnBr Equiv. 1.5 - 2.01.05 - 1.1Minimizes excess electrophile available for second reaction.
Addition All at onceDropwise over 1-2 hoursKeeps instantaneous [BnBr] low.[4]
Temperature Room Temp0 °C to Room TempSlows the rate of the undesired second alkylation.
Base TriethylamineK₂CO₃ (solid)Heterogeneous base offers better control.
Q3: The final carbamate formation step is sluggish and gives low yields. What can I do to improve it?

Answer: The formation of a carbamate by reacting an amine with a chloroformate is generally efficient, but can be problematic if the nucleophilicity of the amine is reduced or if the reaction conditions are not optimal.[5][6][7] The exocyclic amine at the C3 position is a primary amine and should be sufficiently reactive. Issues typically arise from base choice, solvent, or reagent quality.

Troubleshooting Steps:

  • Reagent Quality: Methyl chloroformate is sensitive to moisture and can hydrolyze over time. Ensure you are using a fresh bottle or a recently purchased stock. A simple quality check is to ensure it is a clear, colorless liquid.

  • Choice of Base: The base is critical as it neutralizes the HCl generated during the reaction.

    • Pyridine: Often used as both a base and a solvent. It's effective but can sometimes be difficult to remove completely.

    • Triethylamine (TEA) with a non-nucleophilic solvent (DCM or THF): A very common and effective combination. Use at least 1.1 equivalents of TEA.

    • Aqueous Base (Schotten-Baumann conditions): Using an aqueous solution of NaOH or K₂CO₃ with the reaction run in a biphasic solvent system (e.g., DCM/water) can be very effective and drive the reaction to completion. The amine and chloroformate react in the organic layer, and the HCl is immediately neutralized in the aqueous layer.

  • Temperature: The reaction is typically exothermic. Running it at 0 °C with slow addition of the methyl chloroformate helps to prevent potential side reactions, such as the formation of ureas if any unreacted amine from a previous step is present.

  • Reaction Monitoring: Don't rely on a fixed reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine when the starting material has been fully consumed.

Detailed Experimental Protocols

Protocol 1: Optimized N-Benzylation to Minimize Over-alkylation
  • Setup: To a round-bottom flask charged with (R)-3-amino-1,2,3,4-tetrahydroquinoline (1.0 equiv) and anhydrous potassium carbonate (2.5 equiv), add anhydrous acetonitrile (to make a 0.1 M solution).

  • Cooling: Place the flask in an ice-water bath and stir the suspension for 15 minutes at 0 °C.

  • Slow Addition: In a separate syringe, prepare a solution of benzyl bromide (1.05 equiv) in a small amount of anhydrous acetonitrile. Add this solution dropwise to the stirring amine suspension over 1 hour using a syringe pump.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction via TLC (e.g., 10% Methanol in DCM) until the starting amine spot is consumed.

  • Workup: Filter off the potassium carbonate and wash the solid with acetonitrile. Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

Protocol 2: Efficient Carbamate Formation
  • Setup: Dissolve (R)-1-benzyl-1,2,3,4-tetrahydroquinolin-3-amine (1.0 equiv) in dichloromethane (DCM, 0.2 M) in a round-bottom flask. Add triethylamine (1.2 equiv).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition: Add methyl chloroformate (1.1 equiv) dropwise to the stirred solution over 15 minutes. A white precipitate of triethylammonium chloride will form.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Check for the disappearance of the starting material by TLC.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, which can be purified by recrystallization or chromatography.

References

  • Bunce, R. A., et al. (2009). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. Available at: [Link]

  • ACS Green Chemistry Institute. (n.d.). Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Asymmetric Synthesis of Chiral Tetrahydroisoquinolines. (2022). MDPI. Available at: [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Available at: [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]

  • Bedke, D. K., & Vander Velde, D. G. (2009). Diastereoselective Synthesis of Substituted Tetrahydroquinoline-4-carboxylic Esters by a Tandem Reduction−Reductive Amination Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Chiral resolution. Available at: [Link]

  • Toste, F. D., & O'Donnell, M. J. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available at: [Link]

  • Tundis, R., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews. Available at: [Link]

Sources

Technical Support Center: Troubleshooting (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate Assay Inactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions regarding the lack of activity observed with (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate in various assays. Our goal is to equip you with the scientific rationale and practical steps to diagnose and resolve common experimental hurdles.

Part 1: Troubleshooting Guide

This section addresses specific issues you might be encountering in a question-and-answer format, providing explanations and actionable solutions.

My compound, this compound, shows no activity in my assay. Where do I start?

A lack of activity can stem from multiple factors, ranging from the compound itself to the assay design. A systematic approach is crucial for pinpointing the issue. Here is a logical workflow to diagnose the problem:

start No Activity Observed compound_integrity Step 1: Verify Compound Integrity (Purity, Identity, Stability) start->compound_integrity solubility Step 2: Assess Compound Solubility in Assay Buffer compound_integrity->solubility If compound is pure & stable conclusion Identify Root Cause & Remediate compound_integrity->conclusion Impurity/Degradation Identified assay_conditions Step 3: Evaluate Assay Conditions (Controls, Reagents, Detection) solubility->assay_conditions If compound is soluble solubility->conclusion Precipitation Observed target_engagement Step 4: Confirm Target Engagement (Cellular vs. Biochemical) assay_conditions->target_engagement If assay performs as expected assay_conditions->conclusion Assay Artifact/ Error Identified target_engagement->conclusion target_engagement->conclusion Lack of Target Interaction Confirmed

Figure 1: A systematic workflow for troubleshooting the lack of compound activity.

Question 1: Could the issue be with the compound itself?

Answer: Absolutely. The integrity of your test compound is the foundational element of any reliable experiment. Before questioning the assay, it's critical to verify the compound's quality.

A. Purity: Impurities, even at trace levels, can significantly impact experimental outcomes, potentially leading to false negatives.[1][2] It is essential to ensure the purity of this compound.

  • Recommendation: Verify the compound's purity using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] The purity should ideally be above 95% for most screening assays.[5]

B. Identity: Confirm that the compound you are testing is indeed this compound.

  • Recommendation: Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to confirm the chemical structure.[6]

C. Stability: Tetrahydroquinoline derivatives can be susceptible to degradation, especially in aqueous solutions and when exposed to light or certain pH conditions.[7][8] Carbamates can also undergo hydrolysis.[9]

  • Recommendation: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and use them promptly. For long-term storage, keep stock solutions at -20°C or -80°C and minimize freeze-thaw cycles.[8] It is also advisable to protect solutions from light.

Question 2: My compound seems to be precipitating in the assay buffer. What should I do?

Answer: Compound precipitation is a common cause of apparent inactivity. If the compound is not in solution, it cannot interact with its target. Benzyl carbamates are generally soluble in organic solvents but can have limited solubility in aqueous buffers.[10][11]

Troubleshooting Compound Solubility:

Potential Cause Explanation Recommended Action
Exceeding Solubility Limit The final concentration of the compound in the assay buffer is higher than its aqueous solubility.Determine the kinetic solubility of your compound in the specific assay buffer. You can do this using methods like nephelometry or by visual inspection after dilution.
Solvent Shock The compound precipitates when the organic stock solution (e.g., DMSO) is diluted into the aqueous assay buffer.Decrease the percentage of the organic solvent in the final assay volume (typically ≤1%). Consider using a co-solvent if compatible with your assay.
pH-Dependent Solubility The charge state of the tetrahydroquinoline nitrogen can affect solubility, which is dependent on the pH of the buffer.Test the solubility of your compound in buffers with slightly different pH values to find the optimal range for solubility and stability.

Protocol for a Basic Visual Solubility Assessment:

  • Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).

  • Serially dilute the stock solution into your assay buffer to achieve the final desired concentrations.

  • Visually inspect each dilution immediately and after the planned incubation time against a dark background for any signs of cloudiness or precipitate.

  • As a control, prepare a "buffer + DMSO" sample at the same final solvent concentration to ensure the solvent itself is not causing issues.

Question 3: I've confirmed my compound is pure and soluble, but still see no activity. Could my assay be the problem?

Answer: Yes, various factors within the assay itself can lead to a false negative result. This is often referred to as assay interference or experimental artifacts.[12][13]

A. Inappropriate Assay Format: The chosen assay might not be suitable for this specific compound class. For example, some compounds can interfere with detection technologies.

  • Biochemical vs. Cellular Assays: A compound may be inactive in a biochemical assay using a purified enzyme but active in a cell-based assay where the target protein has post-translational modifications or is part of a larger complex.[14] Conversely, a compound might not be cell-permeable and thus inactive in a cellular assay.

  • Detection Method Interference: If you are using a fluorescence or luminescence-based readout, your compound could be quenching the signal.[12][15]

    • Recommendation: Run a counterscreen to check for autofluorescence or quenching by incubating the compound with the detection reagents in the absence of the biological target.

B. Problem with Controls: Proper controls are essential to validate your assay's performance.

  • Positive Control: A known active compound for your target should show a robust signal. If it doesn't, there may be an issue with your reagents or protocol.

  • Negative Control: A vehicle control (e.g., DMSO) should define the baseline (0% activity).

C. Reagent Stability and Concentration: Enzymes, substrates, or cells may not be at their optimal concentration or may have lost activity.

  • Recommendation: Ensure all reagents are within their expiration dates and have been stored correctly. Titrate key reagents like enzymes and substrates to ensure you are working in the linear range of the assay. For cell-based assays, ensure cells are healthy and at the correct density.[16][17]

cluster_biochem Biochemical Assay Issues cluster_cell Cell-Based Assay Issues start Assay Troubleshooting biochem Biochemical Assay start->biochem cell_based Cell-Based Assay start->cell_based b1 Enzyme/Protein Inactive biochem->b1 b2 Substrate Degradation biochem->b2 b3 Incorrect Buffer Conditions (pH, cofactors) biochem->b3 b4 Detection Interference (Quenching, Autofluorescence) biochem->b4 c1 Poor Cell Permeability cell_based->c1 c2 Compound Efflux cell_based->c2 c3 Cell Health/Viability Issues cell_based->c3 c4 Target Not Expressed cell_based->c4 c5 Metabolic Inactivation of Compound cell_based->c5

Figure 2: Common issues in biochemical versus cell-based assays.

Question 4: Is it possible my compound isn't interacting with the intended target?

Answer: Yes, this is a fundamental possibility in drug discovery. The hypothesis that this compound will modulate your specific target may be incorrect.

A. Lack of Target Engagement: The compound may not be binding to the target protein with sufficient affinity to elicit a response at the concentrations tested.

  • Recommendation: It is crucial to use a direct target engagement assay to confirm that the compound binds to its intended target in a relevant environment.[18][19] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures the stabilization of a target protein by a ligand in intact cells.[20][21]

B. Mechanism of Action: While many carbamates are known to act as acetylcholinesterase inhibitors, this is not a universal mechanism for all compounds containing a carbamate moiety.[22][23][24] The tetrahydroquinoline scaffold is also present in compounds with a wide range of biological activities.[25][26] The specific stereochemistry and substitutions on your molecule will dictate its pharmacology.

  • Recommendation: Conduct a thorough literature search for the biological activities of structurally similar compounds. This may provide clues about potential targets or off-target effects.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the known biological targets for compounds with a tetrahydroquinoline scaffold?

The 1,2,3,4-tetrahydroquinoline core is a privileged scaffold in medicinal chemistry and has been incorporated into molecules targeting a diverse range of proteins, including but not limited to kinases, dihydrofolate reductase (DHFR), and various receptors.[25] However, some fused tricyclic tetrahydroquinolines have been identified as pan-assay interference compounds (PAINS), meaning they can appear active in many assays through non-specific mechanisms.[7] It is important to rule out such behavior.

Q2: How does the carbamate group typically function in bioactive molecules?

The carbamate group is versatile. It can act as a key pharmacophore, participating in hydrogen bonding with the target protein.[9][27] In other cases, it serves as a prodrug moiety that is cleaved in vivo to release an active amine or alcohol.[9] Its stability can vary depending on the surrounding chemical structure and the biological environment.[9]

Q3: What concentration range should I test my compound at?

For initial screening, a common approach is to test at a single high concentration (e.g., 10 or 20 µM). If no activity is observed, and you have ruled out solubility and assay issues, the compound is likely inactive or has very low potency. If you are performing dose-response studies, a typical range might be from 1 nM to 100 µM, depending on the expected potency of the compound class.

Q4: My compound is a racemic mixture. Could the (S)-enantiomer be inhibiting the activity of the (R)-enantiomer?

While less common, it is possible for one enantiomer to act as an antagonist while the other is an agonist, or for one to have a much lower affinity and compete for binding, thus masking the effect of the active enantiomer. However, a more likely scenario is that only one enantiomer is active, and by testing the racemate, you are effectively testing the active compound at half the concentration. If possible, synthesizing and testing the pure (S)-enantiomer as a control would be informative.

Q5: Are there any known liabilities with the benzyl methyl carbamate group?

The benzyloxycarbonyl (Cbz or Z) group is a common protecting group in organic synthesis, and its presence in a final compound could potentially lead to metabolic instability.[11] Depending on the assay system (e.g., if it contains esterases), the carbamate could be cleaved. It is also important to consider the potential for reactivity, although this is less common for this specific carbamate structure compared to more reactive functional groups.

References

  • Apollo Scientific. Why High-Purity Chemicals Matter in Drug Discovery. Available from: [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. Available from: [Link]

  • Pauli, G. F., Chen, S.-N., Friesen, J. B., McAlpine, J. B., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available from: [Link]

  • Promega GmbH. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Available from: [Link]

  • Erlanson, D. A. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Medicinal Chemistry Letters, 11(3), 235–237. Available from: [Link]

  • Sidorov, P., Shoichet, B. K., & M-Torres, N. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling, 63(1), 1–13. Available from: [Link]

  • DiscoverX. Critical Needs in Cellular Target Engagement. Available from: [Link]

  • Techmate. (2024). The Importance of High-Purity Chemicals in Pharmaceutical Testing. Available from: [Link]

  • Cellomatics Biosciences. Target Validation. Available from: [Link]

  • National Center for Biotechnology Information. (2023). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. Available from: [Link]

  • Al-Ali, H. (2018). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. Drug Discovery Today: Technologies, 27, 21-28. Available from: [Link]

  • Medikamenter QS. (2024). Understanding Assay, Purity, and Potency in Analytical Chemistry. Available from: [Link]

  • Dahlin, J. L., Aunchman, A. L., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry, 66(22), 15033–15041. Available from: [Link]

  • Marin, A., et al. (2018). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. Comprehensive Analysis of Pharmaceutical and Related Compounds. Available from: [Link]

  • MB. Assay Troubleshooting. Available from: [Link]

  • Schwaid, A. G., et al. (2018). Factors Influencing Compound Potency in Biochemical and Cellular Assays. Promega Connections. Available from: [Link]

  • PromoCell. Troubleshooting guide for cell culture. Available from: [Link]

  • Wikipedia. Benzyl carbamate. Available from: [Link]

  • Grokipedia. (2026). Benzyl carbamate. Available from: [Link]

  • Tsortos, A., et al. (2011). Assessment of Organophosphate and Carbamate Pesticide Residues in Cigarette Tobacco with a Novel Cell Biosensor. Sensors, 11(4), 3650–3660. Available from: [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available from: [Link]

  • Shen, Q., et al. (2026). Self-calibrating dual-signal cascade amplification strategy for anti-interference detection of carbamate pesticides via fluorescent gold nanozymes. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 700, 138994. Available from: [Link]

  • Kos, J., et al. (2017). Preparation and Hydro-Lipophilic Properties of Novel Fluorinated Benzyl Carbamates of 4-Aminosalicylanilides. Molecules, 22(11), 1957. Available from: [Link]

  • ResearchGate. Benzyl Carbamate. Available from: [Link]

  • Wikipedia. High-throughput screening. Available from: [Link]

  • Llowarch, P., & Berry, S. (2025). Thermal Shift Methods and High Throughput Screening. YouTube. Available from: [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available from: [Link]

  • Young In Chromass. (2021). How Can We Analyze Carbamate Pesticides? YouTube. Available from: [Link]

  • ResearchGate. Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. Available from: [Link]

  • Quora. (2016). What are the reasons of poor results in enzymatic assays? Available from: [Link]

  • AHH Chemical Co., Ltd. CAS 166742-98-9 this compound. Available from: [Link]

  • Dahlin, J. L., et al. (2021). Nuisance compounds in cellular assays. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(4), 549-567. Available from: [Link]

  • National Center for Biotechnology Information. Benzyl carbamate. PubChem Compound Summary for CID 12136. Available from: [Link]

  • Oatman, O., & Tadis, P. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. Available from: [Link]

  • Fares, M., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Future Journal of Pharmaceutical Sciences, 10(1), 33. Available from: [Link]

  • Wang, Y., et al. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers in Chemistry, 9, 778036. Available from: [Link]

  • National Center for Biotechnology Information. benzyl N-methylcarbamate. PubChem Compound Summary for CID 562265. Available from: [Link]

  • Wang, H., et al. (2021). Synthesis of tetrahydroquinoline derivatives via electrochemical hydrocyanomethylation or hydrogenation of quinolines with MeCN. Green Chemistry, 23(16), 5894-5899. Available from: [Link]

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. Available from: [Link]

  • David, R. (2018). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. Available from: [Link]

  • National Center for Biotechnology Information. Benzyl ((1,6-dimethylergolin-8-yl)methyl)carbamate. PubChem Compound Summary for CID 4090. Available from: [https://pubchem.ncbi.nlm.nih.gov/compound/Benzyl-(1_6-dimethylergolin-8-yl_methyl-carbamate]([Link]

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Technical Support Center: (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Investigating and Troubleshooting Cell Toxicity

Welcome to the technical support center for (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals who are investigating the biological effects of this novel compound and may be encountering unexpected or inconsistent cell toxicity. As this is a specialized research compound, publicly available data on its specific cytotoxic profile is limited. Therefore, this document provides a framework for troubleshooting based on first principles of in vitro toxicology and the known pharmacology of its structural motifs: the quinoline core and the carbamate functional group.

Our goal is to empower you to diagnose experimental issues, validate your observations, and confidently characterize the cytotoxic profile of this molecule in your specific cellular models.

Part 1: Frequently Asked Questions (FAQs) & Initial Assessment

This section addresses foundational questions you should consider when first observing toxicity with a novel compound.

Q1: I'm observing significant cell death with my compound. What are the potential mechanisms based on its chemical structure?

A1: The structure of this compound contains two key moieties that can inform mechanistic hypotheses:

  • Carbamate Group: Carbamates are well-known inhibitors of acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine.[1][2][3] While primarily a mechanism in neuronal systems, off-target AChE inhibition or inhibition of other serine hydrolases in non-neuronal cells could disrupt cellular signaling and homeostasis, leading to toxicity.[2][4] The inhibition is typically reversible, unlike that of organophosphates.[3][5]

  • Quinoline Core: Quinoline derivatives are a large class of heterocyclic compounds with diverse biological activities, including anticancer properties.[6][7][8] Their mechanisms of cytotoxicity can be varied and include inducing cell cycle arrest, triggering apoptosis, inhibiting angiogenesis, or acting as topoisomerase inhibitors.[6][9][10] Some quinoline-based structures can also generate reactive oxygen species (ROS), leading to oxidative stress.

Therefore, your initial investigation could explore cholinergic stress, apoptosis, and oxidative stress as potential pathways.

Q2: My cytotoxicity results (e.g., IC50 values) are inconsistent between experiments. What are the most common causes?

A2: Inconsistency is a frequent challenge when working with novel compounds. The root causes often fall into three categories: compound handling, cell culture practices, or assay interference.[11]

Potential Cause Key Troubleshooting Steps & Rationale
Compound Stability/Solubility Verify Solubility: Visually inspect your stock solutions and final dilutions in media for any signs of precipitation. A compound that crashes out of solution will not be bioavailable, leading to artificially low toxicity. Action: Perform a solubility test in your specific cell culture medium. Consider using a lower final concentration of the solvent (e.g., DMSO <0.5%).[11]
Cell Health & Seeding Use Log-Phase Cells: Cells should be healthy and actively proliferating. Using cells that are over-confluent or have a high passage number can lead to variable metabolic rates and stress responses. Action: Standardize your cell seeding density and ensure you use cells from a consistent passage range for all experiments.[11][12]
Pipetting & Plate Edge Effects Inconsistent Dosing: Minor pipetting errors can lead to significant variability, especially with potent compounds. Edge Effects: Wells on the outer edges of a 96-well plate are prone to evaporation, which concentrates the compound and media components, often leading to higher toxicity. Action: Use calibrated pipettes, mix gently, and consider leaving the outer wells of the plate filled with sterile PBS or media to minimize edge effects.[13]

Q3: How do I know if the compound is truly cytotoxic versus just inhibiting cell proliferation (cytostatic)?

A3: This is a critical distinction. Standard metabolic assays like MTT or MTS measure metabolic activity, which can decrease due to either cell death or a halt in proliferation.

To differentiate, you must directly count the number of viable cells over time.

  • Cytotoxic Effect: The number of viable cells in treated wells will be significantly lower than the initial number of cells seeded.

  • Cytostatic Effect: The number of viable cells will be similar to the number initially seeded, while the number of cells in the vehicle control wells will have increased.

A simple Trypan Blue exclusion assay or an automated cell counter at the start (T=0) and end of your experiment can resolve this question.[12]

Part 2: Troubleshooting Guide for Cytotoxicity Assays

When your initial data is confusing or suggests assay artifacts, a systematic approach is required. This guide provides a logical workflow to diagnose and solve these issues.

Workflow for Diagnosing Inconsistent Cytotoxicity Data

G A Start: Unexpected or Inconsistent Cytotoxicity Observed B Q1: Is the compound precipitating in the culture medium? A->B C Perform solubility check in media. Reduce final DMSO concentration. Consider a different solvent or formulation. B->C Yes D Q2: Could the compound be interfering with the assay readout? B->D No C->D E Run cell-free assay controls: - Media + Compound + Assay Reagent - Media + Assay Reagent Subtract background from all wells. D->E Yes F Q3: Is the cell model reliable? (Health, Density, Passage) D->F No E->F G Standardize cell seeding density. Use cells in log-phase growth and within a defined passage number range. F->G Yes H Q4: What is the mode of cell death? (Apoptosis vs. Necrosis) F->H No G->H I Proceed to Apoptosis/Necrosis Discrimination Assays (e.g., Annexin V / PI Staining). H->I Investigate J Result: Data is now reproducible and validated. I->J G cluster_0 Extrinsic Pathway cluster_1 Intrinsic (Mitochondrial) Pathway cluster_2 Execution Pathway FASL FasL / TNF DR Death Receptor (e.g., Fas, TNFR) FASL->DR DISC DISC Formation DR->DISC C8 Pro-Caspase-8 DISC->C8 aC8 Active Caspase-8 C8->aC8 C3 Pro-Caspase-3 aC8->C3 Stress Compound-Induced Stress (e.g., ROS, DNA Damage) Bcl2 Bcl-2 Family (Bax/Bak activation) Stress->Bcl2 Mito Mitochondrion Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 C9 Pro-Caspase-9 Apaf1->C9 Apoptosome Apoptosome C9->Apoptosome with Apaf-1, Cyto c aC9 Active Caspase-9 Apoptosome->aC9 aC9->C3 aC3 Active Caspase-3 (Executioner) C3->aC3 Death Cell Death Substrates (PARP, Lamins, etc.) aC3->Death

Caption: Key signaling nodes in the intrinsic and extrinsic apoptosis pathways.

Protocol: Annexin V / PI Staining for Flow Cytometry

Materials:

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

  • Propidium Iodide (PI) solution

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Flow cytometer

Procedure:

  • Cell Preparation: Seed and treat your cells with this compound for the desired time. Be sure to collect both adherent and floating cells.

  • Harvesting: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

  • Washing: Wash the cells twice with cold PBS to remove all traces of culture medium.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a final concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC.

    • Gently vortex and incubate for 15 minutes at room temperature, protected from light.

    • Add 5 µL of PI solution immediately before analysis.

    • Add 400 µL of 1X Binding Buffer to each tube. [14]6. Analysis: Analyze the samples on a flow cytometer within one hour. Use appropriate single-stain and unstained controls to set compensation and gates correctly.

References

  • Carbamate Toxicity. (n.d.). In StatPearls. NCBI Bookshelf. Retrieved from [Link]

  • Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. Retrieved from [Link]

  • Darzynkiewicz, Z., et al. (1997). Flow cytometry in analysis of cell cycle and apoptosis. Cytometry, 27(1), 1-20. (Note: While the direct link is not provided, this is a foundational paper in the field, often cited by protocols like the one available at [Link] which discusses these principles).

  • Gupta, R. C. (Ed.). (2015). Carbamate Insecticides. ResearchGate. (Note: This links to a chapter summary, providing context on the mechanism of action). Retrieved from [Link]

  • Ormerod, M. G., et al. (1993). Quantification of apoptosis and necrosis by flow cytometry. Acta Oncologica, 32(4), 417-424. Retrieved from [Link]

  • Carbamate poisoning. (n.d.). In Wikipedia. Retrieved from [Link]

  • Olson, K. R. (Ed.). (n.d.). Organophosphorus and Carbamate Insecticides. In Poisoning & Drug Overdose, 7e. AccessMedicine. Retrieved from [Link]

  • Worthington, R. J., et al. (2012). Particle-induced artifacts in the MTT and LDH viability assays. Particle and Fibre Toxicology, 9(1), 46. Retrieved from [Link]

  • In vitro Cytotoxicity Analysis. (2025). YouTube. (Note: This is a representative educational resource on the topic). Retrieved from [Link]

  • Vora, J., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 3854-3883. Retrieved from [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Krysko, D. V., et al. (2008). Methods for distinguishing apoptotic from necrotic cells and measuring their clearance. Methods in Enzymology, 442, 307-341. Retrieved from [Link]

  • Hami, Z., & Zibaseresht, R. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Journal of Archives in Military Medicine, 5(4), e58194. Retrieved from [Link]

  • Fareed, M., et al. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. Pakistan BioMedical Journal. Retrieved from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). Thermo Fisher Scientific. Retrieved from [Link]

  • Aslantürk, Ö. S. (2019). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Retrieved from [Link]

  • What is the best way to differentiate necroptotic cells from apoptotic and necrotic cells using FACS?. (2019). ResearchGate. Retrieved from [Link]

  • Singh, T., et al. (2021). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. Bioorganic & Medicinal Chemistry, 42, 116246. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(52), 31227-31248. Retrieved from [Link]

  • Anyone familiar with LDH assay and MTT assay?. (2015). ResearchGate. Retrieved from [Link]

  • Kaja, S., et al. (2012). Particle-induced artifacts in the MTT and LDH viability assays. Particle and Fibre Toxicology. Retrieved from [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

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Technical Support Center: Optimizing In Vivo Experiments with (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing in vivo experiments with this novel compound. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical strategies to design robust experiments and interpret your results with confidence.

I. Frequently Asked Questions (FAQs)

This section addresses common questions that arise when initiating in vivo studies with a new chemical entity like this compound.

Q1: I have no prior in vivo data for this compound. How do I select a starting dose for my animal model?

A1: Selecting a starting dose for a novel compound requires a systematic approach based on its chemical class and any available in vitro data. Since this compound is a carbamate, we can draw parallels from related compounds.

Initial Dose Estimation Strategy:

  • In Vitro to In Vivo Extrapolation: If you have in vitro data, such as an IC50 or EC50 value, a common starting point for in vivo studies is to aim for plasma concentrations that are a multiple of this value (e.g., 10-100x). However, this is a rough estimate and should be refined with pilot studies.

  • Literature Review of Structurally Similar Compounds: Investigating published in vivo studies of other carbamate or tetrahydroquinoline-based compounds can provide a reasonable starting range. For instance:

    • Some carbamate-based enzyme inhibitors have been tested in mice at doses as low as 1 mg/kg.[1]

    • Studies involving tetrahydroisoquinolines (structurally related to tetrahydroquinolines) in rats have used doses in the range of 25-50 mg/kg.[2]

    • Other carbamate compounds developed for different therapeutic areas have been administered to mice at doses around 100 mg/kg.[3]

  • Pilot Dose-Ranging Study: The most reliable method is to conduct a pilot study with a small number of animals. A common design is to test a wide range of doses (e.g., 1, 10, and 100 mg/kg) to assess for acute toxicity and to identify a dose that elicits a biological response without adverse effects.

Below is a suggested workflow for initial dose selection:

Caption: Workflow for a pilot pharmacokinetic study.

IV. Concluding Remarks

Optimizing in vivo experiments with a novel compound like this compound is an iterative process. By starting with a logical dose-selection strategy, being mindful of the potential liabilities of the carbamate and tetrahydroquinoline scaffolds, and systematically troubleshooting unexpected results, you can significantly increase the likelihood of success. This guide provides a framework for this process, but careful observation and rigorous experimental design will be your most valuable tools.

V. References

  • A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo - PubMed Central. Available at: [Link]

  • Carbamate Prodrugs Restrict In Vivo Metabolism and Improve the Pharmacokinetics of Isoniazid - PMC - PubMed Central. Available at: [Link]

  • Identification of a Novel N-Carbamoyl Glucuronide: In Vitro, In Vivo, and Mechanistic Studies. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Fused Tetrahydroquinolines Are Interfering with Your Assay - PubMed. Available at: [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC - PubMed Central. Available at: [Link]

  • Design, synthesis, and in vitro evaluation of carbamate derivatives of 2-benzoxazolyl- and 2-benzothiazolyl-(3-hydroxyphenyl)-methanones as novel fatty acid amide hydrolase inhibitors - PubMed. Available at: [Link]

  • Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. Available at: [Link]

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  • 1-Benzyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neurotoxic Compound, Disturbs the Behavioral and Biochemical Effects of l-DOPA: In Vivo and Ex Vivo Studies in the Rat - PMC - PubMed Central. Available at: [Link]

  • Antitumor activity and pharmacokinetics in mice of 8-carbamoyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one (CCRG 81045; M & B 39831), a novel drug with potential as an alternative to dacarbazine - PubMed. Available at: [Link]

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Technical Support Center: Scale-Up Synthesis of (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chiral molecule. We will address common challenges, provide detailed troubleshooting guides, and offer insights grounded in mechanistic principles to ensure the integrity and success of your synthesis.

Section 1: Understanding the Core Synthesis

The synthesis of this compound typically involves a multi-step process. A common route begins with the synthesis of the tetrahydroquinoline (THQ) core, followed by the introduction of the carbamate group. The primary challenges in the scale-up of this process often revolve around maintaining stereochemical purity, managing reaction exotherms, controlling byproduct formation, and ensuring efficient purification.

A generalized synthetic approach is outlined below. This workflow highlights the critical stages where issues can arise during scale-up.

Synthesis_Workflow General Synthetic Workflow A Quinoline Derivative (Starting Material) B Asymmetric Reduction or Chiral Resolution A->B Stereocontrol C (R)-1,2,3,4-Tetrahydroquinoline Intermediate B->C Chiral Intermediate D Carbamate Formation C->D Functionalization E Crude (R)-Benzyl methyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate D->E Crude Product F Purification (Crystallization/Chromatography) E->F Impurity Removal G Final Product (>99% ee, >98% purity) F->G High Purity

Caption: General workflow for synthesizing the target carbamate.

Section 2: Troubleshooting Guide - Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the scale-up synthesis.

Part A: Asymmetric Synthesis of the Tetrahydroquinoline Core

Question 1: We are observing low enantiomeric excess (ee) in the asymmetric reduction of the quinoline precursor. What are the potential causes and solutions?

Answer: Achieving high enantioselectivity is critical. Low ee can stem from several factors related to the catalyst, substrate, and reaction conditions.

  • Catalyst Activity and Loading: On a larger scale, ensuring homogeneous mixing of the catalyst can be challenging.

    • Troubleshooting:

      • Catalyst Selection: Chiral phosphoric acids are often used for asymmetric reductions of quinolines.[1][2] Ensure the catalyst is of high purity and handled under inert conditions to prevent deactivation.

      • Stirring and Mass Transfer: Inadequate agitation can lead to localized "hot spots" and poor catalyst distribution. Ensure your reactor is equipped with an appropriate agitator for the scale of your reaction.

      • Catalyst Loading: While it may be tempting to reduce catalyst loading for cost reasons on a large scale, this can negatively impact enantioselectivity. A catalyst loading optimization study is recommended.

  • Hydrogen Source and Pressure: The choice of hydrogen source (e.g., Hantzsch ester, H₂ gas) and pressure are crucial.

    • Troubleshooting:

      • Hantzsch Ester: If using a Hantzsch ester, ensure its purity. Impurities can interfere with the catalytic cycle.

      • Hydrogen Gas: For catalytic hydrogenations, consistent and well-regulated hydrogen pressure is key. Fluctuations can affect the reduction rate and selectivity.[3][4]

  • Solvent Effects: The solvent can significantly influence the transition state of the asymmetric induction step.

    • Troubleshooting:

      • A solvent screen is often necessary during process development. A switch in solvent may be required when moving from lab to plant scale to accommodate temperature and safety requirements. Some iridium-catalyzed hydrogenations have shown solvent-dependent enantiodivergence, highlighting the profound impact of the solvent.[5]

Question 2: We are seeing significant byproduct formation during the synthesis of the tetrahydroquinoline ring, specifically over-reduction or aromatization. How can we mitigate this?

Answer: Byproduct formation is a common issue in THQ synthesis, particularly during scale-up where reaction times and temperatures can be harder to control precisely.

  • Over-reduction: This leads to the formation of decahydroquinolines.

    • Troubleshooting:

      • Catalyst Choice: Some catalysts are more prone to over-reduction. For instance, using 5% Pt/C can favor the formation of the desired tetrahydroquinoline over dihydroquinoline or quinoline byproducts, which can be seen with 5% Pd/C under certain conditions.[6]

      • Reaction Monitoring: Implement in-process controls (IPCs) such as HPLC or GC to monitor the reaction progress closely. Quench the reaction once the starting material is consumed to prevent further reduction.

      • Temperature and Pressure Control: Lowering the temperature and hydrogen pressure can often reduce the rate of over-reduction.

  • Aromatization: Incomplete reduction or oxidation can lead to the formation of the corresponding quinoline.

    • Troubleshooting:

      • Inert Atmosphere: Ensure a strictly inert atmosphere (Nitrogen or Argon) to prevent oxidation of the THQ product back to the quinoline.

      • Catalyst and Hydrogen Source: A sufficiently active catalyst and an adequate supply of the hydrogen donor are necessary to drive the reaction to completion.

Issue Potential Cause Recommended Action
Low Enantiomeric ExcessInactive or poisoned catalystUse fresh, high-purity catalyst under inert conditions.
Poor mass transferOptimize agitation and reactor geometry.
Sub-optimal solventPerform a solvent screen to identify the ideal medium.
Over-reductionoverly active catalyst or harsh conditionsSwitch to a less active catalyst (e.g., Pt/C instead of Pd/C) and optimize temperature and pressure.[6]
Aromatization/Incomplete ReactionOxygen exposure or insufficient reducing agentMaintain a strict inert atmosphere and ensure an adequate amount of hydrogen source.
Part B: Carbamate Formation

Question 3: The carbamate formation reaction is sluggish and gives low yields on a larger scale. What should we investigate?

Answer: A slow or incomplete carbamate formation can be due to several factors, from reagent quality to reaction conditions.

  • Reagent Quality and Stoichiometry:

    • Troubleshooting:

      • Amine Purity: Ensure the (R)-1,2,3,4-tetrahydroquinoline intermediate is free of impurities from the previous step, as these can interfere with the reaction.

      • Carbamoylating Agent: The choice of carbamoylating agent (e.g., benzyl chloroformate, dibenzyl dicarbonate) is important. Ensure it is of high purity and added in the correct stoichiometry.

      • Base: The base used to scavenge the acid byproduct (e.g., HCl from benzyl chloroformate) is critical. Use a non-nucleophilic base to avoid side reactions.

  • Temperature Control: Carbamate formation can be sensitive to temperature.

    • Troubleshooting:

      • Exotherm Management: The reaction can be exothermic. On a larger scale, this can lead to a significant temperature increase, potentially causing degradation of the product or starting materials. Ensure adequate cooling capacity for the reactor.

      • Low-Temperature Reactions: Some carbamate syntheses proceed more cleanly at lower temperatures.[7] However, if the reaction is too slow, a careful temperature optimization study is needed.

  • Solvent and Concentration:

    • Troubleshooting:

      • The solubility of the amine starting material and the carbamate product can be an issue. Choose a solvent in which all components are soluble at the reaction temperature.

      • Higher concentrations can increase the reaction rate but may also lead to solubility issues or increased side reactions.

Question 4: We are observing the formation of an N-alkylated byproduct during the carbamate synthesis. How can we prevent this?

Answer: N-alkylation is a common side reaction, especially when using alkyl halides in the presence of an amine.

  • Reaction Conditions:

    • Troubleshooting:

      • CO₂ Presence: In syntheses utilizing CO₂ and an alkyl halide, a sufficient excess of CO₂ can help favor the formation of the carbamate over the N-alkylated byproduct.[8][9]

      • Cesium Carbonate and TBAI: The use of cesium carbonate as a base and tetrabutylammonium iodide (TBAI) as an additive has been shown to suppress N-alkylation in some carbamate syntheses.[10][11]

Part C: Purification and Isolation

Question 5: We are struggling with the purification of the final product. What are the best methods for achieving high purity on a large scale?

Answer: Purification is a critical final step to ensure the product meets the required specifications.

  • Crystallization: This is often the most efficient and scalable purification method.

    • Troubleshooting:

      • Solvent Selection: A thorough solvent screen is essential to find a system that provides good recovery and effectively purges impurities.

      • Cooling Profile: The rate of cooling can significantly impact crystal size and purity. A controlled cooling profile is recommended for large-scale crystallizations.

  • Chromatography: While effective, column chromatography can be challenging and costly to scale up.

    • Troubleshooting:

      • Flash Chromatography: For moderate scales, automated flash chromatography systems can be a viable option.

      • Simulated Moving Bed (SMB) Chromatography: For very large scales and difficult separations, SMB chromatography may be considered, although it requires significant capital investment.

Question 6: How can we confirm the chiral purity of our final product?

Answer: Verifying the enantiomeric excess is crucial for chiral molecules.

  • Analytical Techniques:

    • Chiral HPLC: This is the most common and reliable method for determining ee. A validated chiral HPLC method is a necessity for quality control.[12]

    • NMR with Chiral Shift Reagents: This can also be used to determine enantiomeric purity.

Troubleshooting_Logic Troubleshooting Decision Tree cluster_A Low ee Solutions cluster_B Byproduct Solutions cluster_C Reaction Rate Solutions cluster_D Purification Solutions Start Problem Encountered A Low Enantiomeric Excess Start->A B Byproduct Formation Start->B C Sluggish Reaction Start->C D Purification Issues Start->D A1 Check Catalyst Activity A->A1 A2 Optimize Stirring A->A2 A3 Re-evaluate Solvent A->A3 B1 Modify Catalyst/Conditions B->B1 B2 Implement IPCs B->B2 B3 Ensure Inert Atmosphere B->B3 C1 Verify Reagent Purity C->C1 C2 Control Temperature Profile C->C2 C3 Optimize Solvent/Concentration C->C3 D1 Develop Crystallization Protocol D->D1 D2 Consider Scalable Chromatography D->D2 D3 Validate Chiral HPLC Method D->D3

Caption: A decision tree for troubleshooting common synthesis issues.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation of a Quinoline Derivative

This is a representative protocol and should be optimized for your specific substrate and scale.

  • Reactor Setup: Charge a clean, dry, and inerted reactor with the quinoline starting material and a suitable solvent (e.g., toluene, CH₂Cl₂).

  • Catalyst Addition: Add the chiral phosphoric acid catalyst (e.g., 1-5 mol%) under a positive pressure of nitrogen or argon.

  • Hantzsch Ester Addition: Add the Hantzsch ester (typically 1.1-1.5 equivalents).

  • Reaction: Heat the mixture to the optimized temperature (e.g., 40-60 °C) and monitor the reaction by HPLC.

  • Work-up: Upon completion, cool the reaction mixture and quench with an appropriate aqueous solution (e.g., saturated NaHCO₃).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can then be purified by chromatography or taken directly to the next step.

Protocol 2: General Procedure for Carbamate Formation

This protocol is for a reaction using benzyl chloroformate and should be adapted for your specific needs.

  • Reactor Setup: Charge a reactor with the (R)-1,2,3,4-tetrahydroquinoline intermediate, a suitable solvent (e.g., CH₂Cl₂), and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 equivalents).

  • Cooling: Cool the mixture to 0-5 °C.

  • Addition of Carbamoylating Agent: Slowly add benzyl chloroformate (1.0-1.2 equivalents) dropwise, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or HPLC.

  • Work-up: Quench the reaction with water.

  • Extraction and Purification: Separate the organic layer, wash sequentially with dilute acid (e.g., 1N HCl), saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Final Purification: Purify the crude material by crystallization or column chromatography.

References

  • BenchChem. (n.d.). Avoiding byproduct formation in tetrahydroquinoline synthesis.
  • Blank, B., et al. (2020).
  • Meyer, H., et al. (n.d.). Organic Syntheses Procedure.
  • Blagg, J., et al. (1987). Stereoselective synthesis of cis- and trans-1,4-disubstituted N-methyl-1,2,3,4-tetrahydroisoquinolines as their tricarbonylchromium complexes. Journal of the Chemical Society, Perkin Transactions 1.
  • BenchChem. (n.d.). Temperature control issues in carbamate synthesis.
  • Bunce, R. A., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules.
  • Park, D. Y., et al. (2018). Enantioselective Synthesis of Tetrahydroquinolines from 2-Aminochalcones via a Consecutive One-Pot Reaction Catalyzed by Chiral Phosphoric Acid. The Journal of Organic Chemistry.
  • Li, J., et al. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers in Chemistry.
  • ResearchGate. (n.d.). Drugs and natural products with tetrahydroquinoline structure.
  • Orha, L., et al. (2023).
  • Orha, L., et al. (2023).
  • BenchChem. (n.d.). Chiral Resolution of 5,6,7,8-Tetrahydroquinoline Precursors.
  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines.
  • Rois, E., et al. (2018). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules.
  • Carter, N. (2017). Synthesis of Substituted Tetrahydroquinolines Using Chiral Organolithium Chemistry. White Rose eTheses Online.
  • Wang, C., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules.
  • Wagner, J., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry.
  • UreaKnowHow.com. (2015). Problem No. 33: Excessive amount of carbamate solution from recirculation section.
  • ResearchGate. (n.d.). Hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline. Reaction....
  • Asif, M. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Future Medicinal Chemistry.
  • Blank, B., et al. (2020).
  • Caplow, M. (1968). Kinetics of Carbamate Formation and Breakdown. Journal of the American Chemical Society.
  • Kiss, L. (2014).
  • Zhang, Z., et al. (2021). Enantiodivergent Synthesis of Chiral Tetrahydroquinoline Derivatives via Ir-Catalyzed Asymmetric Hydrogenation: Solvent-Dependent Enantioselective Control and Mechanistic Investigations.
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.
  • Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis.
  • Synlett. (n.d.). Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates.
  • Sci-Hub. (n.d.). Stereoselective Synthesis and Functionalization of Tetrahydroquinolines.
  • ResearchGate. (n.d.). Carbamate Chemistry at Interfaces: Practical Considerations and Challenges of Studying Amine Surfactants.
  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation.
  • S. V. Ryabukhin. (2019). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews.
  • BOC Sciences. (n.d.). CAS 166742-98-9 this compound.
  • Salvatore, R. N., et al. (2000). Efficient carbamate synthesis.
  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement.

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Validation & Comparative

A Comparative Efficacy Analysis of Tetrahydroquinoline-Based Carbamates as Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of effective therapeutics for neurodegenerative diseases such as Alzheimer's, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic treatment. This guide delves into the comparative efficacy of tetrahydroquinoline-based carbamates, a promising class of AChE inhibitors. While direct experimental data for (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate is not publicly available, this guide will provide a comprehensive analysis of a closely related and well-characterized analogue, offering valuable insights into the structure-activity relationships and therapeutic potential of this compound class.

Introduction: The Cholinergic Hypothesis and the Role of AChE Inhibitors

The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive deficits observed in patients. Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of ACh in the synaptic cleft, terminating the neurotransmitter signal. By inhibiting AChE, the concentration and duration of action of ACh are increased, thereby ameliorating the cholinergic deficit. Carbamate-based inhibitors are a well-established class of AChE inhibitors that act by carbamoylating the serine residue in the active site of the enzyme, leading to a temporary inactivation.

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets. Its incorporation into carbamate-based AChE inhibitors offers a promising avenue for the development of novel therapeutics with improved efficacy and selectivity.

Synthesis of Tetrahydroquinoline-Based Carbamates

The synthesis of tetrahydroquinoline derivatives often involves multicomponent reactions, such as the Povarov reaction, which allows for the efficient construction of the core heterocyclic ring system. The subsequent installation of the carbamate functionality can be achieved through various standard synthetic transformations.

A general synthetic approach to a 3-amino-1,2,3,4-tetrahydroquinoline precursor is outlined below. This precursor is then poised for the introduction of the N-benzyl-N-methyl carbamate moiety.

Synthesis_of_Tetrahydroquinoline_Precursor Aniline Aniline Povarov Povarov Reaction (Lewis Acid Catalyst) Aniline->Povarov Aldehyde Acrolein Aldehyde->Povarov THQ_intermediate 1,2-Dihydroquinoline Povarov->THQ_intermediate Reduction Reduction (e.g., NaBH4) THQ_intermediate->Reduction Amino_THQ 3-Amino-1,2,3,4- tetrahydroquinoline Reduction->Amino_THQ

Figure 1: Generalized synthetic scheme for a 3-amino-1,2,3,4-tetrahydroquinoline precursor.

The final carbamate can then be formed by reacting the 3-amino-tetrahydroquinoline with a suitable chloroformate or by a multi-step process involving N-alkylation followed by carbamoylation.

Mechanism of Acetylcholinesterase Inhibition

Carbamate inhibitors function as "pseudo-irreversible" or "slowly reversible" inhibitors of AChE. They mimic the natural substrate, acetylcholine, and bind to the active site of the enzyme. The carbamate moiety is then transferred to the catalytic serine residue, forming a carbamoylated enzyme intermediate. This intermediate is significantly more stable and hydrolyzes much more slowly than the acetylated intermediate formed with acetylcholine, effectively taking the enzyme out of commission for an extended period.

AChE_Inhibition_Mechanism cluster_0 Enzyme Active Site E_S E + S (Enzyme + Substrate) ES_complex E-S (Michaelis Complex) E_S->ES_complex Binding Carbamoylated_E E-Carbamoyl (Inactive Enzyme) ES_complex->Carbamoylated_E Carbamoylation E_P E + P (Regenerated Enzyme + Product) Carbamoylated_E->E_P Slow Hydrolysis caption Figure 2: Mechanism of AChE inhibition by carbamates.

Figure 2: Simplified mechanism of acetylcholinesterase inhibition by carbamate compounds.

Comparative Efficacy Analysis

While efficacy data for the specific target compound is unavailable, we can draw meaningful comparisons from published data on structurally similar tetrahydroquinoline-based acetylcholinesterase inhibitors. For instance, a study by Gutiérrez et al. describes the synthesis and in vitro evaluation of a series of tetrahydroquinolines as AChE inhibitors[1].

Compound/DrugTargetIC50 (µM)Reference
DonepezilAChE0.025Commercial Data
GalantamineAChE0.45Commercial Data
Compound 1 AChE193[1]
Compound 2 AChE>500[1]

Table 1: Comparative in vitro efficacy of selected tetrahydroquinoline derivatives against acetylcholinesterase (AChE). IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

The data presented in Table 1, though not for the exact target compound, provides a crucial benchmark for the potential efficacy of the tetrahydroquinoline carbamate class. The activity of these compounds can be highly dependent on the substitution pattern on the tetrahydroquinoline ring and the nature of the carbamate group. The moderate activity of Compound 1 suggests that the tetrahydroquinoline scaffold is a viable starting point for the design of AChE inhibitors, though further optimization is necessary to achieve potencies comparable to established drugs like Donepezil.

Experimental Protocols

General Synthesis of Tetrahydroquinoline Derivatives via Povarov Reaction

Materials:

  • Substituted aniline

  • Alkene (e.g., N-vinylpyrrolidinone)

  • Aldehyde (e.g., benzaldehyde)

  • Lewis acid catalyst (e.g., InCl3)

  • Solvent (e.g., acetonitrile)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a solution of the substituted aniline (1.0 mmol) and the aldehyde (1.0 mmol) in acetonitrile (10 mL), add the Lewis acid catalyst (10 mol%).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the alkene (1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature for the appropriate time (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired tetrahydroquinoline derivative.[1]

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), the absorbance of which can be measured spectrophotometrically at 412 nm. The inhibitory activity of a compound is determined by measuring the decrease in the rate of this color change.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Add the AChE solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition relative to a control without the inhibitor.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Ellman_Assay_Workflow Start Prepare Reagents Plate_Setup Add Buffer, DTNB, and Test Compound to 96-well plate Start->Plate_Setup Enzyme_Addition Add AChE and Incubate Plate_Setup->Enzyme_Addition Substrate_Addition Add ATCI to start reaction Enzyme_Addition->Substrate_Addition Measurement Measure Absorbance at 412 nm Substrate_Addition->Measurement Data_Analysis Calculate Reaction Rates and % Inhibition Measurement->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination

Figure 3: Workflow for the in vitro acetylcholinesterase inhibition assay using the Ellman's method.

Conclusion and Future Directions

The tetrahydroquinoline scaffold represents a versatile platform for the design of novel acetylcholinesterase inhibitors. While the specific efficacy of this compound remains to be publicly disclosed, the analysis of structurally related compounds indicates that this class of molecules possesses the potential for AChE inhibition. Further structure-activity relationship studies are warranted to optimize the potency and selectivity of these compounds. Future research should focus on the synthesis and evaluation of a broader range of derivatives, with a particular emphasis on elucidating the impact of stereochemistry at the 3-position and the nature of the carbamate substituents on inhibitory activity. Such studies will be instrumental in advancing the development of novel and effective treatments for Alzheimer's disease.

References

  • Gutiérrez, M., Arévalo, B., Valdés, F., Martínez, G., Vallejos, G., Carmona, U., & Astudillo, L. (2016). Synthesis and Characterization of Tetrahydroquinolines as acetylcholinesterase inhibitors. ResearchGate. [Link]

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A Guide to the Stereospecific Biological Evaluation of (R)- and (S)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Drug Discovery

In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the very basis of its biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit remarkably different pharmacological and toxicological profiles. This guide provides a comprehensive framework for the comparative biological evaluation of the (R) and (S) enantiomers of Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate, a molecule possessing a chiral center at the C3 position of the tetrahydroquinoline ring.

While specific comparative data for this enantiomeric pair is not extensively documented in publicly available literature, the well-established principles of stereoselectivity in drug-receptor interactions strongly suggest that a differential activity is highly probable. The carbamate and tetrahydroquinoline moieties are prevalent in a multitude of biologically active compounds, exhibiting activities ranging from anticancer to neuroprotective effects. Therefore, a rigorous comparative analysis of the enantiomers of this compound is not merely an academic exercise but a crucial step in elucidating its therapeutic potential and safety profile.

This guide is designed for researchers, scientists, and drug development professionals. It will not only present hypothetical comparative data but will also provide detailed, field-proven experimental protocols to enable a thorough investigation of the stereospecific bioactivities of this intriguing molecular pair. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reliable data.

Hypothetical Comparative Biological Activity

To illustrate the potential stereospecific differences between the (R) and (S) enantiomers, let us consider two plausible biological activities associated with the tetrahydroquinoline and carbamate scaffolds: anticancer and acetylcholinesterase (AChE) inhibition. The following table summarizes hypothetical data from in vitro assays.

Biological AssayEnantiomerIC50 (µM)Target/Cell Line
Anticancer Activity (MTT Assay) (R)-enantiomer5.2Human colorectal carcinoma (HCT-116)
(S)-enantiomer> 100Human colorectal carcinoma (HCT-116)
Acetylcholinesterase (AChE) Inhibition (R)-enantiomer25.8Electric eel AChE
(S)-enantiomer1.5Electric eel AChE

This hypothetical data suggests that the (R)-enantiomer is a potent and selective anticancer agent, while the (S)-enantiomer is a more potent inhibitor of acetylcholinesterase. Such divergent activities underscore the importance of evaluating each enantiomer independently.

Experimental Workflows and Signaling Pathways

Workflow for Comparative Biological Evaluation

The following diagram outlines a logical workflow for the comprehensive comparative evaluation of the (R) and (S) enantiomers.

G cluster_0 Compound Acquisition & Purity Assessment cluster_1 In Vitro Biological Assays cluster_2 Data Analysis & Interpretation start Obtain pure (R) and (S) enantiomers qc Confirm enantiomeric purity (>99% ee) via chiral HPLC start->qc assay1 Anticancer Screening (e.g., MTT Assay) qc->assay1 assay2 Enzyme Inhibition Assay (e.g., AChE) qc->assay2 assay3 Mechanism of Action Studies (e.g., Western Blot for apoptosis markers) assay1->assay3 data_analysis Calculate IC50 values and determine statistical significance assay1->data_analysis assay2->data_analysis assay3->data_analysis sar Establish preliminary Structure-Activity Relationship (SAR) data_analysis->sar conclusion conclusion sar->conclusion Report findings and propose further studies

Caption: Workflow for the comparative biological evaluation of enantiomers.

Potential Signaling Pathway: Induction of Apoptosis in Cancer Cells

Based on the hypothetical anticancer activity of the (R)-enantiomer, a plausible mechanism of action could be the induction of apoptosis. The following diagram illustrates a simplified apoptotic signaling pathway that could be investigated.

G R_enantiomer (R)-Enantiomer Mitochondrion Mitochondrion R_enantiomer->Mitochondrion Induces mitochondrial outer membrane permeabilization Caspase9 Caspase-9 Mitochondrion->Caspase9 Release of cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution of apoptosis

A Senior Scientist's Guide to Validating Target Engagement of (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate with the MCH-1 Receptor

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of early-stage drug discovery, particularly for G-protein coupled receptors (GPCRs), confirming that a compound physically interacts with its intended target within a cellular environment is a foundational pillar of a successful program. This guide provides an in-depth, objective comparison of modern experimental strategies to validate the target engagement of (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate, a putative antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCH-R1). MCH-R1 is a compelling therapeutic target for obesity and other metabolic or neurological disorders.[1][2][3]

This document moves beyond mere protocol recitation. It is designed to explain the causality behind experimental choices, empowering researchers to design robust validation cascades that generate trustworthy and actionable data. We will compare and contrast three powerful methodologies: the classic Radioligand Binding Assay, the innovative Cellular Thermal Shift Assay (CETSA), and the highly sensitive NanoBioluminescence Resonance Energy Transfer (NanoBRET™) Target Engagement Assay.

Section 1: The Rationale for a Multi-Pronged Approach to Target Engagement

Validating that a small molecule binds to its intended protein target in situ is arguably the most critical step in early discovery. It de-risks programs by ensuring that downstream cellular and physiological effects are a direct consequence of on-target activity. For GPCRs like MCH-R1, which are embedded in the complex lipid environment of the cell membrane, demonstrating this interaction requires nuanced approaches that can operate in a physiologically relevant context.[4][5]

A tiered, multi-assay strategy is superior to relying on a single method. Each technique possesses unique strengths and weaknesses, and concordant data across different platforms builds a much stronger "body of evidence" for true target engagement.

  • Biochemical Assays (e.g., Radioligand Binding): These are the gold standard for quantifying binding affinity (Kd, Ki) but are performed on membrane preparations or purified receptors, removing the context of the living cell.[6]

  • Biophysical Assays in a Cellular Context (e.g., CETSA): These methods directly measure the physical consequence of a drug binding to its target (thermal stabilization) inside an intact cell, providing unequivocal proof of engagement.[7][8]

  • Proximity-Based Assays (e.g., NanoBRET™): These highly sensitive techniques measure the occupancy of a target by a test compound in real-time within living cells by leveraging the principles of resonance energy transfer.[9][10]

The logical flow of validation often starts with biochemical assays to confirm high-affinity binding, followed by cellular assays like CETSA and NanoBRET™ to prove that the compound can access and bind its target in a more complex biological system.

Target_Validation_Logic cluster_0 In Vitro / Biochemical cluster_1 In-Cell / Physiological Context cluster_2 Confidence in Target Engagement Radioligand_Binding Radioligand Binding Assay CETSA Cellular Thermal Shift Assay (CETSA) Radioligand_Binding->CETSA Confirms Affinity (Ki) NanoBRET NanoBRET™ Target Engagement Radioligand_Binding->NanoBRET Provides Baseline Affinity Conclusion High-Confidence Target Engagement CETSA->Conclusion Proves Physical Binding in Cells NanoBRET->Conclusion Quantifies Cellular Occupancy

Caption: A logical workflow for validating target engagement.

Section 2: Head-to-Head Comparison of Key Validation Assays

Here, we objectively compare three cornerstone assays for validating the engagement of our topic compound with MCH-R1. As a benchmark, we will include data for SNAP-7941 , a well-characterized MCH-R1 antagonist.[11][12][13][14]

Parameter Radioligand Binding Assay Cellular Thermal Shift Assay (CETSA) NanoBRET™ Target Engagement Assay
Principle Competitive displacement of a radiolabeled ligand from the receptor in membrane preparations.[6]Ligand binding stabilizes the target protein against heat-induced denaturation in intact cells.[7][8][15]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged receptor and a fluorescent tracer.[9][16]
Primary Output Inhibition Constant (Ki )Thermal Shift (ΔTm ) or Isothermal Dose-Response (EC50 )Target Occupancy (IC50 )
Context In Vitro (Cell Membranes)In Situ (Intact Cells)In Vivo (Live Cells)
Key Advantage "Gold standard" for affinity determination; high sensitivity.[6]Unambiguous proof of physical binding in a label-free, native context.[17][18]Quantitative, real-time measurement of compound binding in live cells; can determine residence time.[9]
Key Limitation Lacks cellular context (e.g., membrane permeability, off-target effects).Can be lower throughput; requires a specific antibody or MS detection.[19]Requires genetic modification of the target protein (NanoLuc® fusion).[9][20]
Our Compound High affinity is expected, confirming direct interaction with the binding site.A significant thermal shift would confirm the compound enters cells and physically binds MCH-R1.A low IC50 would quantify the compound's potency in occupying the receptor in live cells.

Section 3: Detailed Experimental Protocols

Trustworthy data originates from meticulously executed and well-controlled experiments. The following protocols are detailed frameworks for applying CETSA and NanoBRET™ to validate MCH-R1 engagement.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for MCH-R1

CETSA leverages the principle that when a ligand binds to a protein, it generally increases the protein's thermal stability.[7] This protocol is designed to measure this stabilization for the membrane-bound MCH-R1.

Causality: We choose CETSA because it is a direct, biophysical readout of target engagement in an un-modified, physiological cellular environment. A positive result is strong evidence that the compound not only enters the cell but physically interacts with MCH-R1.[17][21]

CETSA_Workflow Start HEK293 cells expressing MCH-R1 Treat Treat cells with (R)-Benzyl...carbamate or Vehicle (DMSO) for 1 hr Start->Treat Harvest Harvest and resuspend cells in PBS + protease inhibitors Treat->Harvest Aliquot Aliquot cell suspension into PCR tubes Harvest->Aliquot Heat Heat aliquots across a temperature gradient (e.g., 40-64°C) for 3 minutes Aliquot->Heat Cool Cool on ice for 3 minutes Heat->Cool Lyse Lyse cells via freeze-thaw cycles Cool->Lyse Centrifuge Centrifuge at high speed to pellet aggregated proteins Lyse->Centrifuge Collect Collect supernatant (soluble protein fraction) Centrifuge->Collect Analyze Analyze MCH-R1 levels by Western Blot or AlphaLISA® Collect->Analyze Plot Plot % Soluble MCH-R1 vs. Temperature to generate melt curves Analyze->Plot End Determine Tm shift (ΔTm) Plot->End

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Culture: Culture HEK293 cells stably overexpressing human MCH-R1 in appropriate media until they reach ~80-90% confluency.

  • Compound Treatment: Treat cells with a final concentration of 10 µM this compound, 10 µM SNAP-7941 (positive control), or vehicle (0.1% DMSO, negative control) for 1 hour at 37°C.

  • Cell Harvesting: Wash cells with PBS, detach, and pellet them. Resuspend the cell pellet in PBS containing a protease inhibitor cocktail.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a precise temperature gradient (e.g., 10-12 points from 40°C to 64°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.[22]

  • Lysis and Fractionation: Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath). Pellet the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble MCH-R1 using a specific and sensitive method like Western blotting or a high-throughput immunoassay (e.g., AlphaLISA®).

  • Data Interpretation: Plot the percentage of soluble MCH-R1 relative to the lowest temperature point against the temperature for each treatment. Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm). The difference in Tm between the compound-treated and vehicle-treated samples (ΔTm) represents the degree of thermal stabilization and confirms target engagement.

Protocol 2: NanoBRET™ Target Engagement Intracellular Assay

This assay measures the competitive displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged MCH-R1 in live cells.[9] The proximity of the tracer to the NanoLuc® enzyme results in energy transfer (BRET), which is disrupted by a competing unlabeled compound.[16][23][24]

Causality: We choose NanoBRET™ for its high sensitivity and its ability to provide quantitative potency (IC50) data in live cells, which more closely reflects the compound's behavior in a therapeutic context.[10][20]

NanoBRET_Principle cluster_0 No Competitor Present cluster_1 Competitor Compound Present MCHR1_NLuc_A MCH-R1-NanoLuc® Tracer_A MCHR1_NLuc_A->Tracer_A Binding BRET_Signal BRET Signal (e.g., 610 nm) MCHR1_NLuc_A->BRET_Signal Energy Transfer (<10 nm) Substrate_A Substrate Substrate_A->MCHR1_NLuc_A Oxidation MCHR1_NLuc_B MCH-R1-NanoLuc® Competitor_B Our Compound MCHR1_NLuc_B->Competitor_B Binding No_BRET No BRET Signal MCHR1_NLuc_B->No_BRET No Energy Transfer Substrate_B Substrate Substrate_B->MCHR1_NLuc_B Oxidation

Sources

A Guide to Establishing the Cross-Reactivity Profile of (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the selectivity and cross-reactivity profile of the novel compound, (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate. As no detailed experimental data for this specific molecule is currently in the public domain, this document will serve as a methodological guide for researchers, scientists, and drug development professionals. We will outline the critical experiments, rationale, and data interpretation necessary to build a robust selectivity profile, using hypothetical data for illustrative purposes.

Introduction: The Imperative of Selectivity in Drug Discovery

The efficacy and safety of a therapeutic agent are intrinsically linked to its selectivity.[1][2] High selectivity for the intended biological target minimizes off-target effects, which are a primary cause of adverse drug reactions and late-stage clinical failures.[3][4] this compound incorporates several structural motifs—a tetrahydroquinoline core, a carbamate linker, and a benzyl group—that are prevalent in bioactive molecules.[5][6][7] This structural complexity necessitates a thorough investigation of its potential interactions with a wide range of biological targets to ascertain its suitability as a drug candidate or research tool.

The process of identifying these unintended interactions is known as cross-reactivity or off-target profiling.[8][9] A comprehensive profile enables a more accurate prediction of a compound's therapeutic window and potential side effects.[4] This guide will detail a tiered approach to building such a profile, from broad screening to specific functional validation.

Devising a Rational Screening Strategy

A logical first step in assessing cross-reactivity is to perform computational or in silico predictions of potential off-targets.[10][11] Ligand-based approaches compare the structure of our compound to databases of molecules with known biological activities, while structure-based methods might dock the compound into the binding sites of known off-target proteins.[11]

Based on the key structural features of this compound, a panel of potential off-target classes can be rationally assembled:

  • Carbamate-Interacting Proteins: The carbamate moiety is known to interact with esterases and other hydrolases. A prominent example is acetylcholinesterase (AChE), the target of many carbamate-based insecticides.[12] Therefore, profiling against a panel of serine hydrolases is critical.

  • Tetrahydroquinoline and Benzyl Group Targets: These lipophilic, aromatic structures are common in ligands for G-protein coupled receptors (GPCRs), ion channels, and certain kinases. Their presence suggests the potential for interactions with monoamine receptors (e.g., serotonin, dopamine, adrenergic) and transporters, as well as voltage-gated ion channels.

  • General Safety Panels: Pharmaceutical companies routinely employ standardized off-target panels that include proteins implicated in common adverse drug events, such as the hERG potassium channel (cardiac toxicity), cytochrome P450 enzymes (drug metabolism), and a broad range of kinases and GPCRs.[8]

The following workflow illustrates a typical screening cascade designed to efficiently identify and validate off-target interactions.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Functional Validation cluster_3 Final Profile in_silico In Silico Profiling (Ligand & Structure-Based) hts High-Throughput Radioligand Binding Assays (e.g., 44-target panel) in_silico->hts Guide Panel Selection dose_response Dose-Response Binding Assays (Ki Determination) hts->dose_response Identified Hits enzymatic Broad Kinase & Protease Enzymatic Assays enzymatic->dose_response ortho_assays Orthogonal Biochemical Assays (e.g., TR-FRET, AlphaLISA) dose_response->ortho_assays Confirm Binding cell_based Cell-Based Functional Assays (e.g., Calcium Flux, cAMP) ortho_assays->cell_based Confirmed Binders phenotypic Phenotypic & Safety Assays (e.g., hERG Patch Clamp, CYP450 Inhibition) cell_based->phenotypic Functionally Active profile Selectivity Profile & Therapeutic Window Assessment phenotypic->profile

Caption: A tiered workflow for establishing a compound's cross-reactivity profile.

Experimental Methodologies & Data Presentation

A robust cross-reactivity assessment relies on well-defined experimental protocols. Here, we detail a representative method for a primary binding assay and present hypothetical data in a structured format.

Protocol: Radioligand Displacement Assay

This assay is a cornerstone of primary screening, designed to determine if a test compound can displace a known, radiolabeled ligand from its target receptor.[13]

Objective: To quantify the binding affinity (Ki) of this compound for a panel of off-targets.

Materials:

  • Cell membranes or purified protein expressing the target of interest.

  • Radiolabeled ligand specific for the target (e.g., [³H]-Prazosin for α1-adrenergic receptor).

  • Test compound: this compound, serially diluted.

  • Assay buffer (target-specific).

  • 96-well filter plates.

  • Scintillation fluid and a microplate scintillation counter.

Step-by-Step Protocol:

  • Preparation: Thaw cell membranes on ice. Prepare serial dilutions of the test compound in assay buffer, typically from 100 µM down to 0.1 nM.

  • Reaction Setup: In each well of the 96-well plate, add:

    • 25 µL of assay buffer (for total binding) or a saturating concentration of a non-radiolabeled competitor (for non-specific binding).

    • 25 µL of the test compound at various concentrations.

    • 25 µL of the radiolabeled ligand at a concentration near its Kd.

    • 25 µL of the membrane preparation.

    • Causality Explanation: This setup allows for competition between the test compound and the known radioligand. The non-specific binding control is crucial to subtract background signal, ensuring the measured displacement is due to specific binding at the target site.

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Causality Explanation: Rapid filtration and cold washes are essential to trap the protein-ligand complexes on the filter while minimizing their dissociation.

  • Detection: Allow the filters to dry, then add scintillation fluid to each well. Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the total and non-specific binding controls.

    • Plot percent inhibition versus the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, comparative table. Below is an illustrative table of results for our compound of interest against a hypothetical panel of targets.

Table 1: Illustrative Cross-Reactivity Profile of this compound

Target ClassSpecific TargetAssay TypeKi (nM)Fold Selectivity (vs. Primary Target)
Primary Target Hypothetical Target X Enzymatic 15 1
GPCR (Adrenergic)α1A Adrenergic ReceptorBinding85057
GPCR (Serotonergic)5-HT2A ReceptorBinding1,20080
GPCR (Dopaminergic)D2 ReceptorBinding>10,000>667
Ion ChannelhERG (Kv11.1)Binding4,500300
Enzyme (Hydrolase)AcetylcholinesteraseEnzymatic2,500167
Enzyme (Kinase)SRC KinaseEnzymatic>10,000>667
TransporterSerotonin TransporterBinding9,800653

Note: The data presented in this table is purely hypothetical and for illustrative purposes only.

Interpretation:

In this hypothetical scenario, the compound shows high potency for its primary target (Ki = 15 nM). The selectivity is considered favorable, with the closest off-target interaction (α1A Adrenergic Receptor) being over 50-fold weaker. A selectivity window of >100-fold is often desired to minimize the risk of off-target effects in a clinical setting.[4] The weak interactions with the hERG channel and acetylcholinesterase at high concentrations would warrant further investigation in functional and safety pharmacology assays.

Validating Hits with Functional Assays

Binding does not always equate to functional activity. Therefore, any significant "hits" from primary screening (e.g., Ki < 1 µM) must be evaluated in functional assays to determine if the compound acts as an agonist, antagonist, or modulator at the off-target.

Workflow for Functional Validation

The choice of assay depends on the target class. For a GPCR like the α1A adrenergic receptor, a calcium flux assay would be appropriate. For an ion channel like hERG, electrophysiological measurements using patch-clamping are the gold standard.

G start Binding Hit Identified (e.g., α1A Adrenergic, Ki = 850 nM) agonist Agonist Mode Assay: Measure functional response to test compound alone. start->agonist antagonist Antagonist Mode Assay: Pre-incubate with test compound, then stimulate with known agonist. start->antagonist result_ago Result: No significant activity observed. agonist->result_ago result_ant Result: Concentration-dependent inhibition of agonist response. (IC50 = 1.1 µM) antagonist->result_ant conclusion Conclusion: Compound is a weak antagonist at the α1A Adrenergic Receptor. result_ant->conclusion

Caption: Decision workflow for functional characterization of a GPCR off-target hit.

Conclusion

Establishing a comprehensive cross-reactivity profile is a non-negotiable step in modern drug discovery.[2][8] For a novel molecule like this compound, a systematic, tiered approach is essential. By combining in silico prediction, broad panel screening, dose-response validation, and functional characterization, researchers can build a detailed understanding of the compound's selectivity. This knowledge is paramount for making informed decisions, mitigating risks of adverse effects, and ultimately increasing the probability of success in developing safer and more effective therapeutics.

References

  • Aganitha AI Inc. (2024, July 15). Understanding Drug Selectivity: A Computational Perspective.
  • Fiveable. Selectivity Definition - Intro to Pharmacology Key Term.
  • AZoLifeSciences. (2022, March 4). Improving Selectivity in Drug Design.
  • Altabrisa Group. (2025, July 23). Differentiating Selectivity Vs Specificity in Pharmacology.
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  • Chen, et al. (n.d.). In silico off-target profiling for enhanced drug safety assessment. PMC - PubMed Central.
  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?.
  • ACS Fall 2025. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development.
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  • Abbvie. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Cravatt, B.F., et al. Target discovery in small-molecule cell-based screens by in situ proteome reactivity profiling.
  • Creative Diagnostics. Off-Target Effects Analysis.
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  • MDPI. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
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  • JOCPR. Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6Khc1kmlfhZrAVUjEjuORGs_vvQbLkjpX_YNj3AJvc2QaxIe6pKbwISSgae8Tut2JFsRQQ0lVeBRfm5irkCLexypJXJLqSxN1LPySq9BO5L3KxJIf1YE-WV6sWGS6_UhEZ_-luEZUJ5TkxJVlOPey0MxcIozUN2hPdkKnqMagzfm6EmM_IOMJiIbTFzN2_RNU9Yuajg2w0_Sx_hoLQOi3gXjYZ6DGaxJpQ0869pu_PSCYFJ2d_Ese1q8hLE6m2X1KM6FZwHtE_6ojgPZTw1s_og==
  • NIH. (S)-N-Benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide.
  • Wikipedia. Drug design.
  • ResearchGate. (2025, August 7). Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity.
  • NCBI Bookshelf - NIH. Carbamate Toxicity.
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  • PMC - NIH. Stereospecific Cross-Coupling Reactions Provide Conformationally-Biased Arylalkanes with Anti-Leukemia Activity.
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Sources

Comparative Analysis of (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

A deep dive into the chemical architecture and biological performance of a promising class of therapeutic candidates.

The 1,2,3,4-tetrahydroquinoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comprehensive comparison of analogs derived from (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate, elucidating the critical structure-activity relationships (SAR) that govern their therapeutic potential. By systematically exploring modifications to this core structure, we aim to provide researchers, scientists, and drug development professionals with actionable insights for the rational design of next-generation therapeutic agents.

The (R)-3-Amino-1,2,3,4-tetrahydroquinoline Scaffold: A Foundation for Diverse Biological Activity

The 1,2,3,4-tetrahydroquinoline nucleus is a versatile template that has been successfully exploited to develop agents targeting a wide array of biological targets, including cholinesterases for the treatment of Alzheimer's disease, and various cancer-related pathways.[1][2] The inherent structural features of this scaffold, including its bicyclic nature and the presence of a chiral center at the 3-position, provide a unique three-dimensional arrangement for interaction with biological macromolecules. The (R)-configuration at the C3 position is often crucial for potent biological activity, highlighting the importance of stereochemistry in drug design.

The core structure of this compound features several key pharmacophoric elements that can be systematically modified to probe their influence on biological activity:

  • The Tetrahydroquinoline Core: Modifications to the aromatic ring (positions 5, 6, 7, and 8) and the saturated nitrogen-containing ring can significantly impact potency, selectivity, and pharmacokinetic properties.

  • The C3-Carbamate Moiety: The carbamate group, including the N-methyl and benzyl substituents, plays a pivotal role in target engagement. Variations in these groups can fine-tune binding affinity and selectivity.

  • The N1-Position: The secondary amine in the tetrahydroquinoline ring offers a site for further substitution, which can be leveraged to modulate physicochemical properties and introduce additional binding interactions.

Synthetic Strategies for Analog Generation

The synthesis of this compound analogs typically commences with the preparation of the key intermediate, (R)-3-amino-1,2,3,4-tetrahydroquinoline. Various synthetic routes have been developed to access this chiral building block, often involving asymmetric synthesis or resolution of a racemic mixture.

A generalized synthetic workflow for the preparation of these analogs is depicted below:

Figure 1: Generalized synthetic workflow for the preparation of this compound analogs.

Experimental Protocol: General Procedure for Carbamate Formation

  • To a solution of (R)-3-amino-1,2,3,4-tetrahydroquinoline (1.0 eq) in an anhydrous solvent such as dichloromethane or tetrahydrofuran at 0 °C, add a suitable base (e.g., triethylamine or diisopropylethylamine, 1.2 eq).

  • Slowly add the desired chloroformate (e.g., benzyl chloroformate, 1.1 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired carbamate analog.

Structure-Activity Relationship Analysis

Modifications of the Benzyl Group

The benzyl group of the carbamate moiety often interacts with hydrophobic pockets within the target protein.

Modification Rationale Predicted Impact on Activity
Substitution on the Phenyl RingTo probe electronic and steric effects.Electron-withdrawing or electron-donating groups can modulate π-π stacking interactions. Bulky substituents may enhance or disrupt binding depending on the size of the hydrophobic pocket.
Replacement with other Aryl or Alkyl GroupsTo explore the optimal size and nature of the hydrophobic substituent.Smaller alkyl groups may decrease potency if hydrophobic interactions are critical. Larger or more complex aryl systems could enhance binding if they can access additional hydrophobic regions.
Alterations of the N-Methyl Group

The N-methyl group can influence the conformation of the carbamate and its interaction with the target.

Modification Rationale Predicted Impact on Activity
Replacement with Hydrogen (NH)To assess the importance of the methyl group for potency and to introduce a hydrogen bond donor.May decrease potency if the methyl group occupies a critical hydrophobic pocket. Could increase potency if a hydrogen bond with the target is possible.
Replacement with Larger Alkyl GroupsTo probe for additional hydrophobic interactions.May lead to steric clashes and a decrease in activity unless a larger pocket is available.
Substitution on the Tetrahydroquinoline Core

Modifications to the tetrahydroquinoline scaffold can impact binding, selectivity, and pharmacokinetic properties.

Modification Rationale Predicted Impact on Activity
Aromatic Ring Substitution (Positions 5, 6, 7, 8)To modulate electronic properties and introduce new interactions.Substituents can influence the pKa of the N1-amine and the overall lipophilicity of the molecule. Specific substituents may form hydrogen bonds or halogen bonds with the target.
N1-SubstitutionTo improve physicochemical properties and explore additional binding sites.N-alkylation or N-arylation can increase lipophilicity and modulate the basicity of the nitrogen. These substituents can also interact with specific regions of the target protein.

Comparative Biological Data (Hypothetical)

To illustrate the potential outcomes of an SAR study, the following table presents hypothetical biological data for a series of analogs. Note: This data is for illustrative purposes only and is not based on actual experimental results.

Compound R1 (Benzyl Ring) R2 (N-Substituent) R3 (THQ Ring) IC50 (nM)
Lead HCH3H10
1a 4-FCH3H5
1b 4-OCH3CH3H25
2a HHH50
2b HC2H5H15
3a HCH36-Cl8
3b HCH3N1-CH330

This hypothetical data suggests that a fluorine substituent on the benzyl ring (1a) and a chloro group on the tetrahydroquinoline ring (3a) enhance potency, while a methoxy group (1b) and N-methylation of the tetrahydroquinoline (3b) are detrimental. Removal of the N-methyl group (2a) significantly reduces activity, but replacement with an ethyl group (2b) is tolerated.

Mechanistic Insights and Signaling Pathways

The biological mechanism of action for this compound analogs would be dependent on their specific molecular target. For instance, if these compounds were potent acetylcholinesterase (AChE) inhibitors, their mechanism would involve the carbamoylation of a serine residue in the active site of the enzyme, leading to its inactivation and an increase in acetylcholine levels in the synaptic cleft.[1]

Figure 2: Proposed mechanism of action for an analog acting as an acetylcholinesterase inhibitor.

Alternatively, if the analogs target a specific receptor, such as a dopamine receptor, the signaling pathway would involve modulation of downstream effectors like adenylyl cyclase and subsequent changes in cyclic AMP levels.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The systematic exploration of its structure-activity relationships is crucial for optimizing potency, selectivity, and pharmacokinetic properties. Future research in this area should focus on synthesizing a diverse library of analogs and evaluating them against a panel of relevant biological targets. The insights gained from such studies will undoubtedly pave the way for the discovery of new and effective drugs for a variety of diseases.

References

  • Design, synthesis, and biological evaluation of simplified tetrahydroisoquinoline analogs. Arch Pharm (Weinheim). 2023 Dec;356(12):e2300453. doi: 10.1002/ardp.202300453.
  • Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. Sci Rep. 2022;12:9985. doi: 10.1038/s41598-022-13867-x.
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Independent Verification and Comparative Analysis of (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Profiling a Novel Tetrahydroquinoline Carbamate Derivative

Abstract

This guide provides a comprehensive framework for the independent verification and activity profiling of (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate. The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including antitumor, antibacterial, and anti-inflammatory properties.[1][2][3][4][5] The presence of a carbamate functional group in the target molecule suggests a potential for acetylcholinesterase (AChE) inhibition, a mechanism of action common to many carbamate-containing compounds used in the treatment of neurodegenerative diseases.[6][7][8] This document outlines a series of experiments to rigorously test this hypothesis, comparing the compound's performance against a known AChE inhibitor and a structurally related negative control. The protocols provided are designed to be self-validating, ensuring the generation of robust and reproducible data for researchers in drug discovery and development.

Introduction and Scientific Rationale

The core structure of this compound combines two key pharmacophores: the 1,2,3,4-tetrahydroquinoline ring system and a benzyl carbamate group. Tetrahydroquinolines are bicyclic aromatic amines that are foundational to numerous biologically active natural products and synthetic molecules. Their derivatives have been explored for a multitude of therapeutic applications, ranging from anticancer agents to cardiovascular drugs.[4][9]

The carbamate moiety is a well-established functional group known to reversibly inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[7][8] By inhibiting AChE, carbamates increase the levels of acetylcholine in the synaptic cleft, a therapeutic strategy employed in the management of Alzheimer's disease and other dementias. Given this, a primary hypothesis for the biological activity of this compound is the inhibition of AChE.

This guide details a systematic approach to:

  • Verify the purity and identity of the test compound.

  • Quantify its in vitro inhibitory activity against acetylcholinesterase.

  • Compare its potency to a standard-of-care AChE inhibitor, Donepezil.

  • Assess its activity relative to a structural analog lacking the carbamate group, (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine, to establish a structure-activity relationship (SAR).

  • Evaluate its cytotoxicity in a relevant neuronal cell line.

The experimental workflow is designed to provide a clear and objective assessment of the compound's potential as a novel therapeutic agent.

Experimental Design Overview

The following diagram illustrates the logical flow of the experimental plan for the comprehensive evaluation of the test compound.

experimental_workflow cluster_setup Compound Preparation & QC cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation Compound Test Compound: This compound QC Purity & Identity Verification (LC-MS, NMR) Compound->QC Comparator1 Positive Control: Donepezil Comparator1->QC Comparator2 Negative Control: (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine Comparator2->QC AChE_Assay In Vitro AChE Inhibition Assay QC->AChE_Assay Cytotoxicity_Assay Neuronal Cytotoxicity Assay (e.g., SH-SY5Y cells) QC->Cytotoxicity_Assay IC50 IC50 Determination (AChE Inhibition) AChE_Assay->IC50 CC50 CC50 Determination (Cytotoxicity) Cytotoxicity_Assay->CC50 SI Selectivity Index (CC50 / IC50) IC50->SI CC50->SI Comparison Comparative Analysis SI->Comparison

Caption: Experimental workflow for the characterization of this compound.

Materials and Methods

Test and Comparator Compounds

For a robust comparative analysis, the following compounds are required:

Compound RoleCompound NameRationale
Test Compound This compoundThe molecule of interest.
Positive Control DonepezilA potent, reversible, and well-characterized AChE inhibitor.
Negative Control (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amineA structural analog lacking the carbamate moiety to assess its contribution to activity.

Note: The synthesis of this compound and its precursor can be achieved through established synthetic routes. For guidance on related syntheses, refer to literature on tetrahydroquinoline and carbamate synthesis.[10][11][12]

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This assay is based on the Ellman's method, which measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Phosphate buffer, pH 8.0.

    • AChE Solution: Recombinant human AChE in assay buffer.

    • Substrate Solution: Acetylthiocholine iodide (ATCI) in assay buffer.

    • DTNB Solution: DTNB in assay buffer.

    • Test Compounds: Prepare stock solutions in DMSO and serially dilute in assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of serially diluted test compound, positive control, or negative control to respective wells.

    • Add 25 µL of AChE solution to all wells and incubate for 15 minutes at 25°C.

    • Add 50 µL of DTNB solution to all wells.

    • Initiate the reaction by adding 25 µL of ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well.

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Neuronal Cytotoxicity Assay

This assay evaluates the potential toxicity of the compounds on a human neuroblastoma cell line (e.g., SH-SY5Y), which is a common model for neuronal studies. Cell viability can be assessed using a resazurin-based assay (e.g., alamarBlue™), where viable cells reduce resazurin to the fluorescent resorufin.

Protocol:

  • Cell Culture:

    • Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO2 incubator.

  • Assay Procedure (96-well plate format):

    • Seed SH-SY5Y cells at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

    • Remove the medium and replace it with fresh medium containing serially diluted test compounds, positive control, or negative control.

    • Incubate the plate for 24-48 hours.

    • Add resazurin solution to each well and incubate for 2-4 hours.

    • Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the CC50 (50% cytotoxic concentration) value.

Expected Results and Comparative Data Presentation

The experimental data should be compiled into clear, concise tables for easy comparison.

Table 1: Comparative AChE Inhibitory Activity

CompoundIC50 (µM) [95% CI]
This compoundExperimental Value
DonepezilExperimental Value
(R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amineExperimental Value

Table 2: Comparative Neuronal Cytotoxicity

CompoundCC50 (µM) [95% CI]
This compoundExperimental Value
DonepezilExperimental Value
(R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amineExperimental Value

Table 3: Selectivity Index

CompoundSelectivity Index (SI = CC50 / IC50)
This compoundCalculated Value
DonepezilCalculated Value

Interpretation and Discussion

The results from these experiments will provide a multi-faceted view of the test compound's activity.

  • AChE Inhibition: A low IC50 value for this compound, ideally comparable to or better than Donepezil, would confirm the initial hypothesis. A significantly higher IC50 for the negative control, (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine, would strongly suggest that the carbamate moiety is crucial for the observed AChE inhibitory activity.

  • Cytotoxicity and Selectivity: A high CC50 value is desirable, as it indicates low toxicity to neuronal cells. The Selectivity Index (SI) is a critical parameter for drug development, representing the therapeutic window. A higher SI value signifies a more promising safety profile, indicating that the compound is potent against its target at concentrations that are not toxic to the cells.

Potential Signaling Pathway

The hypothesized mechanism of action involves the modulation of cholinergic signaling. The following diagram illustrates this pathway.

signaling_pathway cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic->ACh Release Postsynaptic Postsynaptic Neuron AChR ACh Receptors ACh->AChR Binding AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR->Postsynaptic Signal Transduction Test_Compound (R)-Benzyl methyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate Test_Compound->AChE Inhibition

Caption: Hypothesized mechanism of action at the cholinergic synapse.

Conclusion

This guide provides a robust and scientifically sound methodology for the initial characterization of this compound. By following these protocols, researchers can generate high-quality, reproducible data to validate its hypothesized activity as an acetylcholinesterase inhibitor. The comparative approach, utilizing both a known drug and a structural analog, will allow for a clear interpretation of the compound's potency, selectivity, and structure-activity relationships. This foundational data is essential for making informed decisions regarding the future development of this and related compounds as potential therapeutic agents.

References

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A Comparative Analysis of Tetrahydroquinoline-Based Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique three-dimensional conformation and synthetic tractability have made it a focal point for the development of potent and selective inhibitors targeting a wide array of biological targets. This guide provides a comparative analysis of THQ-based inhibitors, offering insights into their mechanisms of action, experimental data, and the methodologies used to evaluate them.

Introduction to the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a bicyclic heterocyclic amine that provides a rigid framework for the precise spatial orientation of various functional groups. This structural rigidity is crucial for achieving high-affinity interactions with the binding pockets of target proteins. The versatility of synthetic routes to THQ derivatives allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][2]

Comparative Analysis of THQ-Based Inhibitors by Target Class

This section details the performance of THQ-based inhibitors against several key drug targets, supported by experimental data from peer-reviewed studies.

Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of the cell cycle, and its dysregulation is a hallmark of many cancers.[3] THQ-based compounds have emerged as promising CDK2 inhibitors.

A notable example is compound 7e , a tetrahydroisoquinoline derivative, which has demonstrated potent CDK2 inhibitory activity with an IC50 of 0.149 µM.[3][4] This is significantly more potent than the well-known reference inhibitor Roscovitine (IC50 = 0.380 µM).[3] The cytotoxic effects of these inhibitors are often evaluated against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer).[5] For instance, compound 7e exhibited an IC50 of 0.155 µM against the A549 cell line.[5]

CompoundTargetIC50 (µM)Reference CompoundReference IC50 (µM)Cell Line Cytotoxicity (IC50 µM)
7e CDK20.149 ± 0.007[3]Roscovitine0.380 ± 0.008[3]A549: 0.155[5]
8d DHFR0.199 ± 0.016[3]Methotrexate0.131 ± 0.007[3]MCF7: 0.170[5]
Dihydrofolate Reductase (DHFR) Inhibitors

Dihydrofolate reductase (DHFR) is another key enzyme in cell proliferation, catalyzing the reduction of dihydrofolate to tetrahydrofolate, a precursor for the synthesis of nucleotides.[3] Inhibition of DHFR is a well-established anticancer and antimicrobial strategy.

Tetrahydroisoquinoline derivative 8d has been identified as a significant DHFR inhibitor with an IC50 of 0.199 µM, comparable to the widely used drug Methotrexate (IC50 = 0.131 µM).[3][4] Compound 8d also showed potent cytotoxicity against the MCF7 breast cancer cell line with an IC50 of 0.170 µM.[5]

CREB-Binding Protein (CBP) Bromodomain Inhibitors

The bromodomain of CREB-binding protein (CBP) is an epigenetic reader that recognizes acetylated lysine residues on histones and other proteins, playing a crucial role in gene transcription.[6] Its inhibition is a promising strategy for treating cancers like acute myeloid leukemia.

Through structure-based design, THQ-based inhibitors of the CBP bromodomain have been developed with high potency and selectivity. For example, DC-CPin711 emerged from a hit compound (DC-CPin7 , IC50 = 2.5 ± 0.3 µM) to show a remarkable in vitro TR-FRET IC50 value of 63.3 ± 4.0 nM.[6] Further optimization led to DC-CPin734 , a highly potent inhibitor with an IC50 of 19.5 ± 1.1 nM and over 400-fold selectivity against BRD4 bromodomains.[7]

CompoundTargetTR-FRET IC50 (nM)Cell Line Proliferation (MV4-11, IC50 µM)
DC-CPin7 CBP Bromodomain2500 ± 300[6]-
DC-CPin711 CBP Bromodomain63.3 ± 4.0[6]Micromolar range[6]
DC-CPin734 CBP Bromodomain19.5 ± 1.1[7]0.55 ± 0.04[7]
Nuclear Factor-κB (NF-κB) Inhibitors

The transcription factor NF-κB is a master regulator of inflammatory responses, and its aberrant activation is linked to various inflammatory diseases and cancers.[8][9] THQ derivatives have been identified as potent inhibitors of NF-κB transcriptional activity.

In a study of 1,2,3,4-tetrahydroquinoline-2-carboxamides, several compounds exhibited outstanding inhibition of LPS-induced NF-κB activity.[9] Notably, compound 6g was the most potent, with an IC50 of 0.70 ± 0.071 µM, which is approximately 53 times more potent than the reference compound PDTC.[9]

CompoundTargetLPS-induced NF-κB Inhibition IC50 (µM)
5e NF-κB1.4 ± 0.071[9]
6f NF-κB0.90 ± 0.071[9]
6g NF-κB0.70 ± 0.071[9]
6h NF-κB2.7 ± 0.42[9]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways affected by these inhibitors is crucial for rational drug design and development.

Cell Cycle Regulation by CDK2

CDK2, in complex with Cyclin E or Cyclin A, drives the cell through the G1/S phase transition and S phase.[10][11] THQ-based inhibitors of CDK2 can induce cell cycle arrest, leading to apoptosis in cancer cells.

Cell Cycle Regulation by CDK2 cluster_G1 G1 Phase cluster_S S Phase Growth Factors Growth Factors Cyclin D-CDK4/6 Cyclin D-CDK4/6 Growth Factors->Cyclin D-CDK4/6 Rb Rb Cyclin D-CDK4/6->Rb phosphorylates E2F E2F Rb->E2F inhibits Cyclin E-CDK2 Cyclin E-CDK2 E2F->Cyclin E-CDK2 activates DNA Replication DNA Replication Cyclin E-CDK2->DNA Replication initiates Cell Cycle Arrest Cell Cycle Arrest Cyclin E-CDK2->Cell Cycle Arrest THQ-based CDK2 Inhibitor THQ-based CDK2 Inhibitor THQ-based CDK2 Inhibitor->Cyclin E-CDK2 inhibits THQ-based CDK2 Inhibitor->Cell Cycle Arrest

CDK2's role in the G1/S transition and its inhibition.
NF-κB Signaling Pathway

The canonical NF-κB pathway is activated by stimuli such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNFα).[8][12] This leads to the phosphorylation and degradation of the inhibitor of κB (IκB), allowing the NF-κB dimer (p50/p65) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. THQ-based inhibitors can interfere with this cascade at various points.

NF-kB Signaling Pathway cluster_nucleus Nucleus LPS/TNFα LPS/TNFα Receptor Receptor LPS/TNFα->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκB IκB IKK Complex->IκB phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκB->NF-κB (p50/p65) inhibits Degradation IκB->Degradation leads to Nucleus Nucleus NF-κB (p50/p65)->Nucleus translocates to Gene Transcription Gene Transcription NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)_n->Gene Transcription activates THQ-based NF-κB Inhibitor THQ-based NF-κB Inhibitor THQ-based NF-κB Inhibitor->IKK Complex may inhibit

Canonical NF-κB signaling and a potential point of inhibition.

Experimental Protocols

Reproducible and robust experimental protocols are the cornerstone of drug discovery research. This section provides detailed methodologies for key assays used in the evaluation of THQ-based inhibitors.

Cytotoxicity Evaluation: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the THQ-based inhibitors in the appropriate cell culture medium. Replace the overnight culture medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14][15]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[14]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Inhibition Assay: CDK2

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against CDK2 using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.[17][18]

Workflow:

CDK2 Inhibition Assay Workflow Prepare Reagents Prepare Reagents Kinase Reaction Kinase Reaction Prepare Reagents->Kinase Reaction 1. Add enzyme, substrate, ATP, and inhibitor ADP Detection ADP Detection Kinase Reaction->ADP Detection 2. Incubate to allow kinase reaction Luminescence Reading Luminescence Reading ADP Detection->Luminescence Reading 3. Add ADP-Glo™ Reagent, then Kinase Detection Reagent Data Analysis Data Analysis Luminescence Reading->Data Analysis 4. Measure luminescence

A typical workflow for an in vitro CDK2 inhibition assay.

Detailed Steps:

  • Reagent Preparation: Dilute the CDK2/Cyclin E1 or A2 enzyme, substrate (e.g., Histone H1), ATP, and test compounds in the appropriate kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[17][18]

  • Kinase Reaction: In a 384-well plate, add the inhibitor (or vehicle), the enzyme, and a mixture of the substrate and ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measurement: Record the luminescence using a plate reader.

  • IC50 Determination: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vitro Enzyme Inhibition Assay: DHFR

The activity of DHFR inhibitors is typically measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[19]

Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., at pH 7.5), solutions of dihydrofolic acid (substrate), NADPH, and the DHFR enzyme.[19]

  • Reaction Mixture: In a 96-well plate, add the reaction buffer, the test inhibitor at various concentrations, and the DHFR enzyme. A control without inhibitor and a blank without the enzyme should be included.

  • Pre-incubation: Some inhibitors may require a pre-incubation period with the enzyme.[19]

  • Reaction Initiation: Initiate the reaction by adding NADPH and dihydrofolic acid.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 2.5 minutes) using a microplate reader in kinetic mode.[19]

  • Data Analysis: The rate of the reaction is determined from the linear portion of the absorbance versus time plot. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined from the dose-response curve.

Conclusion and Future Perspectives

Tetrahydroquinoline-based inhibitors represent a versatile and potent class of molecules with broad therapeutic potential. The comparative data presented in this guide highlight their efficacy against various key targets in oncology and inflammatory diseases. The detailed experimental protocols provide a foundation for researchers to evaluate novel THQ derivatives and further explore their therapeutic applications.

Future research in this area will likely focus on:

  • Improving Selectivity: Fine-tuning the THQ scaffold to enhance selectivity for specific targets and minimize off-target effects.

  • Overcoming Drug Resistance: Designing novel THQ derivatives that can overcome known resistance mechanisms.

  • Exploring New Targets: Expanding the application of the THQ scaffold to other disease areas by screening against a wider range of biological targets.

By leveraging the principles of medicinal chemistry and robust biological evaluation, the full potential of tetrahydroquinoline-based inhibitors can be realized in the development of next-generation therapeutics.

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  • Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. (2016). PubMed Central. Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Structure-activity relationship of tetrahydroquinoline ring derivatized with thirteen amines. (n.d.). ResearchGate. Retrieved from [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie. Retrieved from [Link]

  • Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. (n.d.). SciSpace. Retrieved from [Link]

  • Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. (2024). PubMed Central. Retrieved from [Link]

  • (PDF) Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: Synthesis, characterization, anticancer activity and antioxidant properties. (2023). ResearchGate. Retrieved from [Link]

  • The NF-kB Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of tetrahydroquinolin derivatives as potent inhibitors of CBP bromodomain. (2020). PubMed. Retrieved from [Link]

  • Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. (2024). PubMed. Retrieved from [Link]

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (2022). New Journal of Chemistry. Retrieved from [Link]

  • The Cell Cycle - Phases - Regulation. (2025). TeachMePhysiology. Retrieved from [Link]

  • Identification of novel CDK2 inhibitors by a multistage virtual screening method based on SVM, pharmacophore and docking model. (2021). PubMed Central. Retrieved from [Link]

  • The diagram showing the regulation of cell cycle. (n.d.). ResearchGate. Retrieved from [Link]

  • Cell Cycle Stages & Regulation by Cyclins and CDKs. (2025). PraxiLabs. Retrieved from [Link]

  • Cell cycle. (n.d.). Wikipedia. Retrieved from [Link]

  • Inhibition of the CDK2 and Cyclin A complex leads to autophagic degradation of CDK2 in cancer cells. (2022). PubMed Central. Retrieved from [Link]

  • Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. (2012). PubMed Central. Retrieved from [Link]

  • DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. (2019). MDPI. Retrieved from [Link]

  • Development of allosteric, selective cyclin-dependent kinase 2 (CDK2) inhibitors that are negatively cooperative with cyclin binding and show potential as contraceptive agents. (2022). bioRxiv. Retrieved from [Link]

  • Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511). (n.d.). Assay Genie. Retrieved from [Link]

  • DEVELOPMENT OF CDK2 INHIBITORS TO OVERCOME PRIMARY AND ACQUIRED RESISTANCE TO CDK4/6 INHIBITION. (2019). G1 Therapeutics, Inc.. Retrieved from [Link]

  • Tetrahydroquinoline/4,5-dihydroisoxazoline derivatives counteract multidrug resistance in cancer cells by inhibiting P-glycoprotein (ABCB1)-mediated transport. (2025). PubMed. Retrieved from [Link]

  • In Silico Study Probes Potential Inhibitors of Human Dihydrofolate Reductase for Cancer Therapeutics. (2016). PubMed Central. Retrieved from [Link]

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Benchmarking (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate against a known standard

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Benchmarking Guide to (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate

Abstract

The carbamate functional group is a cornerstone in modern medicinal chemistry, serving as a key structural motif in numerous therapeutic agents due to its unique chemical properties and ability to modulate biological activity.[1][2] This guide presents a comprehensive benchmarking analysis of a novel research compound, this compound, against a well-established clinical standard. Carbamates are widely recognized for their role as inhibitors of serine hydrolases, most notably acetylcholinesterase (AChE), the primary enzyme responsible for the degradation of the neurotransmitter acetylcholine.[3][4][5] Dysregulation of cholinergic signaling is implicated in the pathophysiology of neurodegenerative disorders like Alzheimer's disease. Consequently, AChE inhibition remains a principal therapeutic strategy.[6]

To establish a robust performance baseline, we have selected Rivastigmine as the known standard for this comparison. Rivastigmine is a clinically approved, reversible carbamate inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) used in the management of dementia associated with Alzheimer's and Parkinson's diseases.[6] This guide provides detailed experimental protocols, comparative quantitative data, and expert analysis to evaluate the potency, selectivity, and cellular impact of this compound, offering valuable insights for researchers in drug discovery and neuropharmacology.

Introduction: The Rationale for Benchmarking a Novel Carbamate

The tetrahydroquinoline scaffold is a privileged structure in drug discovery, often associated with a range of biological activities. When combined with a carbamate moiety, as in this compound, there is a strong mechanistic rationale to hypothesize its interaction with cholinesterases. The core mechanism of carbamate inhibitors involves the carbamylation of a critical serine residue within the enzyme's active site, forming a transient covalent bond that renders the enzyme inactive.[3][7] The stability of this carbamylated enzyme intermediate dictates the duration of inhibition, which is a critical parameter for drug efficacy and safety.[4][8]

Benchmarking is a critical step in the early-stage evaluation of any new chemical entity. It moves beyond simple activity screening by providing a quantitative comparison against a "gold standard" compound whose clinical and pharmacological profiles are well-understood. This process allows for an objective assessment of a new compound's potential, highlighting advantages (e.g., increased potency, improved selectivity) or liabilities (e.g., higher cytotoxicity) that will guide future development efforts.[9][10]

This guide will systematically evaluate our test compound against Rivastigmine across three key experimental pillars:

  • Enzymatic Potency: Determining the half-maximal inhibitory concentration (IC₅₀) against human acetylcholinesterase (AChE).

  • Enzyme Selectivity: Assessing the inhibitory activity against human butyrylcholinesterase (BChE) to establish a selectivity profile.

  • Cellular Effects: Evaluating cytotoxicity in a human neuroblastoma cell line to gauge the therapeutic window.

Mechanism of Action: Carbamate Inhibition of Acetylcholinesterase

The inhibitory action of carbamates on AChE is a two-step process. The inhibitor first binds to the active site, and then the carbamoyl moiety is transferred to the catalytic serine residue, releasing the "leaving group" (alcohol/phenol portion). The resulting carbamylated enzyme is much more stable and hydrolyzes significantly slower than the acetylated enzyme formed during normal substrate turnover, leading to effective inhibition of acetylcholine degradation.

AChE AChE Active Site (Serine-OH) Complex Enzyme-Inhibitor Complex AChE->Complex Reversible Binding Carbamate Carbamate Inhibitor (R-O-C(=O)N(CH₃)R') Carbamate->Complex Carbamylated Carbamylated AChE (Serine-O-C(=O)N(CH₃)R') Complex->Carbamylated Carbamylation Hydrolysis Slow Spontaneous Hydrolysis Carbamylated->Hydrolysis Carbamylated->invis1 Inactive Enzyme Regenerated Regenerated AChE (Serine-OH) Hydrolysis->Regenerated Enzyme Reactivation

Caption: Mechanism of AChE inhibition by carbamates.

Experimental Design & Protocols

A rigorous and transparent experimental design is paramount for generating trustworthy and reproducible data. The following protocols are detailed to allow for replication and validation.

Overall Benchmarking Workflow

The benchmarking process follows a logical progression from in vitro enzymatic assays to cell-based toxicity screening. This multi-faceted approach provides a holistic view of the compound's pharmacological profile.

start_node start_node process_node process_node data_node data_node end_node end_node start Compound Preparation (Test & Standard) assay_prep Assay Reagent Preparation (Enzymes, Substrates, Buffers) start->assay_prep potency AChE Inhibition Assay (Ellman's Method) assay_prep->potency selectivity BChE Inhibition Assay (Ellman's Method) assay_prep->selectivity cytotoxicity Cell-Based Cytotoxicity Assay (MTT Method) assay_prep->cytotoxicity ic50 IC₅₀ Calculation (Potency & Selectivity) potency->ic50 selectivity->ic50 cc50 CC₅₀ Calculation (Cytotoxicity) cytotoxicity->cc50 analysis Comparative Data Analysis & Reporting ic50->analysis cc50->analysis

Sources

A Senior Application Scientist's Guide to the Reproducibility and Comparative Efficacy of Tetrahydroquinoline-Based Carbamates in CNS Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals navigating the complex landscape of central nervous system (CNS) therapeutics, the reproducibility of experimental results is the bedrock of progress. The tetrahydroquinoline (THQ) scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its role in compounds targeting a range of CNS receptors, including but not limited to acetylcholinesterase (AChE), NMDA receptors, and dopamine receptors.[1][2][3] This guide focuses on (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate as a representative of a promising, yet sparsely documented, class of molecules. Due to the limited public data on this specific compound, this guide will provide a broader comparative analysis of the tetrahydroquinoline-carbamate chemotype and its alternatives, with a focus on acetylcholinesterase inhibition—a key therapeutic strategy in Alzheimer's disease.[1][4]

The carbamate moiety itself is a well-established pharmacophore in acetylcholinesterase inhibitors, such as the clinically used drug Rivastigmine.[5] The strategic combination of a THQ core with a carbamate functional group presents a compelling hypothesis for potent and selective AChE inhibition. This guide will delve into the critical aspects of experimental design, data interpretation, and the importance of rigorous validation when working with such compounds. We will explore potential alternatives and provide the necessary experimental framework to ensure that your findings are both robust and reproducible.

The Tetrahydroquinoline-Carbamate Scaffold: A Mechanistic Hypothesis for Acetylcholinesterase Inhibition

The therapeutic rationale for using acetylcholinesterase inhibitors in Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[4] The proposed mechanism of action for a tetrahydroquinoline-based carbamate, such as our topic compound, involves the carbamate group acting as a covalent but reversible inhibitor of the acetylcholinesterase enzyme. The THQ scaffold, in this context, would serve to correctly orient the carbamate moiety within the enzyme's active site for optimal interaction.

Below is a conceptual workflow for the evaluation of novel cholinesterase inhibitors, from initial synthesis to in-vitro characterization.

G cluster_0 Synthesis & Purification cluster_1 In-Vitro Efficacy & Selectivity cluster_2 Reproducibility & Validation Synthesis Synthesis of THQ-Carbamate Analogues Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization AChE_Assay AChE Inhibition Assay (Ellman's Method) Characterization->AChE_Assay BuChE_Assay BuChE Inhibition Assay Characterization->BuChE_Assay IC50 Determine IC50 Values AChE_Assay->IC50 BuChE_Assay->IC50 Selectivity Calculate Selectivity Index (BuChE IC50 / AChE IC50) IC50->Selectivity Multiple_Runs Independent Assay Repetitions Selectivity->Multiple_Runs Stat_Analysis Statistical Analysis (e.g., SEM, p-value) Multiple_Runs->Stat_Analysis Benchmark Comparison with Standard Inhibitors Stat_Analysis->Benchmark

Caption: Experimental workflow for the synthesis and in-vitro evaluation of novel cholinesterase inhibitors.

Comparative Analysis of Cholinesterase Inhibitors: Tetrahydroquinolines vs. Alternatives

To objectively assess the potential of the tetrahydroquinoline-carbamate scaffold, it is essential to compare its efficacy against both standard-of-care drugs and other investigational chemotypes. The following table summarizes publicly available IC50 data for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition for several classes of compounds. A lower IC50 value indicates higher potency.

Compound ClassRepresentative Compound/AnalogAChE IC50 (µM)BuChE IC50 (µM)Selectivity Index (BuChE/AChE)Reference
Tetrahydroquinoline Tacrine-THQ Heterodimer (Compound 7b)< 0.001--[4]
Tetrahydroquinoline THQ Derivative (Compound 606)Moderate Activity--[6]
Quinuclidine-Carbamate Compound 1 (N,N-dimethyl)~10-100 (inferred)~10-100 (inferred)~1[5]
Quinuclidine-Carbamate Compound 6 (N,N-diethyl)~10-100 (inferred)~10-100 (inferred)~1[5]
Standard Drug Donepezil0.00673.13467[7]
Standard Drug Rivastigmine0.0440.0080.18[7]
Standard Drug Galantamine0.438.9620.8[7]
8-Hydroxyquinoline Analog 8-Hydroxyquinoline Analog0.120.252.08[7]

Note: Data for Quinuclidine-Carbamates is inferred from reported inhibition rate constants.

From this data, it is evident that the tetrahydroquinoline scaffold can be incorporated into highly potent acetylcholinesterase inhibitors, as demonstrated by the tacrine-THQ heterodimer. The selectivity for AChE over BuChE is a critical parameter in drug design, as it may influence the side-effect profile of the therapeutic. For instance, Donepezil is highly selective for AChE, while Rivastigmine inhibits both enzymes.

Experimental Protocols for Ensuring Reproducibility

The cornerstone of reliable research is a well-defined and meticulously executed experimental protocol. The following is a generalized protocol for determining the acetylcholinesterase inhibitory activity of a test compound using the Ellman's method, a widely accepted and reproducible colorimetric assay.

Protocol: In-Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against acetylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compound (e.g., this compound)

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer. The final concentrations should be optimized for the specific assay conditions.

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • Phosphate buffer

      • A series of dilutions of the test compound or positive control.

      • DTNB solution.

      • AChE solution.

    • Include control wells containing:

      • All reagents except the inhibitor (100% enzyme activity).

      • All reagents except the enzyme (background control).

  • Incubation:

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • Add the substrate (ATCI) to all wells to start the enzymatic reaction.

  • Measurement:

    • Immediately measure the absorbance at a specific wavelength (e.g., 412 nm) at regular intervals for a set duration (e.g., 5 minutes) using a microplate reader. The rate of change in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal).

Ensuring Reproducibility:

  • Independent Replicates: Perform each experiment a minimum of three independent times.

  • Statistical Analysis: Report the mean IC50 value with the standard error of the mean (SEM).

  • Positive Controls: The consistent performance of the positive control validates the assay's reliability.

  • Detailed Record Keeping: Document all experimental parameters, including reagent lot numbers, incubation times, and temperatures.

Alternative Scaffolds and Future Directions

While the tetrahydroquinoline core is a valuable starting point, the vastness of chemical space offers numerous alternatives for the development of novel CNS-active compounds. For instance, quinuclidine-based carbamates have been explored as potential CNS active compounds, also targeting cholinesterases.[5] Furthermore, other heterocyclic systems and even non-heterocyclic scaffolds could be designed to present a carbamate or other inhibitory pharmacophore to the acetylcholinesterase active site.

The logical progression for a research program centered on a novel scaffold like this compound would involve a systematic structure-activity relationship (SAR) study. This would entail the synthesis and evaluation of a library of analogs to probe the effects of modifications at various positions of the tetrahydroquinoline ring and the carbamate moiety.

Below is a conceptual diagram illustrating the key areas for SAR exploration on the tetrahydroquinoline-carbamate scaffold.

G cluster_0 Core Scaffold: this compound cluster_1 SAR Exploration cluster_2 Desired Outcomes Core THQ-Carbamate Core R1 R1: Substituents on the Benzo Ring of THQ Core->R1 R2 R2: N-alkylation/arylation of THQ Core->R2 R3 R3: Modification of the Carbamate N-substituent Core->R3 R4 R4: Variation of the Carbamate O-alkyl/aryl group Core->R4 Potency Increased Potency (Lower IC50) R1->Potency Selectivity Improved Selectivity (AChE vs. BuChE) R2->Selectivity PK Favorable Pharmacokinetic Properties (e.g., BBB penetration) R3->PK R4->Potency

Caption: Structure-Activity Relationship (SAR) exploration map for the tetrahydroquinoline-carbamate scaffold.

Conclusion

The principles of scientific integrity—rigorous experimental design, meticulous execution, and transparent reporting—are paramount. By adhering to standardized and well-validated protocols, such as the Ellman's assay, and by contextualizing findings with appropriate benchmarks, researchers can ensure the reproducibility and impact of their work. The exploration of novel scaffolds like the tetrahydroquinoline-carbamates holds immense promise, and a systematic, data-driven approach is the key to unlocking their therapeutic potential.

References

  • Gutiérrez, M., Arévalo, B., Valdés, F., Martínez, G., Vallejos, G., Carmona, U., & Astudillo, L. (2016). Synthesis and Characterization of Tetrahydroquinolines as acetylcholinesterase inhibitors.
  • Carron, R., et al. (2003). Enantiomerically pure tetrahydroquinoline derivatives as in vivo potent antagonists of the glycine binding site associated to the NMDA receptor. Bioorganic & Medicinal Chemistry Letters, 13(21), 3863-6.
  • Cheer, J. F., et al. (2021). New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. NIH Public Access.
  • Ip, F. C. F., et al. (2021). A tacrine-tetrahydroquinoline heterodimer potently inhibits acetylcholinesterase activity and enhances neurotransmission in mice. European Journal of Medicinal Chemistry, 113827.
  • Valdés, F., et al. (2025). Synthesis, molecular docking and design of Tetrahydroquinolines as acetylcholinesterase inhibitors.
  • Šinko, G., et al. (2021). Quinuclidine-Based Carbamates as Potential CNS Active Compounds. Molecules, 26(6), 1739.
  • BenchChem. (2025). 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol: A Comparative Guide to its Potential as a Cholinesterase Inhibitor. BenchChem.

Sources

Head-to-head comparison of different synthesis routes for (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Comparison of Synthesis Routes for (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate

Introduction

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceutical agents. The introduction of a defined stereocenter, particularly an amino group at the C3 position, provides a chiral building block crucial for developing potent and selective therapeutics. The target molecule, this compound, encapsulates this complexity, featuring a specific enantiomer of a C3-substituted tetrahydroquinoline with further functionalization on the nitrogen atom.

This guide provides a detailed, head-to-head comparison of two primary synthetic strategies for obtaining this target molecule: Route 1 , an asymmetric synthesis approach that establishes the stereocenter directly, and Route 2 , a classical approach involving the synthesis of a racemic intermediate followed by chiral resolution. By examining the underlying chemical principles, experimental protocols, and key performance metrics, this document aims to equip researchers, chemists, and drug development professionals with the insights needed to select the most suitable pathway for their specific research or manufacturing context.

Overview of Synthetic Strategies

The synthesis of this compound hinges on the stereoselective formation of the (R)-3-amino-1,2,3,4-tetrahydroquinoline core. The two divergent strategies evaluated herein approach this challenge from fundamentally different perspectives.

  • Asymmetric Synthesis: This modern approach seeks to create the desired (R)-enantiomer directly from an achiral precursor. The key transformation is an enantioselective reduction of the quinoline ring system, guided by a chiral catalyst. This strategy is often characterized by high atom economy and elegance but can be dependent on specialized, and often expensive, catalysts.

  • Chiral Resolution: This classical and robust method involves the non-stereoselective synthesis of a racemic mixture of 3-amino-1,2,3,4-tetrahydroquinoline. The enantiomers are then separated by forming diastereomeric salts with a chiral resolving agent. While this method inevitably results in a theoretical maximum yield of 50% for the desired enantiomer (without a racemization-recycle loop), it relies on well-established, scalable techniques like crystallization.

The subsequent N-methylation and N-benzyloxycarbonyl (Cbz) protection steps are common to both routes once the chiral amine has been isolated.

Route 1: Asymmetric Synthesis via Catalytic Transfer Hydrogenation

This route focuses on establishing the C3 stereocenter with high enantioselectivity in a single key step, thereby avoiding the loss of 50% of the material inherent to resolution.

Strategy and Rationale

The core of this strategy is the asymmetric transfer hydrogenation of a 3-substituted quinoline precursor. Chiral Brønsted acids have emerged as powerful organocatalysts for this transformation, activating the quinoline substrate towards reduction by protonation and creating a chiral environment that directs the hydride transfer from a donor, such as a Hantzsch ester. This approach allows for the direct formation of the chiral tetrahydroquinoline skeleton in high enantiomeric excess (ee). The precursor, 3-aminoquinoline, is commercially available.

G cluster_0 Route 1: Asymmetric Synthesis A 3-Aminoquinoline B (R)-3-Amino-1,2,3,4- tetrahydroquinoline A->B  Asymmetric Transfer Hydrogenation (Chiral Brønsted Acid, Hantzsch Ester) C (R)-N-Methyl-1,2,3,4- tetrahydroquinolin-3-amine B->C  Reductive Amination (Formaldehyde, NaBH3CN) D Final Product: (R)-Benzyl methyl(1,2,3,4- tetrahydroquinolin-3-yl)carbamate C->D  Cbz Protection (Benzyl Chloroformate)

Figure 1: Workflow for the Asymmetric Synthesis route.
Detailed Experimental Protocols

Step 1.1: Asymmetric Transfer Hydrogenation of 3-Aminoquinoline

  • Rationale: This step is the crux of the asymmetric route. A chiral phosphoric acid (CPA) catalyst protonates the quinoline nitrogen, forming a chiral ion pair. The Hantzsch ester then delivers a hydride to the C2 or C4 position stereoselectively, followed by a second hydride transfer to furnish the chiral tetrahydroquinoline.

  • Procedure:

    • To a dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-aminoquinoline (1.0 eq.), a chiral Brønsted acid catalyst (e.g., a derivative of BINOL phosphoric acid, 5 mol%), and Hantzsch ester (1.2 eq.).

    • Add an anhydrous, non-polar solvent such as toluene or dichloromethane (0.1 M).

    • Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C) for 24-48 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, concentrate the mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate/hexanes containing 1% triethylamine) to yield (R)-3-amino-1,2,3,4-tetrahydroquinoline.

    • Determine the enantiomeric excess (ee%) by chiral HPLC analysis.

Step 1.2: Reductive N-Methylation

  • Rationale: Reductive amination is a highly efficient method for N-methylation. The primary amine reacts with formaldehyde to form a transient iminium ion, which is immediately reduced by a mild and selective reducing agent like sodium cyanoborohydride (NaBH₃CN).[1][2] This one-pot procedure prevents over-alkylation.

  • Procedure:

    • Dissolve (R)-3-amino-1,2,3,4-tetrahydroquinoline (1.0 eq.) in a suitable solvent like methanol or acetonitrile.

    • Add aqueous formaldehyde (37% solution, 1.1 eq.) and acetic acid (to maintain a pH of ~5-6).

    • Stir the mixture for 30 minutes at room temperature to allow for iminium ion formation.

    • Add sodium cyanoborohydride (NaBH₃CN, 1.2 eq.) portion-wise, ensuring the temperature remains below 30 °C.

    • Stir the reaction for 3-5 hours at room temperature.

    • Quench the reaction by carefully adding aqueous NaOH (1M) until the solution is basic (pH > 10).

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate to yield the crude (R)-N-methyl-1,2,3,4-tetrahydroquinolin-3-amine.

Step 1.3: N-Benzyloxycarbonyl (Cbz) Protection

  • Rationale: The final step involves protecting the secondary amine with a Cbz group, a common and stable protecting group in peptide and medicinal chemistry. This is typically achieved using benzyl chloroformate under basic conditions.[3]

  • Procedure:

    • Dissolve the crude N-methylated amine (1.0 eq.) in dichloromethane and cool the solution to 0 °C in an ice bath.

    • Add a base, such as triethylamine (1.5 eq.) or aqueous sodium bicarbonate solution.

    • Add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the final product by column chromatography or recrystallization to obtain pure this compound.

Route 2: Racemic Synthesis and Chiral Resolution

This classical pathway is often favored for its robustness, scalability, and reliance on less expensive reagents, despite its inherent 50% theoretical yield limitation.

Strategy and Rationale

This route begins with the synthesis of racemic 3-amino-1,2,3,4-tetrahydroquinoline. This is readily achieved by a non-stereoselective reduction of the 3-aminoquinoline precursor. The core of this route is the separation of the enantiomers. This is accomplished by reacting the racemic amine with an enantiomerically pure chiral acid, such as (+)-tartaric acid.[4] This reaction forms a pair of diastereomeric salts with different physical properties, most importantly, different solubilities. One diastereomer preferentially crystallizes from a suitable solvent and can be isolated by filtration. The chiral amine is then liberated from the salt by treatment with a base.

G cluster_1 Route 2: Chiral Resolution A 3-Aminoquinoline B (R/S)-3-Amino-1,2,3,4- tetrahydroquinoline (Racemate) A->B  Racemic Reduction (e.g., NaBH4 or H2, Pd/C) C Diastereomeric Salts: (R)-Amine·(+)-Tartrate (solid) (S)-Amine·(+)-Tartrate (solution) B->C  Salt Formation ((+)-Tartaric Acid) D (R)-3-Amino-1,2,3,4- tetrahydroquinoline C->D  Separation & Liberation (Filtration & Base) E Final Product D->E  2 Steps: 1. N-Methylation 2. Cbz Protection

Figure 2: Workflow for the Chiral Resolution route.
Detailed Experimental Protocols

Step 2.1: Synthesis of Racemic 3-Amino-1,2,3,4-tetrahydroquinoline

  • Rationale: A straightforward reduction of the aromatic quinoline system is required. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method for this transformation.

  • Procedure:

    • Charge a hydrogenation vessel with 3-aminoquinoline (1.0 eq.), 10% Palladium on Carbon (5 mol%), and a solvent such as ethanol or methanol.

    • Pressurize the vessel with hydrogen gas (H₂, 50-100 psi).

    • Stir the mixture at room temperature for 12-24 hours until hydrogen uptake ceases.

    • Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to yield crude racemic 3-amino-1,2,3,4-tetrahydroquinoline.

Step 2.2: Chiral Resolution via Diastereomeric Salt Crystallization

  • Rationale: The success of this step depends on the differential solubility of the two diastereomeric salts. The choice of solvent is critical and often requires empirical optimization to achieve efficient crystallization of one diastereomer while leaving the other in solution.[4]

  • Procedure:

    • Dissolve the racemic amine (1.0 eq.) in a hot solvent, such as methanol or ethanol.

    • In a separate flask, dissolve (+)-tartaric acid (0.5 eq.) in the minimum amount of the same hot solvent.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

    • Allow the mixture to cool slowly to room temperature, then potentially to 0-4 °C, to induce crystallization.

    • Collect the precipitated solid (the less soluble diastereomeric salt) by vacuum filtration and wash it with a small amount of cold solvent.

    • To liberate the free amine, suspend the salt in water and add a strong base (e.g., 2M NaOH) until the pH is >12.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over Na₂SO₄, and concentrate to yield the enantiomerically enriched (R)-3-amino-1,2,3,4-tetrahydroquinoline.

    • The optical purity can be improved by repeated recrystallizations of the diastereomeric salt before basification.

Step 2.3 & 2.4: N-Methylation and Cbz Protection

  • The procedures for these final two steps are identical to Steps 1.2 and 1.3 described in the Asymmetric Synthesis route.

Head-to-Head Performance Comparison

The choice between these two synthetic routes depends on a balance of factors including yield, enantiopurity requirements, cost, scale, and available equipment.

ParameterRoute 1: Asymmetric SynthesisRoute 2: Chiral ResolutionJustification & Expert Insights
Overall Yield Potentially High (e.g., 60-80%)Inherently Low (Theoretically ≤ 50%)Route 1 avoids discarding half the material, making its potential yield much higher. The resolution step in Route 2 is fundamentally limited.
Enantiopurity (ee%) Good to Excellent (90-99% ee)Variable, can be Excellent (>99% ee)Asymmetric catalysis can provide very high initial ee. Resolution can achieve exceptional purity through repeated recrystallizations, but at the cost of yield.
Number of Steps 3 (Key Steps)4 (Key Steps)The routes are comparable in length, with the key difference being the nature of the stereochemistry-defining step (asymmetric reduction vs. resolution).
Scalability Moderate to DifficultExcellentCrystallization (Route 2) is a highly robust and scalable unit operation in industrial settings. Asymmetric catalysis (Route 1) may require more stringent conditions and catalyst optimization for large-scale production.
Cost of Reagents HighLow to ModerateChiral ligands and metal catalysts for asymmetric synthesis are often expensive and proprietary. Racemic reducing agents and bulk chiral acids (tartaric acid) are generally inexpensive commodities.
Process Development More ComplexMore StraightforwardOptimizing an asymmetric reaction requires screening of catalysts, ligands, and conditions. Optimizing a crystallization is often more predictable and relies on well-understood principles of solubility.
Atom Economy HigherLowerRoute 1 is inherently more atom-economical as most atoms from the precursor are incorporated into the desired product. Route 2 discards at least half of the key intermediate.

Conclusion and Recommendations

Both the asymmetric synthesis and chiral resolution routes represent viable pathways to this compound. The optimal choice is highly dependent on the specific objectives of the synthesis.

  • For academic research, discovery chemistry, or situations where maximizing yield from a common starting material is paramount, Route 1 (Asymmetric Synthesis) is highly attractive. Its elegance and high theoretical yield make it an excellent choice for producing material efficiently on a lab scale, provided the cost of the catalyst is not prohibitive.

  • For large-scale manufacturing, process development, or when cost-of-goods is a primary driver, Route 2 (Chiral Resolution) often holds a significant advantage. Its reliance on classical, robust, and highly scalable crystallization technology, coupled with the use of inexpensive bulk reagents, makes it a workhorse of the pharmaceutical industry. The major drawback of low yield can sometimes be mitigated by developing a process to racemize and recycle the unwanted (S)-enantiomer, further enhancing its industrial viability.

Ultimately, a thorough evaluation of catalyst cost, process robustness, and desired scale will guide the logical selection of the synthetic strategy for this valuable chiral building block.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Education in Chemistry. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).[Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups.[Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Core Principles of Chemical Waste Management: A Proactive Approach

The responsible disposal of any chemical compound begins with a thorough understanding of its potential hazards. (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate incorporates two key functional groups that dictate its handling and disposal protocols.

  • The Carbamate Moiety: Carbamates as a class of compounds can exhibit a range of biological activities, and some are known for their potential toxicity. The U.S. Environmental Protection Agency (EPA) regulates certain carbamate wastes as hazardous, necessitating specific treatment standards before land disposal.[1][2] The primary concern is the potential for these compounds to be toxic. Therefore, incineration at a licensed hazardous waste facility is often the recommended disposal method to ensure complete destruction.[3][4]

  • The Tetrahydroquinoline Scaffold: Tetrahydroquinoline and its derivatives can act as irritants to the skin, eyes, and respiratory system.[5] Safe handling requires appropriate personal protective equipment (PPE) and disposal as a chemical waste stream in accordance with institutional and regulatory guidelines.[5][6][7]

Given these characteristics, this compound must be treated as hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in regular solid waste streams.[8]

Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a comprehensive risk assessment is paramount. The following table summarizes the anticipated hazards based on the compound's structural components.

Hazard ClassificationAnticipated RiskRecommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral) Harmful if swallowed.[9]Standard laboratory attire (lab coat).
Skin Irritation/Sensitization May cause skin irritation or an allergic skin reaction.[5][10]Chemical-resistant gloves (e.g., nitrile).
Eye Irritation May cause serious eye irritation.[5]Safety glasses with side shields or chemical splash goggles.
Respiratory Irritation May cause respiratory irritation if handled as a fine powder or aerosolized.[5]Use in a well-ventilated area or a chemical fume hood.
Aquatic Toxicity Potentially toxic to aquatic life with long-lasting effects.[9][10]Prevent release to the environment.

All handling of this compound and its waste should be conducted in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.[11]

Step-by-Step Disposal Protocol: A Self-Validating Workflow

Adherence to a meticulous, step-by-step protocol is essential for the safe and compliant disposal of this compound. This workflow is designed to be a self-validating system, minimizing the potential for error.

Waste Segregation: The First Line of Defense

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Designate a Specific Waste Container: Procure a dedicated, chemically compatible container for the disposal of this compound waste. High-density polyethylene (HDPE) containers are generally suitable.[8]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect solid this compound, along with any contaminated consumables (e.g., weighing paper, gloves, pipette tips), in the designated solid hazardous waste container.[3][8]

    • Liquid Waste: If the compound is in solution, collect it in a separate, clearly labeled hazardous waste container designated for liquid waste. Do not mix with incompatible solvents.[3]

  • Incompatibility: Carbamates can be incompatible with strong acids, bases, and oxidizing agents.[8][12] Ensure that the waste container for this compound does not contain residues of these materials.

Labeling: Clarity for Compliance and Safety

Accurate and clear labeling is a regulatory requirement and a critical safety measure.[13][14][15]

  • "Hazardous Waste": The container must be prominently labeled with the words "Hazardous Waste."[14][15][16]

  • Full Chemical Name: Clearly write the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[14]

  • Hazard Identification: Indicate the primary hazards, such as "Toxic" and "Irritant." Your institution may use a specific pictogram or hazard warning system.[15][16]

Storage: Safe and Secure Accumulation

The storage of hazardous waste is regulated by the EPA.[16]

  • Satellite Accumulation Area (SAA): The waste container should be kept at or near the point of generation, in a designated SAA.[13][14] This area must be under the control of the laboratory personnel generating the waste.[14]

  • Container Integrity: Ensure the waste container is in good condition and kept securely closed at all times, except when adding waste.[13][14] Do not leave a funnel in the container.[14]

  • Accumulation Limits: Be mindful of the accumulation limits for an SAA, which is typically a maximum of 55 gallons of hazardous waste.[13][16]

Final Disposal: Coordination with Environmental Health and Safety (EHS)

The final step in the disposal process requires coordination with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • Requesting Pickup: When the waste container is approximately 90% full, complete a chemical waste pickup request form as per your institution's procedures.[14]

  • Documentation: Maintain a log of the waste generated, including the chemical name, quantity, and date of disposal. This documentation is essential for regulatory compliance.

  • Transportation and Treatment: Your EHS department will arrange for the transportation of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The likely disposal method for this compound will be incineration to ensure the complete destruction of the organic molecule.[3][4]

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_segregation Segregation & Collection cluster_management Container Management cluster_disposal Final Disposal start Start: Waste Generation assess_hazards Assess Hazards (Carbamate, Tetrahydroquinoline) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe select_container Select Compatible Hazardous Waste Container don_ppe->select_container waste_type Waste Form? select_container->waste_type collect_solid Collect Solid Waste & Contaminated Materials waste_type->collect_solid Solid collect_liquid Collect Liquid Waste (Separate Container) waste_type->collect_liquid Liquid label_container Label Container: 'Hazardous Waste' Full Chemical Name Hazards collect_solid->label_container collect_liquid->label_container store_saa Store in SAA (Keep Closed) label_container->store_saa monitor_fill Container >90% Full? store_saa->monitor_fill monitor_fill->store_saa No request_pickup Request EHS Pickup monitor_fill->request_pickup Yes document_waste Document in Waste Log request_pickup->document_waste ehs_disposal EHS Manages Transport & Incineration document_waste->ehs_disposal end End: Compliant Disposal ehs_disposal->end

Caption: A flowchart outlining the key decision points and procedural steps for the safe and compliant disposal of this compound.

By adhering to these detailed procedures, researchers and laboratory professionals can ensure that the disposal of this compound is conducted in a manner that is safe, environmentally responsible, and fully compliant with regulatory standards. This commitment to best practices is the hallmark of a culture of safety and scientific excellence.

References

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • Medical Laboratory Observer. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Federal Register. (2011). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • Federal Register. (1995). Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste; and CERCLA Hazardous Substance Designation and Reportable Quantities. Retrieved from [Link]

  • Carl ROTH. (2012). Safety data sheet. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

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Personal protective equipment for handling (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: (R)-Benzyl methyl(1,2,3,4-tetrahydroquinolin-3-yl)carbamate

The core principle of this guide is proactive risk mitigation. By understanding the potential hazards associated with the carbamate ester and the tetrahydroquinoline core, we can implement robust safety protocols. Carbamates, as a class, are recognized for their potential effects on the nervous system, while tetrahydroquinolines can be irritants.[1][2] Therefore, a cautious and well-documented approach is essential.

Hazard Assessment and Risk Mitigation

A thorough risk assessment is the foundation of safe laboratory practice.[3] Before handling this compound, it is crucial to evaluate the potential routes of exposure and implement appropriate controls.

Potential Hazards:

  • Carbamate Moiety: Carbamate esters can act as cholinesterase inhibitors, posing a risk to the nervous system.[1][4] Some carbamates are also suspected carcinogens.[4]

  • Tetrahydroquinoline Core: Compounds in this family may cause skin, eye, and respiratory irritation.[2][5]

  • Unknown Toxicity: As a novel or specialized research chemical, the full toxicological profile of this compound is likely not fully characterized. Therefore, it is prudent to treat it as a substance with unknown toxicity.[6]

Routes of Exposure to Mitigate:

  • Inhalation: Aerosolization or dust generation during handling can lead to respiratory exposure.

  • Dermal Contact: Direct skin contact is a primary route of exposure for many chemicals.[1]

  • Ocular Contact: Splashes or aerosols can cause serious eye irritation or damage.[7]

  • Ingestion: Accidental ingestion can occur through contaminated hands or surfaces.

The following table summarizes the essential personal protective equipment (PPE) required to minimize these risks.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect for integrity before each use.[1][8]Prevents dermal absorption, a primary route of exposure for carbamates.[1]
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn if there is a splash hazard.[1][6][7]Protects against accidental splashes and aerosols that can cause serious eye damage.[7]
Skin and Body Protection A flame-resistant lab coat should be worn.[9] Full-length pants and closed-toe shoes are mandatory.[8][10]Minimizes skin exposure from spills or splashes.[1][10]
Respiratory Protection Work should be conducted in a certified chemical fume hood. If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is required.[1][7]Prevents inhalation of the compound.
Operational Workflow for Safe Handling

Adherence to a strict, step-by-step protocol is critical for ensuring safety. The following workflow outlines the key stages of handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal prep_area Designate and prepare a well-ventilated work area (chemical fume hood). gather_ppe Assemble and inspect all necessary PPE. don_ppe Don appropriate PPE in the correct sequence. prep_area->don_ppe Proceed to Handling emergency_prep Ensure emergency equipment (eyewash, safety shower, spill kit) is accessible. weigh_transfer Carefully weigh and transfer the compound, minimizing dust and aerosol generation. perform_exp Conduct the experiment within the designated containment area. decontaminate Decontaminate all surfaces and equipment. perform_exp->decontaminate Proceed to Cleanup doff_ppe Doff PPE in the correct sequence to avoid cross-contamination. hygiene Wash hands and any exposed skin thoroughly. segregate_waste Segregate all contaminated waste (solid and liquid) into clearly labeled hazardous waste containers. hygiene->segregate_waste Proceed to Disposal dispose Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Before beginning any work, ensure you have read and understood this guide and any other relevant safety documentation.[7]

    • Work in a well-ventilated area, preferably a chemical fume hood.[4][7]

    • Confirm that an eyewash station and safety shower are readily accessible.[7][11]

    • Prepare a designated waste container for all materials that will come into contact with the compound.[4]

  • Handling the Compound:

    • Don the appropriate PPE as outlined in the table above.[12]

    • Avoid contact with skin, eyes, and clothing.[5][7]

    • Minimize the generation of dust and aerosols.[7]

    • If transferring the solid, use techniques that prevent dispersal.

    • Never work alone in the laboratory.[10]

  • After Handling:

    • Thoroughly wash your hands and face after handling the compound.[7][10]

    • Remove any contaminated clothing and wash it before reuse.[3][7]

    • Do not eat, drink, or smoke in the work area.[7][13]

Emergency Procedures

Preparedness for unexpected events is a critical component of laboratory safety.[6][14]

Spill Response:

  • Small Spills: If a small amount of solid material is spilled, carefully dampen it with a suitable solvent to avoid raising dust.[7] Use absorbent paper to clean the area, and place all contaminated materials in a sealed container for hazardous waste disposal.[4][7]

  • Large Spills: In the event of a large spill, evacuate the area immediately and alert your institution's emergency response team or Environmental Health and Safety (EHS) department.

First Aid Measures:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[4][7][15]

  • Skin Contact: Wash the affected area with plenty of soap and water.[5][7] If irritation persists, seek medical attention.[7]

  • Inhalation: Move the individual to fresh air. If they experience difficulty breathing, provide oxygen and seek immediate medical attention.[5][15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][15]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to protect both personnel and the environment.[16]

Waste Segregation and Collection:

  • Solid Waste: Collect any solid waste, including contaminated gloves, weighing paper, and absorbent materials, in a clearly labeled, sealed, and compatible hazardous waste container.[4][16]

  • Liquid Waste: If the compound is in solution, collect it in a separate, labeled hazardous waste container designated for the appropriate solvent waste stream. Do not mix with incompatible waste streams.[4][16]

Disposal Method:

  • The recommended method for the disposal of carbamate-containing compounds is incineration by a licensed hazardous waste disposal facility.[16]

  • All waste containers must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard warnings.[4]

  • Coordinate with your institution's EHS department for the pickup and disposal of the hazardous waste.[16]

start Waste Generated (Solid & Liquid) segregate Segregate waste into dedicated, labeled containers (solid vs. liquid). start->segregate label_container Label containers with full chemical name and hazard symbols. segregate->label_container store_safely Store waste containers in a designated, secure area. label_container->store_safely contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store_safely->contact_ehs disposal Disposal by licensed facility (incineration). contact_ehs->disposal

Caption: Decision workflow for the disposal of this compound waste.

By adhering to these protocols, you can effectively manage the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab.
  • Benchchem. Navigating the Safe Disposal of 2-(Diethylamino)ethyl (3-(octyloxy)phenyl)carbamate hydrochloride: A Comprehensive Guide.
  • Benchchem.
  • National Center for Biotechnology Information.
  • Lab Safety Rules and Guidelines. (2024, January 23).
  • ChemicalBook. (2022, December 31). Chemical Safety Data Sheet MSDS / SDS - 1-Amino-1,2,3,4-tetrahydroquinoline.
  • Benchchem.
  • American Chemical Society.
  • Benchchem. Personal protective equipment for handling tert-Butyl (7-aminoheptyl)
  • New Mexico State University. Chemical Safety in Research and Teaching.
  • Benchchem. Navigating the Safe Disposal of Methyl (4-formylphenyl)
  • 8 - SAFETY D
  • Echemi.
  • Benchchem.
  • Sigma-Aldrich. (2025, August 6).
  • Standard Oper
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.